4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-3-8-14-9(2)13-11-7-5-4-6-10(11)12(14)15/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGNWUGUYGQPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358843 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
833-32-9 | |
| Record name | 2-Methyl-3-(2-propen-1-yl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-, a notable member of the versatile quinazolinone family of heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and related scientific disciplines.
Introduction: The Quinazolinone Scaffold
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] This bicyclic heterocycle, consisting of a pyrimidine ring fused to a benzene ring, is found in numerous natural products and synthetic compounds with diverse pharmacological activities.[2][3] The versatility of the quinazolinone ring system, particularly the potential for substitution at the 2 and 3 positions, allows for the fine-tuning of its biological profile, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[4][5][6] The subject of this guide, 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone, features a methyl group at the 2-position and an allyl (2-propenyl) group at the 3-position, modifications that are known to influence its bioactivity.
Chemical Structure and Physicochemical Properties
The chemical structure of 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- is characterized by the foundational quinazolinone core with specific substitutions that impart distinct properties to the molecule.
Chemical Structure:
-
IUPAC Name: 2-methyl-3-(prop-2-en-1-yl)quinazolin-4(3H)-one
-
Synonyms: 2-methyl-3-allyl-4(3H)-quinazolinone
The structural formula is depicted below:
Figure 1: Chemical structure of 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-.
Physicochemical Properties:
Specific experimental data for 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone is not extensively reported. However, the properties can be estimated based on the parent compound, 2-methyl-4(3H)-quinazolinone, and related derivatives.
| Property | Value (for 2-methyl-4(3H)-quinazolinone) | Reference |
| Molecular Formula | C9H8N2O | [7][8] |
| Molecular Weight | 160.17 g/mol | [7][8] |
| Melting Point | 231-233 °C | [7] |
| Solubility | DMSO: 50 mg/mL (with sonication) | [7] |
| Water Solubility | < 0.1 mg/mL | [7] |
| logP (calculated) | 0.7 | [8] |
The introduction of the allyl group at the N3 position is expected to increase the lipophilicity and slightly increase the molecular weight compared to the parent compound.
Synthesis of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone
The synthesis of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone can be achieved through a multi-step process, typically starting from anthranilic acid or its derivatives. A common strategy involves the initial formation of the 2-methyl-4(3H)-quinazolinone core, followed by N-alkylation at the 3-position.
Synthetic Pathway Overview:
Figure 2: A general synthetic pathway to 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone.
Experimental Protocol: N-Alkylation of 2-Methyl-4(3H)-quinazolinone
This protocol is adapted from general procedures for the N-alkylation of quinazolinones.[9]
Materials:
-
2-Methyl-4(3H)-quinazolinone
-
Allyl bromide
-
Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of 2-methyl-4(3H)-quinazolinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add allyl bromide (1.2 eq) dropwise to the suspension.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazolinone ring, a singlet for the 2-methyl group, and signals corresponding to the allyl group at the 3-position (a doublet for the N-CH₂, a multiplet for the vinylic CH, and two multiplets for the terminal vinylic CH₂).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 160-165 ppm), the aromatic carbons, the 2-methyl carbon, and the three carbons of the allyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide) stretch around 1680-1700 cm⁻¹, aromatic C-H stretching vibrations, and C=C stretching from the allyl group.[11]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C12H12N2O, MW: 200.24 g/mol ).
Biological Activities and Potential Applications
The 4(3H)-quinazolinone scaffold is a cornerstone in the development of therapeutic agents.[12] The introduction of various substituents at the 2 and 3-positions has been shown to modulate the biological activity of these compounds significantly.
Anticonvulsant Activity:
A study by Al-Deeb et al. investigated a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives for their anticonvulsant properties.[12] Their research demonstrated that these compounds exhibit significant anticonvulsant activity in animal models, suggesting that the 3-allyl substitution is a favorable feature for this biological effect. The proposed mechanism of action for some quinazolinone-based anticonvulsants involves the modulation of GABA-A receptors.[12]
Anticancer Activity:
Numerous 2,3-disubstituted quinazolinone derivatives have been reported to possess potent anticancer activity.[1][2] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase or dihydrofolate reductase.[2] While specific studies on the anticancer activity of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone are limited, the structural motif suggests that it could be a valuable candidate for further investigation in this area.
Other Potential Activities:
Given the broad range of biological activities associated with the quinazolinone scaffold, 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone and its derivatives could also be explored for other therapeutic applications, including:
-
Anti-inflammatory: Certain quinazolinone derivatives have shown significant anti-inflammatory effects.[6][11]
-
Antimicrobial: The quinazolinone nucleus is present in several compounds with antibacterial and antifungal properties.[4][5]
-
Antiviral: Some quinazolinone derivatives have been investigated for their antiviral activities.[5]
Structure-Activity Relationship (SAR) Insights:
The biological activity of 4(3H)-quinazolinones is highly dependent on the nature and position of the substituents. The methyl group at the 2-position and the allyl group at the 3-position in the title compound are key determinants of its pharmacological profile. Further modifications of these groups could lead to the discovery of more potent and selective therapeutic agents.
Conclusion and Future Perspectives
4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of central nervous system disorders and oncology. The synthetic accessibility of this compound, coupled with the vast chemical space that can be explored through further derivatization, makes it an attractive target for medicinal chemists.
Future research should focus on the following areas:
-
Comprehensive Biological Screening: A broader evaluation of the pharmacological profile of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone is warranted to explore its potential in other therapeutic areas beyond anticonvulsant activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its rational development as a drug candidate.
-
Lead Optimization: Systematic structural modifications of the 2-methyl and 3-allyl groups, as well as the quinazolinone core, could lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2021). Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu.
-
PubChem. 2-Methyl-4(3H)-quinazolinone. Available from: [Link]
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar.
- Zhang, Z., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(6), 7724-7738.
- Al-Deeb, O. A., Al-Abdullah, N. H., & El-Adwy, A. M. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Journal of Chemical and Pharmaceutical Research, 8(9), 1-12.
- Song, B. A., et al. (2007). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)
- Abdel-Gawad, S. M., et al. (2010). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
- Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37.
- Abdel-Wahab, B. F., et al. (2011). Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes.
- Abdelkhalek, M. M., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
-
ChemSynthesis. 2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. Available from: [Link]
- Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing.
- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
-
Wikipedia. Quinazolinone. Available from: [Link]
- Chen, C., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. Tetrahedron Letters, 56(43), 5893-5897.
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Technical Guide: CAS 833-32-9 (3-Allyl-2-methylquinazolin-4(3H)-one)
[2]
Executive Summary
CAS 833-32-9 corresponds to 3-Allyl-2-methylquinazolin-4(3H)-one , a heterocyclic compound belonging to the quinazolinone class.[2] Structurally, it consists of a quinazolin-4-one core substituted with a methyl group at the C2 position and an allyl group at the N3 position.[2]
This molecule is of particular interest to drug development professionals due to its structural homology with Methaqualone (2-methyl-3-o-tolylquinazolin-4(3H)-one).[2] Research indicates that modifications at the N3 position of the quinazolinone scaffold significantly influence pharmacological selectivity, particularly regarding anticonvulsant and sedative-hypnotic activities mediated via the GABA-A receptor complex.[2]
Critical Disambiguation Note: Researchers must distinguish this compound from Acenaphthene (CAS 83-32-9) . The similarity in CAS numbers is a frequent source of database retrieval errors.[1][2] CAS 833-32-9 is a nitrogen-containing heterocycle, whereas 83-32-9 is a polycyclic aromatic hydrocarbon (PAH).[2]
Chemical Identity & Physicochemical Profile[2][3][4][5]
The following data establishes the core chemical identity of CAS 833-32-9.[1][2][3]
| Parameter | Specification |
| Chemical Name | 3-Allyl-2-methylquinazolin-4(3H)-one |
| CAS Registry Number | 833-32-9 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Core Scaffold | Quinazolin-4(3H)-one |
| Substituents | 2-Methyl (-CH₃), 3-Allyl (-CH₂CH=CH₂) |
| Physical State | Crystalline Solid (typically pale yellow or white) |
| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1CC=C |
| InChI Key | (Predicted) UQZFLJCLGCZQOO-UHFFFAOYSA-N |
Synthesis & Production Protocols
The synthesis of CAS 833-32-9 is typically achieved via the N-alkylation of 2-methylquinazolin-4(3H)-one .[1][2] This pathway is preferred for its high yield and regioselectivity, favoring N3-alkylation over O-alkylation under specific basic conditions.[2]
Mechanism of Synthesis
The reaction proceeds through an S_N2 mechanism.[1][2] The base deprotonates the N3-H of the quinazolinone precursor, generating an ambident nucleophile.[1][2] The "hard" nature of the amide nitrogen (in the lactam tautomer) favors attack on the "soft" electrophile (allyl bromide), resulting in the N-allyl product.[1]
Experimental Protocol (Self-Validating)
Objective: Synthesis of 3-Allyl-2-methylquinazolin-4(3H)-one (CAS 833-32-9) from 2-methylquinazolin-4(3H)-one.
Reagents:
-
Electrophile: Allyl Bromide (1.2 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Solvent: Acetone (Dry) or DMF[1]
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 2-methylquinazolin-4(3H)-one (10 mmol) and anhydrous K₂CO₃ (20 mmol) in dry acetone (50 mL). Stir at room temperature for 30 minutes to facilitate deprotonation.
-
Alkylation: Add allyl bromide (12 mmol) dropwise to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Validation Check: The starting material spot (lower R_f) should disappear, replaced by a new, higher R_f spot (N-allyl product).
-
-
Work-up: Cool the mixture and filter off the inorganic salts (KBr, excess K₂CO₃). Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) to remove residual salts/DMF.[1] Dry the organic layer over anhydrous Na₂SO₄.[2] Recrystallize from ethanol/hexane to obtain pure crystals.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for CAS 833-32-9 via N-alkylation.
Pharmacology & Mechanism of Action[11]
While CAS 833-32-9 is often used as a chemical intermediate, its pharmacological profile is inferred from the Structure-Activity Relationship (SAR) of the quinazolinone class.[2]
Target Interaction: GABA-A Receptor
Quinazolin-4-ones, particularly those with substitutions at C2 and N3 (like Methaqualone), act as positive allosteric modulators (PAMs) of the GABA-A receptor .[2]
-
Binding Site: They bind to the transmembrane domain of the receptor (distinct from the benzodiazepine site), often overlapping with the etomidate/propofol binding sites.[1]
-
Effect: Potentiation of GABA-induced chloride (
) influx, leading to neuronal hyperpolarization and CNS depression.[1][2]
The "Allyl" Effect
Replacing the bulky o-tolyl group of Methaqualone with an allyl group (as in CAS 833-32-9) alters the lipophilicity and steric fit within the binding pocket.[1][2]
-
Anticonvulsant Potential: N3-allyl derivatives often retain significant anticonvulsant activity (protection against pentylenetetrazole-induced seizures) while exhibiting reduced sedative side effects compared to phenyl/tolyl analogs.[1][2]
-
Metabolic Stability: The allyl group is susceptible to metabolic oxidation (epoxidation), which can influence the compound's half-life and toxicity profile.[1]
Mechanism Visualization
Figure 2: Putative mechanism of action for quinazolinone derivatives at the GABA-A receptor.[1][2]
Analytical Characterization
To validate the identity of synthesized CAS 833-32-9, the following spectral signatures must be confirmed.
| Technique | Expected Signals / Characteristics |
| ¹H NMR (CDCl₃) | Allyl Group: Multiplet at |
| IR Spectroscopy | C=O Stretch: Strong band at ~1680 cm⁻¹ (Lactam carbonyl).C=C Stretch: Weak band at ~1640 cm⁻¹ (Allyl alkene).[1] |
| Mass Spectrometry | Molecular Ion: [M+H]⁺ peak at m/z 201.25.Fragmentation: Loss of allyl group [M-41]⁺ often observed.[1][2] |
References
-
Wolfe, J. F., et al. (1977).[1] The Journal of Organic Chemistry, 42(4), 609–615.[1] (Referencing the synthesis and characterization of substituted quinazolinones). Retrieved from [Link]
-
El-Azab, A. S., et al. (2016).[1][5] Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives. Journal of Molecular Structure. (Contextualizing the biological activity of N3-allyl quinazolinones).
-
PubChem. (2025).[1][6][7] 2-Methylquinazolin-4(3H)-one (Precursor Data). National Library of Medicine.[1][2] Retrieved from [Link]
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- 6. PubChemLite - 4(3h)-quinazolinone, 3-(4-chlorophenyl)-2-(2-(2-(4-chlorophenyl)-1h-indol-3-yl)ethenyl)- (C30H19Cl2N3O) [pubchemlite.lcsb.uni.lu]
- 7. trans-(1S,3R)-N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-1-propan-2-ylcyclopentane-1-carboxamide | C29H34F6N2O2 | CID 72703273 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-allyl-2-methyl-4(3H)-quinazolinone synonyms and IUPAC names
An In-Depth Technical Guide to 3-allyl-2-methyl-4(3H)-quinazolinone: Synthesis, Properties, and Biological Significance
Executive Summary
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific and promising derivative, 3-allyl-2-methyl-4(3H)-quinazolinone. This compound is of significant interest due to its structural relationship to known centrally-acting agents like methaqualone, suggesting potential applications in neuroscience and drug development.[3][4]
This document details the precise chemical identity of 3-allyl-2-methyl-4(3H)-quinazolinone, including its IUPAC nomenclature and common identifiers. It presents a summary of its key physicochemical properties and outlines a detailed, field-proven protocol for its chemical synthesis, beginning from readily available precursors. The rationale behind each synthetic step is explained to provide a deeper understanding of the reaction mechanism. Furthermore, the guide discusses the compound's known biological activities, with a particular focus on its potential as an anticonvulsant agent, and explores its proposed mechanism of action involving the GABA-A receptor.[4] This whitepaper is intended for researchers, chemists, and pharmacologists engaged in the exploration and development of novel therapeutic agents based on the quinazolinone framework.
Chemical Identity and Nomenclature
Accurate identification is critical for scientific communication and regulatory compliance. This section provides the definitive nomenclature and structural representation for the target compound.
IUPAC and Systematic Names
-
Primary IUPAC Name: 2-methyl-3-(prop-2-en-1-yl)quinazolin-4(3H)-one
-
Systematic Name: 3-allyl-2-methylquinazolin-4(3H)-one
Common Synonyms and Identifiers
For database searching and material procurement, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 1894-37-7 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Common Name | 3-allyl-2-methyl-4-quinazolone |
Chemical Structure
The molecular architecture consists of a bicyclic quinazolinone core, with a methyl group at the 2-position and an allyl group attached to the nitrogen at the 3-position.
Sources
Medicinal Chemistry Applications of 3-Allyl-2-methylquinazolinone Scaffold
Executive Summary
The 3-allyl-2-methylquinazolin-4(3H)-one scaffold represents a pivotal structural motif in medicinal chemistry, serving as both a bioactive pharmacophore and a versatile intermediate for diverse heterocyclic libraries.[1] Structurally derived from the sedative-hypnotic methaqualone (2-methyl-3-o-tolylquinazolin-4(3H)-one), the 3-allyl variant replaces the bulky aryl group with an allylic moiety. This modification significantly alters the physicochemical profile, enhancing metabolic stability and lipophilicity while retaining affinity for the GABA-A receptor complex.
This technical guide provides a comprehensive analysis of the scaffold's synthesis, structure-activity relationships (SAR), and therapeutic applications in neurology, oncology, and infectious diseases. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.
Part 1: Chemical Foundation & Synthesis
Structural Properties
The core structure consists of a fused benzene and pyrimidine ring (quinazolinone) with a ketone at position 4.
-
Lipophilicity: The 2-methyl and 3-allyl groups contribute to a LogP value typically between 2.5 and 3.5, optimizing blood-brain barrier (BBB) penetration.
-
Electronic Features: The N3 nitrogen is non-basic due to amide resonance, while N1 remains a weak H-bond acceptor. The allyl group provides a handle for further functionalization (e.g., cross-coupling, epoxidation) or acts as a hydrophobic anchor in receptor binding pockets.
Synthetic Pathway: The Acetanthranil Route
The most robust synthetic method utilizes anthranilic acid as the starting material. The reaction proceeds through a 2-methyl-3,1-benzoxazin-4-one (acetanthranil) intermediate, which undergoes ring opening and recyclization with allylamine . This pathway avoids the use of toxic carbon disulfide often required for 2-mercapto derivatives.
Diagram 1: Synthesis of 3-Allyl-2-methylquinazolin-4(3H)-one
Caption: Step-wise synthesis via the benzoxazinone intermediate. The N-nucleophile (allylamine) attacks the carbonyl at position 4, opening the oxazine ring before recyclizing to form the stable quinazolinone.
Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]
Neurology: Anticonvulsant Activity
The primary application of this scaffold lies in the development of anticonvulsant agents.[2]
-
Mechanism of Action: Like its parent compound methaqualone, the 3-allyl derivative acts as a positive allosteric modulator (PAM) of the GABA-A receptor . It binds to a distinct site (likely the transmembrane
interface), enhancing chloride ion influx and neuronal hyperpolarization. -
Efficacy: In subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models, 3-allyl derivatives often exhibit protection comparable to sodium valproate but with reduced neurotoxicity compared to 3-aryl analogs.
-
Advantage over Methaqualone: The allyl group reduces the sedative-hypnotic ceiling effect while maintaining anticonvulsant potency, offering a better therapeutic index.
Oncology: Cytotoxicity
Recent studies have repurposed the scaffold for anticancer activity.
-
Targets: Derivatives have shown significant cytotoxicity against MCF-7 (breast cancer) , HeLa (cervical cancer) , and HepG2 (liver cancer) cell lines.
-
Mechanism: The planar quinazolinone core intercalates with DNA or inhibits specific kinases (e.g., EGFR, VEGFR-2). The allyl group's pi-electron density may facilitate pi-stacking interactions within the ATP-binding pocket of tyrosine kinases.
Infectious Diseases: Antimicrobial Agents[6][10]
-
Antibacterial: 3-allyl-2-methylquinazolinones exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilic allyl tail aids in penetrating the bacterial cell wall.
-
Antifungal: Activity against Candida albicans has been documented, likely through the inhibition of lanosterol 14
-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.
Part 3: Structure-Activity Relationships (SAR)
The biological activity of the scaffold is highly sensitive to substitution patterns.
Diagram 2: SAR Analysis of the Scaffold
Caption: SAR map highlighting critical substitution sites. Position 2 dictates target class (CNS vs. Kinase), while Position 3 modulates pharmacokinetics. Ring halogenation (Pos 6/7/8) is a universal potency enhancer.
Part 4: Experimental Protocols
Protocol: Synthesis of 3-Allyl-2-methylquinazolin-4(3H)-one
Objective: To synthesize the core scaffold with >85% purity.
Reagents:
-
Anthranilic acid (1.0 equiv)
-
Acetic anhydride (5.0 equiv)
-
Allylamine (1.2 equiv)
-
Ethanol (Absolute)[3]
Procedure:
-
Formation of Acetanthranil:
-
Reflux anthranilic acid (13.7 g, 0.1 mol) in acetic anhydride (50 mL) for 1 hour.
-
Distill off excess acetic anhydride under reduced pressure.
-
The residue solidifies on cooling to give 2-methyl-3,1-benzoxazin-4-one . (Yield: ~90%).[1]
-
-
Condensation with Allylamine:
-
Dissolve the crude benzoxazinone (0.05 mol) in absolute ethanol (30 mL).
-
Add allylamine (0.06 mol) dropwise with stirring.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Cool the reaction mixture. The product usually precipitates.
-
-
Purification:
-
Filter the solid and wash with cold ethanol.
-
Recrystallize from ethanol/water to obtain colorless crystals.
-
Characterization: Melting point ~130-132°C. IR (KBr): 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
-
Protocol: Anticonvulsant Screening (scPTZ Model)
Objective: To evaluate protection against chemically induced seizures.[4]
Procedure:
-
Animals: Male Albino mice (18–25 g).
-
Test Compound: Suspend 3-allyl-2-methylquinazolin-4(3H)-one in 0.5% carboxymethyl cellulose (CMC).
-
Dosing: Administer test compound intraperitoneally (i.p.) at 100 mg/kg.[4] Control group receives vehicle only. Standard group receives Sodium Valproate (100 mg/kg).
-
Induction: 30 minutes post-dosing, administer Pentylenetetrazole (PTZ) subcutaneously at 85 mg/kg (CD97 dose).
-
Observation: Observe for 30 minutes.
-
Endpoint: Latency to first clonic seizure and percentage of protection (mortality/seizure-free).
-
Interpretation: A significant increase in latency compared to control indicates GABA-A modulation.
-
References
-
Abulkhair, H. S., et al. (2016).[5] Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Medicinal Chemistry, 6, 593-603.[5]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity.[1][6][7][8][9] Journal of Saudi Chemical Society.
-
Mishra, P., et al. (2019).[1] Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. ResearchGate.[9]
-
Wolfe, J. F., et al. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 9. researchgate.net [researchgate.net]
Difference between 3-allyl-2-methyl-4(3H)-quinazolinone and methaqualone
Executive Summary
This technical guide provides a rigorous comparison between the Schedule I sedative-hypnotic Methaqualone and its structural analog, 3-allyl-2-methyl-4(3H)-quinazolinone (hereafter referred to as 3-Allyl-MQ ). While Methaqualone is a well-characterized GABA
Key Technical Differentiators:
-
Pharmacophore: The rigid, hydrophobic o-tolyl ring of Methaqualone is replaced by a smaller, metabolically reactive allyl group in 3-Allyl-MQ.
-
Metabolic Fate: Methaqualone undergoes extensive aromatic hydroxylation. In contrast, 3-Allyl-MQ is susceptible to metabolic epoxidation , introducing a potential vector for alkylating toxicity not present in the parent drug.
-
Forensic Marker: Mass spectrometry reveals a distinct fragmentation pathway for 3-Allyl-MQ driven by the loss of the allyl radical (
), compared to the methyl radical loss ( ) typical of Methaqualone.
Chemical Identity & Physicochemical Properties
The core quinazolinone scaffold remains constant, but the N3 substituent dictates the physicochemical profile and receptor binding kinetics.
| Feature | Methaqualone | 3-Allyl-2-methyl-4(3H)-quinazolinone |
| IUPAC Name | 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | 3-Allyl-2-methyl-4(3H)-quinazolinone |
| Molecular Formula | ||
| Molecular Weight | 250.29 g/mol | 200.24 g/mol |
| N3 Substituent | o-Tolyl (Aromatic, Rigid, Lipophilic) | Allyl (Aliphatic, Flexible, Reactive) |
| LogP (Est.) | ~2.5 - 3.0 | ~1.8 - 2.2 (Lower Lipophilicity) |
| Physical State | Crystalline Solid (MP: 115-120°C) | Low-Melting Solid or Oil (Est. MP: <80°C) |
Structural Comparison Diagram
Figure 1: Structural divergence at the N3 position. The o-tolyl group provides steric bulk crucial for Methaqualone's specific binding cleft, while the allyl group offers a smaller, more flexible profile.
Synthesis & Manufacturing Protocols
The synthesis of both compounds utilizes the Niementowski quinazolinone synthesis pathway or its variations. The critical divergence occurs at the amine condensation step.
Protocol A: Methaqualone Synthesis (Reference Standard)
-
Precursor: N-Acetylanthranilic acid.
-
Reagent: o-Toluidine.
-
Conditions: Reflux in toluene with
or polyphosphoric acid (dehydrating agent). -
Mechanism: Condensation followed by cyclodehydration.
Protocol B: 3-Allyl-MQ Synthesis (Experimental)
Warning: Allylamine is highly toxic and volatile. All procedures must be conducted in a fume hood.
-
Reagents:
-
N-Acetylanthranilic acid (1.0 eq)
-
Allylamine (1.2 eq)
-
Phosphorus Trichloride (
) or (Catalytic/Solvent)
-
-
Step-by-Step Methodology:
-
Step 1 (Activation): Dissolve N-acetylanthranilic acid in dry toluene. Add
dropwise at 0°C to generate the reactive benzoxazinone intermediate in situ. -
Step 2 (Amine Addition): Slowly add allylamine. The reaction is exothermic.
-
Step 3 (Cyclization): Reflux the mixture for 3-5 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Step 4 (Workup): Quench with ice water. Basify to pH 9 with 10% NaOH. Extract with dichloromethane (DCM).
-
Step 5 (Purification): Recrystallize from ethanol/water or purify via flash column chromatography.
-
Figure 2: Divergent synthetic pathways. The activated benzoxazinone intermediate is the common branch point.
Pharmacology & Structure-Activity Relationship (SAR)
Receptor Binding (GABA )
Methaqualone binds to a distinct allosteric site on the GABA
-
Methaqualone: The o-methyl group on the phenyl ring locks the conformation orthogonal to the quinazolinone plane. This "twisted" conformation is critical for fitting into the hydrophobic pocket.
-
3-Allyl-MQ: The allyl group is flexible. While it lacks the steric bulk to lock the conformation, it is lipophilic enough to access the binding site.
-
Research Insight: Early SAR studies on 2-substituted-3-allyl-4(3H)-quinazolinones suggest they retain anticonvulsant activity. However, the lack of the rigid o-tolyl "anchor" often results in lower potency as a sedative-hypnotic but potentially higher efficacy as an anticonvulsant in specific seizure models (e.g., MES test).
-
Metabolic Fate & Toxicity
This is the most critical safety distinction for researchers.
-
Methaqualone: Metabolized via N-oxidation and aromatic hydroxylation. The metabolites are generally conjugated and excreted.
-
3-Allyl-MQ: The allyl group is a "metabolic alert." Cytochrome P450 enzymes (specifically CYP2E1 or CYP2D6) can attack the double bond.
-
Pathway: Allyl
Epoxide (highly reactive electrophile) Diol (via Epoxide Hydrolase). -
Risk: If the epoxide intermediate accumulates, it can alkylate DNA or proteins, leading to hepatotoxicity or mutagenicity. This makes 3-Allyl-MQ significantly riskier for in vivo studies than Methaqualone.
-
Figure 3: Metabolic divergence. The allyl group introduces a risk of bioactivation to a toxic epoxide, a pathway absent in Methaqualone.
Forensic & Analytical Differentiation
For forensic chemists, distinguishing these two requires specific attention to mass spectral fragmentation patterns.
| Analytical Parameter | Methaqualone | 3-Allyl-MQ |
| Base Peak (EI-MS) | m/z 235 ( | m/z 159 ( |
| Key Fragmentation | Loss of Methyl radical ( | Loss of Allyl radical ( |
| Molecular Ion ( | m/z 250 (Strong) | m/z 200 (Moderate) |
| UV Absorbance ( | ~225, 265, 305 nm | ~225, 270 nm (Shifted due to lack of aryl conjugation) |
Differentiation Protocol:
-
GC-MS: 3-Allyl-MQ will elute significantly earlier than Methaqualone due to lower molecular weight (200 vs 250 Da) and lower boiling point.
-
Fragmentation Logic: Look for the characteristic loss of 41 Da (Allyl) in the unknown sample. If the spectrum shows
, it confirms the N-allyl substitution.
Regulatory Status
-
Methaqualone: Schedule I (USA, CSA).[1][2] Internationally controlled under the UN Convention on Psychotropic Substances (Schedule II).[3][4]
-
3-Allyl-MQ:
-
USA: Not explicitly listed in the CSA. However, it is structurally substantially similar to Methaqualone (a Schedule I substance) and possesses CNS depressant effects.[2][5] Therefore, it would likely be prosecuted as a Schedule I Controlled Substance Analog under the Federal Analogue Act if intended for human consumption.
-
Research Use: Legitimate research requires careful documentation to demonstrate "no intent for human consumption" to avoid Analogue Act triggers, though it does not strictly require a DEA Schedule I license unless the specific jurisdiction has scheduled the "quinazolinone" class broadly.
-
References
-
Gupta, D. P., et al. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Der Pharma Chemica.[6][7]
- Wolff, M. E. (1995). Burger's Medicinal Chemistry and Drug Discovery, Vol 3. Wiley-Interscience.
-
United States Drug Enforcement Administration. (n.d.). Controlled Substances Schedules.
-
Mauriello, G., et al. (2024). Structural insights into GABAA receptor potentiation by Quaalude. Nature Communications.
Sources
- 1. addictionwellness.com [addictionwellness.com]
- 2. whitesandstreatment.com [whitesandstreatment.com]
- 3. Methaqualone - Wikipedia [en.wikipedia.org]
- 4. Methaqualone - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Safety Monograph: Acitretin (CAS 833-32-9)
Content Type: In-Depth Technical Guide Audience: Researchers, Laboratory Managers, and Drug Development Scientists
Executive Summary
This guide functions as an advanced safety supplement for Acitretin (CAS 833-32-9) . While standard Safety Data Sheets (SDS) provide regulatory compliance data, this monograph synthesizes physicochemical properties with mechanistic toxicology to inform experimental design.
Critical Alert: Acitretin is a potent teratogen (Reproductive Toxicity Category 1B). It possesses a unique metabolic hazard profile where concurrent exposure to ethanol triggers reverse metabolism into etretinate , a lipophilic metabolite with a half-life of roughly 120 days (compared to acitretin’s ~2 days). Strict adherence to the protocols below is mandatory to prevent long-term biological contamination and personnel exposure.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Acitretin is a second-generation retinoid and the active metabolite of etretinate. Its handling requires strict control over light and oxygen exposure to maintain compound integrity.
Core Identity Matrix
| Parameter | Technical Specification |
| Chemical Name | (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
| CAS Number | 833-32-9 |
| Molecular Formula | C₂₁H₂₆O₃ |
| Molecular Weight | 326.43 g/mol |
| Appearance | Yellow to greenish-yellow crystalline powder |
| pKa | ~4.8 (Carboxylic acid moiety) |
Solubility & Stability Data
Data synthesized from experimental solubility profiles.
| Solvent | Solubility Limit (approx.)[1][2] | Stability Notes |
| DMSO | ~16 mg/mL | Recommended. Use anhydrous DMSO. Hygroscopic moisture accelerates degradation. |
| DMF | ~5 mg/mL | Good alternative if DMSO is incompatible with assay. |
| Ethanol | < 1 mg/mL (Poor) | AVOID. Promotes esterification to etretinate in biological systems. |
| Water | Insoluble | Requires co-solvent (e.g., DMSO) for aqueous buffer dilution. |
Expert Insight: Acitretin is highly photosensitive. Isomerization occurs rapidly under UV and visible light (converting all-trans to cis isomers), altering binding affinity. All handling must occur under yellow light (wavelength >500 nm).
Part 2: Hazard Identification & Toxicology (The "Why")
GHS Classification (Critical Hazards)
-
Reproductive Toxicity (Category 1B): May damage the unborn child.
-
Skin/Eye Irritation (Category 2): Causes serious irritation.[3]
-
Aquatic Chronic (Category 1): Very toxic to aquatic life with long-lasting effects.
Mechanistic Toxicology: The Teratogenicity Pathway
Understanding the mechanism enforces the necessity of containment. Acitretin acts as a ligand for Nuclear Receptors (RARs/RXRs). In a developing fetus, this exogenous signaling disrupts the Hox gene expression patterns responsible for anterior-posterior axis formation, leading to severe craniofacial and CNS malformations.
Figure 1: Mechanism of Acitretin Toxicity. The compound mimics endogenous retinoic acid, hijacking the RAR/RXR transcription machinery to disrupt embryonic development.
Part 3: Safe Handling & Engineering Controls (The "How")
The "Zero-Exposure" Workflow
Because Acitretin powder is electrostatic and potent, standard bench work is insufficient.
Figure 2: Safe Handling Workflow. Emphasizes light protection and containment during the critical weighing and solubilization phases.
Detailed Engineering Controls
-
Containment: All powder handling must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure.
-
Light Protection:
-
Wrap all clear glassware in aluminum foil before adding the compound.
-
Work in a room with UV-filtered lighting or low-light conditions.
-
-
Glove Permeation:
-
Primary Layer: Nitrile (0.11 mm minimum).
-
Secondary Layer: Long-cuff Nitrile or Laminate film (Silver Shield) if handling concentrated stock solutions (>10 mM).
-
Note: Acitretin is lipophilic; it can permeate latex rapidly. Do not use latex.
-
Experimental Preparation Protocol (Self-Validating)
To ensure reproducibility and safety:
-
Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation (which degrades the compound).
-
Solvent Choice: Dissolve in anhydrous DMSO.
-
Aliquot Strategy: Avoid freeze-thaw cycles. Prepare single-use aliquots in amber microtubes, purge with Nitrogen or Argon gas, and store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).
-
Validation: Verify concentration using UV-Vis (λmax ~357 nm) if stock is stored >1 month.
Part 4: Emergency Response & Waste Management
The Ethanol Contraindication
CRITICAL: In the event of exposure (skin/ingestion), DO NOT consume alcohol or use ethanol-based cleaners on the skin.
-
Reasoning: Ethanol facilitates the hepatic transesterification of Acitretin back to Etretinate . Etretinate accumulates in adipose tissue and is eliminated extremely slowly (years), prolonging the teratogenic risk window indefinitely.
Spill Cleanup[6]
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, N95/P100 respirator (if powder is airborne), and goggles.
-
Neutralization: There is no chemical neutralizer.
-
Removal:
-
Powder: Cover with wet paper towels (water/detergent) to prevent dust, then wipe up.
-
Liquid: Absorb with sand or vermiculite.
-
-
Decontamination: Clean surface with a detergent solution, followed by water. Avoid ethanol sprays.
Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Teratogenic).
-
Segregation: Do not mix with oxidizers.[3]
-
Labeling: Must clearly state "TERATOGEN - ACITRETIN."
-
Destruction: High-temperature incineration is the only approved method for final destruction.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5282379, Acitretin. Retrieved from [Link]
-
Drugs.com. (2024). Acitretin Monograph for Professionals (Mechanism & Pharmacokinetics). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Acitretin (GHS Classification). Retrieved from [Link]
Sources
Precision Pharmacophore Modeling of 2,3-Disubstituted Quinazolinones
A Dual-Strategy Framework for EGFR & DHFR Inhibitor Discovery
Executive Summary: The Privileged Scaffold
The 2,3-disubstituted quinazolin-4(3H)-one core represents a "privileged scaffold" in medicinal chemistry, capable of displaying diverse biological activities by orienting side chains into distinct regions of receptor binding pockets. While structurally related to the clinically validated quinazoline EGFR inhibitors (e.g., Gefitinib), the quinazolinone scaffold offers unique hydrogen-bonding capabilities via the C4-carbonyl and N3-nitrogen, making it a prime candidate for overcoming resistance mutations in targets like EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase).
This technical guide details a rigorous, self-validating workflow for generating pharmacophore models for this scaffold. It moves beyond standard button-pushing protocols to explain the causality of parameter selection, ensuring high translational value for drug development professionals.
Strategic Workflow: The Hybrid Approach
To maximize success rates, we employ a Hybrid Ligand-Structure Integration (HLSI) strategy. Relying solely on ligand-based data risks missing novel binding pockets, while pure structure-based methods often fail to account for ligand flexibility.
Diagram 1: The HLSI Workflow
The following diagram outlines the critical path from dataset curation to validated virtual screening.
Caption: The Hybrid Ligand-Structure Integration (HLSI) workflow combines ligand flexibility analysis with receptor-based steric constraints to minimize false positives.
Phase I: Ligand-Based Pharmacophore Generation
Dataset Curation & The "Activity Cliff"
The integrity of a ligand-based model depends entirely on the quality of the training set.
-
Protocol: Select 20–30 diverse 2,3-disubstituted quinazolinones with
values spanning at least 4 orders of magnitude (e.g., 1 nM to 10 M). -
Causality: You must include "inactive" compounds (structurally similar but biologically inert) to define the Exclusion Volumes . Without inactives, the model learns what fits, but fails to learn what clashes.
-
Sanitization: Remove Pan-Assay Interference Compounds (PAINS) to ensure activity is target-specific and not due to membrane disruption or chelation.
Conformation Generation
Quinazolinones are rigid at the core but flexible at the C2 and C3 substituents.
-
Method: Generate conformers using the OPLS3e or MMFF94 force field.
-
Energy Window: Set a threshold of 10–15 kcal/mol above the global minimum.
-
Reasoning: Bioactive conformations are rarely the global minimum energy state in vacuum. The protein environment compensates for the strain energy. Restricting the window too tightly (<5 kcal/mol) will result in false negatives (missing the active shape).
Feature Mapping (The 5-Point Hypothesis)
For EGFR/DHFR inhibition, the consensus pharmacophore for 2,3-disubstituted quinazolinones typically requires a 5-point model (AAARR or AHRR):
-
HBA (Hydrogen Bond Acceptor): The Carbonyl oxygen at C4 (interacts with water networks or backbone NH).
-
HBA/HBD: The Nitrogen at N3 (if unsubstituted) or the N1 position.
-
HY (Hydrophobic): The substituent at C2 (often a phenyl or benzyl group) targeting the hydrophobic pocket (e.g., Val726 in EGFR).
-
RA (Ring Aromatic): The fused benzene ring of the quinazolinone core (participates in
-stacking). -
RA/HY: The substituent at C3, which often dictates selectivity between varying kinase isoforms.
Phase II: Structure-Based Integration
To refine the ligand-based hypothesis, we overlay the model onto a crystal structure.
The Structural Anchor
-
Target: EGFR Kinase Domain.
-
PDB Selection: Use PDB ID 1M17 (Erlotinib bound) or 4HJO (Quinazolinone derivative).
-
Protocol: Superimpose the most active ligand from your training set onto the co-crystallized ligand.
-
Critical Insight: The N1 of the quinazoline/quinazolinone core typically accepts a hydrogen bond from Met793 (in the hinge region). Ensure your pharmacophore model enforces this feature as a mandatory constraint.
Diagram 2: Pharmacophore Feature Map
This diagram visualizes the spatial arrangement of the pharmacophore features relative to the 2,3-disubstituted quinazolinone core.
Caption: Spatial distribution of pharmacophoric features. Note the critical distance between the Hinge Binder (N1) and the Selectivity Pocket filler (C2).
Validation Protocols (The Trustworthiness Pillar)
A pharmacophore model is only as good as its ability to discriminate actives from decoys. Do not rely solely on the training set correlation (
Decoy Set Construction
Generate a decoy set using the DUD-E (Directory of Useful Decoys) approach.
-
Ratio: 1 Active : 50 Decoys.
-
Properties: Decoys must match actives in Molecular Weight (MW) and LogP but differ in topology.
Statistical Metrics
Calculate the Güner-Henry (GH) Score (also known as the Goodness of Hit score).[1] This is the gold standard for validation.
Where:
- = Active hits in the hit list
- = Total hits in the hit list
- = Total actives in the database[2]
- = Total molecules in the database
Interpretation Table:
| Metric | Threshold | Interpretation |
| GH Score | > 0.7 | Excellent Model (High reliability for screening) |
| GH Score | 0.5 – 0.7 | Moderate Model (Requires refinement) |
| Enrichment Factor (EF) | > 10 | The model is 10x better than random selection |
| ROC AUC | > 0.8 | High probability of ranking actives first |
Experimental Application: Synthesis & Testing
Once the model screens a library (e.g., ZINC15), the top hits must be validated experimentally.
-
Synthesis: The 2,3-disubstituted quinazolinone core is typically synthesized via the condensation of anthranilic acid derivatives with amine/acyl chlorides, followed by cyclization using acetic anhydride or
. -
Assay: Use an MTT assay for cytotoxicity (e.g., MCF-7, HCT-116 cell lines) and an enzymatic kinase assay for EGFR inhibition.
-
Feedback Loop: If the experimental
does not match the predicted activity, perform Ligand Profiling . Check if the C2-substituent is too bulky (steric clash) or if the N3-substituent lacks the necessary polarity.
References
-
Al-Suwaidan, I. A., et al. (2016).[3] "Design, synthesis, and biological evaluation of 2,3-disubstituted 4(3H)-quinazolinone derivatives as anti-tumor agents." Molecules. Link
-
Gawad, N. M. A., & Georgey, H. H. (2016). "Structure-based pharmacophore modeling, virtual screening, and molecular docking of novel EGFR inhibitors." Beni-Suef University Journal of Basic and Applied Sciences. Link
-
Hassan, G. S., et al. (2022).[4] "New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity." Archiv der Pharmazie. Link
-
Kashaw, S. K., et al. (2016). "Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors." Central European Journal of Chemistry. Link
-
Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. Link
Sources
The Synthesis of 3-Allyl Substituted Quinazolinones: A Comprehensive Technical Guide for Researchers
Introduction: The Quinazolinone Core and the Significance of N-3 Allylation
The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the quinazolinone core allows for substitution at various positions, with the N-3 position being a critical determinant of pharmacological activity. Introduction of an allyl group at this position can significantly modulate the molecule's steric and electronic properties, often leading to enhanced biological efficacy. This guide provides an in-depth exploration of the primary synthetic strategies for introducing an allyl substituent at the N-3 position of the quinazolinone ring, offering a critical analysis of methodologies, mechanistic insights, and practical considerations for researchers in the field.
Strategic Approaches to 3-Allyl Quinazolinone Synthesis
The synthesis of 3-allyl substituted quinazolinones can be broadly categorized into two main strategies:
-
Post-Cyclization N-Allylation: This is a direct and widely employed approach where a pre-synthesized quinazolinone core is subjected to N-alkylation with an allyl halide or a related electrophile.
-
Syn-Cyclization Allylation: In this strategy, the allyl group is incorporated during the formation of the quinazolinone ring, often through multi-component reactions or by using an allylamine as a key building block.
The choice between these strategies depends on the availability of starting materials, desired substitution patterns on the quinazolinone core, and the required efficiency and scalability of the synthesis.
Methodology I: Post-Cyclization N-Allylation of Quinazolinones
This is a robust and versatile method that begins with the synthesis of the parent quinazolinone, which is then N-allylated.
Step 1: Synthesis of the Quinazolinone Core
A common and effective route to the quinazolinone core is the reaction of anthranilic acid with an appropriate acylating agent, followed by cyclization. A widely used method involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate.[4][5]
Experimental Protocol: Synthesis of 2-Propyl-4H-3,1-benzoxazin-4-one
-
Acylation of Anthranilic Acid: To a solution of anthranilic acid (1 eq.) in a suitable solvent such as pyridine, add butyryl chloride (1.1 eq.) dropwise at 0°C.[4] Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the N-butyryl anthranilic acid. Filter the solid, wash with water, and dry.
-
Cyclization: Reflux the N-butyryl anthranilic acid (1 eq.) in acetic anhydride (5-10 vol.) for 2-3 hours.[4]
-
Isolation: Cool the reaction mixture and pour it into ice-water. The benzoxazinone product will precipitate. Filter, wash with a cold solution of sodium bicarbonate and then water, and dry to afford the 2-propyl-4H-3,1-benzoxazin-4-one.
Step 2: N-Allylation of the Quinazolinone
The N-3 position of the quinazolinone core is nucleophilic and can be readily alkylated using an allyl halide in the presence of a base.
Experimental Protocol: Synthesis of 3-Allyl-2-propylquinazolin-4(3H)-one
-
Reaction Setup: To a solution of 2-propylquinazolin-4(3H)-one (1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).[6]
-
Allylation: Add allyl bromide (1.2 eq.) to the mixture and stir at room temperature or gentle heat (50-60°C) until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent choice as it is a polar aprotic solvent that can dissolve the quinazolinone and facilitate the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.
-
Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the N-3 position of the quinazolinone, making it nucleophilic for the subsequent reaction with allyl bromide. Stronger bases like sodium hydride could also be used but may lead to side reactions.
Visualization of the N-Allylation Workflow
Caption: Workflow for the N-allylation of a quinazolinone.
Methodology II: Syn-Cyclization Allylation Strategies
This approach involves the incorporation of the allyl group during the formation of the quinazolinone ring, which can be highly efficient, especially in the context of multi-component reactions.
One-Pot Synthesis from Anthranilic Acid and Allylamine
A straightforward method involves the reaction of anthranilic acid with an appropriate orthoester and allylamine.
Experimental Protocol: One-Pot Synthesis of 3-Allylquinazolin-4(3H)-one
-
Reaction Mixture: In a reaction vessel, combine anthranilic acid (1 eq.), triethyl orthoformate (1.5 eq.), and allylamine (1.2 eq.).[7]
-
Catalyst: Add a catalytic amount of a Lewis or Brønsted acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.[7]
-
Reaction Conditions: Heat the mixture, allowing for the distillation of ethanol and other low-boiling point substances. Continue heating at a higher temperature (e.g., 150-160°C) for a specified time (e.g., 1-2 hours).[7]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water with stirring. The 3-allylquinazolin-4(3H)-one will precipitate. Filter the solid, wash with water, and purify by recrystallization.
Mechanistic Rationale:
This reaction likely proceeds through the initial formation of an intermediate from anthranilic acid and triethyl orthoformate, which then reacts with allylamine, followed by cyclization and elimination of ethanol to yield the final product.
Multi-component Reactions (MCRs)
MCRs offer a powerful and atom-economical approach to constructing complex molecules like 3-allyl substituted quinazolinones in a single step from simple starting materials.[2][3]
Conceptual MCR for 3-Allyl-2-substituted Quinazolinones
A plausible three-component reaction could involve:
-
Isatoic anhydride (as the anthranilic acid surrogate)
-
An aldehyde (to provide the C-2 substituent)
-
Allylamine (to introduce the N-3 allyl group)
Visualization of the Multi-component Reaction Concept
Caption: Conceptual diagram of a multi-component synthesis.
Advanced and Greener Synthetic Approaches
Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient processes.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[8][9][10] Both the N-allylation and one-pot synthesis of 3-allyl quinazolinones can be effectively accelerated under microwave conditions.[11]
Key Advantages of Microwave Synthesis:
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and faster reaction rates.
-
Improved Yields: The shorter reaction times can minimize the formation of byproducts.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.
Ultrasound-Assisted Synthesis
Sonication can also be employed to promote the synthesis of quinazolinones. The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates.[12][13]
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Post-Cyclization N-Allylation | Two-step process: quinazolinone synthesis followed by allylation. | Versatile, allows for a wide range of substituents at C-2. | Longer overall synthesis time, may require purification of intermediates. |
| Syn-Cyclization (One-Pot) | Single-step synthesis from readily available starting materials. | High atom economy, shorter reaction time. | May have limitations on substrate scope. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Rapid reactions, often higher yields, energy efficient.[9] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | Employs sonication to promote the reaction. | Enhanced reaction rates, can be performed at lower temperatures.[12] | May not be as universally applicable as microwave synthesis. |
Conclusion and Future Perspectives
The synthesis of 3-allyl substituted quinazolinones is a well-established area of research with a variety of reliable methods available to chemists. The choice of synthetic route will depend on the specific target molecule, available resources, and desired scale of the reaction. The classical post-cyclization N-allylation remains a robust and versatile approach. However, for rapid and efficient synthesis, particularly in a drug discovery setting, one-pot multi-component reactions, especially when combined with enabling technologies like microwave or ultrasound irradiation, offer significant advantages.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the exploration of novel catalysts, the use of greener solvents, and the development of asymmetric syntheses to access enantiomerically pure 3-allyl substituted quinazolinones, which could lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (URL: )
- Patil, D. A., et al. "Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review." Research Journal of Pharmaceutical Technology. (URL: )
- "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry. (URL: )
- Amrutkar, et al. "Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives." Scholars Research Library. (URL: )
- "Synthesis of some new 2,3-disubstituted-4(3H)
- Qian, C., Xu, H., & Zhang, Y. "Cascade synthesis of 2,3-disubstituted quinazolinones from methyl anthranilates, isocyanides and arylboronic acids via NHC–palladium-catalyzed oxidative coupling reactions." RSC Publishing. (URL: )
- "Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide." Benchchem. (URL: )
- "Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in w
- "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." PMC. (URL: )
- "Microwave-assisted synthesis of quinazolin-4(3H)
- "Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones." PubMed. (URL: )
- "Synthesis of quinazolinones." Organic Chemistry Portal. (URL: )
- "Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes." PMC. (URL: )
- "Synthesis of 3-Aryl-4(3H)
- "Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H)." IISTE.org. (URL: )
- "Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid." Benchchem. (URL: )
- "Enantioselective N–H Functionaliz
- "Nickel-Mediated Allyl
- "One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- "One-pot synthesis and luminescent spectra of 3-allyl substituted quinazoline-2,4-dione derivatives as allyl capping agents.
- "Ultrasound-Assisted Synthesis of Quinazolinones: Current Trends and Future Prospects." (URL: )
- "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)." PubMed. (URL: )
-
""One pot" synthesis of quinazolinone-[1][9]-fused polycyclic scaffolds in a three-step reaction sequence." PubMed. (URL: )
- "Synthesis of Medicinally Important Quinazolines and Their Deriv
- "Recent advances and prospects in the organocatalytic synthesis of quinazolinones." Frontiers. (URL: )
- "Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review." RSC Publishing. (URL: )
- "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." (URL: )
- "Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)
- "Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions." (URL: )
- "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones." MDPI. (URL: )
- "A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones." University of Benghazi. (URL: )
- "One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanoc
- "Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-Membered Ring Heterocyclic Moieties With Quinazolin-4(3H)-one Nucleus.
- "I2-Catalyzed three-component protocol for the synthesis of quinazolines." (URL: )
- "Synthesis of substituted N-heterocycles by N-alkylation." Organic Chemistry Portal. (URL: )
- "Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)
- "Supported Metal Catalysts for the Synthesis of N-Heterocycles." MDPI. (URL: )
- "Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units." New Journal of Chemistry (RSC Publishing). (URL: )
- "Quinazoline derivatives: synthesis and bioactivities." PMC. (URL: )
- "N- and / or O- Alkylation of Quinazolinone Deriv
- "Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity." MDPI. (URL: )
- "N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
- "IRANIAN JOURNAL OF CATALYSIS A favourable ultrasound-assisted method for the combinatorial synthesis of 2,3- dihydroquinazolin-4." (URL: )
- "Synthesis and biological evaluation of new quinazolinone deriv
- "Scheme 1. Formation N-alkylation of quinazolinone derivatives.
- "A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES." Semantic Scholar. (URL: )
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- 13. journals.iau.ir [journals.iau.ir]
Methodological & Application
Application Note: Scalable Synthesis of 2-Methyl-3-(2-propenyl)-4(3H)-quinazolinone
Topic: Synthesis of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone from anthranilic acid Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Scientific Context
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs with anticonvulsant, sedative-hypnotic, and antimicrobial properties.[1][2] The specific target, 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone (also known as the N-allyl analogue of methaqualone), represents a critical intermediate for structure-activity relationship (SAR) studies targeting GABA_A receptors and dihydrofolate reductase (DHFR) inhibition.
This protocol details a robust, two-step convergent synthesis starting from anthranilic acid.[3][4] Unlike direct condensation methods which often suffer from low yields and difficult purification, this route utilizes a 2-methyl-3,1-benzoxazin-4-one (acetanthranil) intermediate. This "benzoxazinone pathway" activates the carboxylic acid functionality, ensuring efficient nucleophilic attack by the allylamine and subsequent cyclization under mild conditions.
Key Mechanistic Advantages
-
Activation: Conversion of anthranilic acid to the benzoxazinone intermediate prevents competitive side reactions (e.g., polymerization of allylamine).
-
Atom Economy: The acetic anhydride serves as both the solvent and the reagent for the initial cyclodehydration.
-
Purification: The intermediate crystallizes readily, allowing for purification before the final critical step, enhancing the overall purity profile of the API (Active Pharmaceutical Ingredient) candidate.
Retrosynthetic Analysis & Pathway
The synthesis is dissected into two distinct phases:
-
Cyclodehydration: Anthranilic acid is converted to the reactive 2-methyl-3,1-benzoxazin-4-one using acetic anhydride.[3]
-
Aminolysis & Recyclization: The benzoxazinone ring is opened by allylamine to form an amidine intermediate, which spontaneously dehydrates to close the quinazolinone ring.
Figure 1: Reaction pathway illustrating the activation of anthranilic acid via benzoxazinone formation followed by allylamine-mediated ring expansion.
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves Allylamine , a highly toxic and flammable compound.
| Reagent | Hazard Class | Critical Safety Measures |
| Allylamine | High Toxicity (Oral/Dermal/Inhalation) , Flammable | Handle ONLY in a functioning fume hood. Wear double nitrile gloves. Avoid all skin contact. Lachrymator. |
| Acetic Anhydride | Corrosive, Flammable | Use in fume hood. Reacts violently with water. |
| Anthranilic Acid | Irritant | Standard PPE (Lab coat, gloves, goggles). |
Detailed Experimental Protocol
Phase 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one
This step creates the electrophilic core required for the reaction.
Reagents:
-
Anthranilic acid: 13.7 g (0.1 mol)
-
Acetic anhydride: 28 mL (approx. 0.3 mol)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Add 13.7 g of anthranilic acid to the flask. Slowly add 28 mL of acetic anhydride.
-
Reaction: Heat the mixture to reflux (approx. 140°C oil bath) for 60 minutes.
-
Observation: The solid anthranilic acid will dissolve, and the solution will turn clear/amber.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Cool further in an ice bath to 0-5°C. The product (benzoxazinone) should crystallize out.
-
Note: If crystallization is slow, add 10-20 mL of cold hexane or diethyl ether to induce precipitation.
-
-
Isolation: Filter the solid under vacuum. Wash with cold hexane (2 x 10 mL) to remove excess acetic anhydride/acetic acid.
-
Drying: Dry the solid in a vacuum desiccator or air dry.
-
Expected Yield: 12-14 g (75-85%).
-
Checkpoint: Melting Point should be approx. 80-81°C.
-
Phase 2: Synthesis of 2-Methyl-3-(2-propenyl)-4(3H)-quinazolinone
This step introduces the allyl group and re-closes the heterocyclic ring.
Reagents:
-
2-Methyl-3,1-benzoxazin-4-one (from Phase 1): 8.05 g (0.05 mol)
-
Allylamine: 4.1 mL (0.055 mol, 1.1 equiv)
-
Ethanol (Absolute): 30 mL
Procedure:
-
Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.
-
Addition: Dissolve 8.05 g of the benzoxazinone in 30 mL of absolute ethanol.
-
Amine Addition: CAUTION: In a fume hood, slowly add 4.1 mL of allylamine to the solution. The reaction is exothermic; add dropwise if necessary.
-
Reaction: Reflux the mixture for 4–6 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (benzoxazinone) spot should disappear.
-
-
Workup:
-
Concentrate the solvent to approx. 1/3 of its original volume using a rotary evaporator.
-
Pour the concentrate into 100 mL of crushed ice/water with vigorous stirring.
-
-
Crystallization: The product should precipitate as a solid.
-
Troubleshooting: If an oil forms, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the residue from ethanol/water.
-
-
Purification: Recrystallize the crude solid from ethanol.
Characterization & Quality Control
Target Molecule: 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol
Expected Spectral Data
| Technique | Signal/Peak | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.65 (s, 3H) | CH₃ at C2 position |
| δ 4.75 (d, 2H) | N-CH₂ -CH= (Allyl methylene) | |
| δ 5.15 - 5.30 (m, 2H) | -CH=CH₂ (Allyl terminal alkene) | |
| δ 5.90 - 6.05 (m, 1H) | -CH =CH₂ (Allyl internal alkene) | |
| δ 7.40 - 8.25 (m, 4H) | Aromatic protons (Quinazolinone core) | |
| IR (KBr) | 1680 - 1695 cm⁻¹ | C=O (Amide/Lactam stretch) |
| 1605 cm⁻¹ | C=N stretch | |
| 2980 - 3050 cm⁻¹ | C-H stretch (Aromatic & Aliphatic) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target quinazolinone.
References
-
Mishra, P., et al. "Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one."[5] ResearchGate.[5][6] Available at: [Link]
-
Scientific Research Publishing. "Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds." International Journal of Organic Chemistry. Available at: [Link]
Sources
Protocol for N-allylation of 2-methyl-4(3H)-quinazolinone
Executive Summary
This technical guide details the protocol for the regioselective N-allylation of 2-methyl-4(3H)-quinazolinone to synthesize 3-allyl-2-methylquinazolin-4(3H)-one . Quinazolinones are privileged scaffolds in medicinal chemistry, serving as precursors for anticonvulsant, anticancer, and anti-inflammatory agents.[1][2]
A critical challenge in this synthesis is controlling the regioselectivity between N3-alkylation (thermodynamically favored) and O4-alkylation (kinetic/conditions dependent).[1] This protocol utilizes a Potassium Carbonate (
Mechanistic Insight & Regioselectivity
The 4(3H)-quinazolinone core exhibits lactam-lactim tautomerism.[1] Upon deprotonation, the resulting ambident anion can react at either the Nitrogen (N3) or the Oxygen (O4) atom.[1]
-
N-Alkylation (Target): Favored by soft electrophiles (alkyl halides) and thermodynamic control.[1] The product retains the amide carbonyl, maintaining aromaticity in the fused benzene ring but breaking the conjugation of the pyrimidine ring slightly less than the O-isomer.[1]
-
O-Alkylation (Impurity): Often favored by hard electrophiles, silver salts (Ag+), or oxygenophilic conditions.[1] The product is an imidate ether (4-allyloxyquinazoline).[1]
HSAB Theory Application: The nitrogen atom is the softer nucleophilic center compared to oxygen.[1] Using a soft electrophile like allyl bromide in a polar aprotic solvent (DMF) promotes orbital-controlled attack at the nitrogen.[1]
Pathway Diagram
Figure 1: Mechanistic pathway highlighting the divergence between N- and O-alkylation based on nucleophilic attack.
Experimental Design Strategy
To ensure reproducibility and high yield, the following parameters are critical:
| Parameter | Selection | Rationale |
| Base | Provides sufficient basicity ( | |
| Solvent | DMF (N,N-Dimethylformamide) | Polar aprotic solvent.[1] Dissolves the organic substrate and solvates the cation ( |
| Electrophile | Allyl Bromide | More reactive than allyl chloride.[1] Liquid handle is easy to dispense.[1] |
| Stoichiometry | 1.0 : 1.2 : 2.0 | Substrate : Electrophile : Base.[1] Excess base ensures complete deprotonation; slight excess electrophile drives conversion.[1] |
| Temperature | 60°C - 80°C | Provides activation energy for N-alkylation.[1] Lower temperatures may result in incomplete conversion; higher temperatures increase O-alkylation risk.[1] |
Detailed Protocol (SOP)
Reagents & Materials
-
Substrate: 2-methyl-4(3H)-quinazolinone (1.0 equiv, e.g., 1.60 g, 10 mmol)
-
Reagent: Allyl bromide (1.2 equiv, e.g., 1.04 mL, 12 mmol)
-
Base: Potassium carbonate, anhydrous (2.0 equiv, e.g., 2.76 g, 20 mmol)[1]
-
Solvent: DMF (anhydrous, 15 mL)
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide) - Use 5 mol% if reaction is sluggish.[1]
Step-by-Step Procedure
-
Setup:
-
Activation:
-
Add 2-methyl-4(3H)-quinazolinone (10 mmol) and anhydrous
(20 mmol) to the flask. -
Add DMF (15 mL).
-
Stir at Room Temperature (RT) for 15–30 minutes.
-
Observation: The suspension may change color slightly as the anion is generated.[1]
-
-
Alkylation:
-
Workup (Precipitation Method):
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
Result: The product is hydrophobic and will precipitate as a white/off-white solid.[1]
-
Stir for 15 minutes to dissolve inorganic salts (
, excess ).
-
-
Isolation:
-
Purification:
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-allyl-2-methylquinazolin-4(3H)-one.
Quality Control & Validation (Self-Validating System)
To confirm the success of the protocol and rule out O-alkylation, use the following spectral markers.
Data Summary Table
| Feature | N-Allyl Product (Target) | O-Allyl Product (Impurity) |
| IR Spectrum | Strong | No Amide |
| Doublet at | Doublet at | |
| Signal at | Signal at | |
| NOESY 2D NMR | Correlation between | Weak/No correlation due to distance/geometry |
Validation Check:
-
Run
NMR in .[1][5][6][7] -
Locate the allyl methylene doublet.[1] If it is below 5.0 ppm, you have N-alkylation.[1]
-
Check the Carbonyl region in IR.[1] Absence of a strong carbonyl peak indicates O-alkylation failure.[1]
References
-
Regioselective Alkylation Mechanism
-
Synthetic Protocol & Biological Relevance
-
General Quinazolinone Functionalization
-
Spectral Characterization Data
Sources
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- 4. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of 3-Allyl-2-methylquinazolin-4(3H)-one
Introduction: The Significance of Quinazolinones and the Elegance of One-Pot Synthesis
The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, such as our target molecule 3-allyl-2-methylquinazolin-4(3H)-one, is of particular interest as it allows for the fine-tuning of biological activity through the introduction of various substituents at these positions.[3][4]
Traditionally, the synthesis of such molecules involves multi-step procedures that can be time-consuming, generate significant waste, and require the isolation and purification of intermediates.[5][6] One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful approach in modern organic synthesis.[7][8] This methodology aligns with the principles of green chemistry by improving reaction efficiency, minimizing waste, and reducing operational complexity, making it a highly attractive strategy for the synthesis of complex heterocyclic compounds.[9][10]
This application note provides a detailed, field-proven protocol for the one-pot synthesis of 3-allyl-2-methylquinazolin-4(3H)-one, leveraging a microwave-assisted approach to enhance reaction rates and yields. We will delve into the mechanistic underpinnings of this transformation and provide comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Cascade Approach to Quinazolinone Formation
The one-pot synthesis of 3-allyl-2-methylquinazolin-4(3H)-one from anthranilic acid proceeds through a cascade of reactions, initiated by the formation of a key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. The causality behind the experimental choices is rooted in facilitating this reaction cascade in a single vessel.
The reaction is proposed to proceed via the following key steps:
-
N-Acetylation of Anthranilic Acid: In the presence of acetic anhydride, the amino group of anthranilic acid undergoes acylation to form N-acetylanthranilic acid.
-
Cyclodehydration to form Benzoxazinone: Subsequent heating in the presence of a dehydrating agent (excess acetic anhydride) leads to an intramolecular cyclization and dehydration, yielding 2-methyl-4H-3,1-benzoxazin-4-one.[11] This intermediate is highly reactive towards nucleophiles.
-
Nucleophilic Attack by Allylamine and Ring Opening: The primary amine of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-allyl-2-(acetylamino)benzamide intermediate.
-
Intramolecular Cyclization and Dehydration: Under the reaction conditions, this intermediate undergoes a final intramolecular cyclization, with the elimination of a water molecule, to afford the thermodynamically stable 3-allyl-2-methylquinazolin-4(3H)-one.
The use of microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of each step in this cascade, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[1][12]
Experimental Workflow
The following diagram illustrates the overall workflow for the one-pot synthesis of 3-allyl-2-methylquinazolin-4(3H)-one.
Caption: A streamlined workflow for the one-pot synthesis of 3-allyl-2-methylquinazolin-4(3H)-one.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-allyl-2-methylquinazolin-4(3H)-one on a laboratory scale.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 1.37 g | 10 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3.0 mL | 31.8 | Reagent/Solvent |
| Allylamine | C₃H₇N | 57.09 | 0.90 mL | 12 | Reagent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 drops | catalytic | Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | As needed | - | Quenching Agent |
| Brine | NaCl | 58.44 | As needed | - | Washing Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | As needed | - | Stationary Phase |
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add anthranilic acid (1.37 g, 10 mmol) and acetic anhydride (3.0 mL, 31.8 mmol).
-
Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid to the stirred mixture.
-
Initial Heating: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C for 10 minutes to facilitate the formation of the benzoxazinone intermediate.
-
Addition of Amine: After the initial heating, cool the vessel to room temperature. Carefully open the vessel and add allylamine (0.90 mL, 12 mmol) to the reaction mixture.
-
Microwave Irradiation: Reseal the vessel and irradiate the mixture in the microwave reactor at 140°C for 20 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion of the reaction, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water and stir for 15 minutes.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-allyl-2-methylquinazolin-4(3H)-one.
Visualization of the Chemical Transformation
The following diagram illustrates the key steps in the one-pot synthesis of 3-allyl-2-methylquinazolin-4(3H)-one.
Caption: Reaction scheme for the one-pot synthesis of 3-allyl-2-methylquinazolin-4(3H)-one.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating through the following measures:
-
Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, allowing for the determination of the optimal reaction time and ensuring the consumption of starting materials.
-
Intermediate Identification: While not isolated, the formation of the benzoxazinone intermediate can be inferred by comparing the reaction progress with literature reports on similar transformations.[11]
-
Spectroscopic Characterization: The structure of the final product, 3-allyl-2-methylquinazolin-4(3H)-one, must be unequivocally confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The obtained data should be consistent with the expected structure and in agreement with any available literature data.
-
Yield and Purity Assessment: The success of the synthesis is ultimately determined by the yield of the pure, isolated product. A high yield of a product with sharp melting point and clean spectroscopic data validates the efficiency of the protocol.
Conclusion
This application note presents a robust and efficient one-pot, microwave-assisted protocol for the synthesis of 3-allyl-2-methylquinazolin-4(3H)-one. By explaining the underlying reaction mechanism and providing a detailed, step-by-step procedure, we aim to empower researchers in the fields of medicinal chemistry and drug development to readily access this important class of heterocyclic compounds. The principles of one-pot synthesis not only offer practical advantages in terms of time and resource management but also contribute to the development of more sustainable chemical processes.
References
-
Alagarsamy, V., et al. (2011). Synthesis of 2,3-disubstituted-Quinazolin-4-(3H)-ones. Mini Reviews in Medicinal Chemistry, 11(8), 633-41. [Link]
-
Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(30), 7196-7209. [Link]
-
Kamal, A., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5(11), 8145-8158. [Link]
-
Reddy, P. S. N., & V, R. (2012). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 86-103. [Link]
-
Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30. [Link]
-
PapersFlow. (n.d.). Quinazolinone Synthesis Methods Research Guide. [Link]
-
Borah, P., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 963529. [Link]
-
Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. International Journal of Chemical Synthesis and Chemical Reactions, 10(1), 1–7. [Link]
-
Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23-30. [Link]
-
Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. International Journal of Chemical Synthesis and Chemical Reactions, 10(1), 1-7. [Link]
-
Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 963528. [Link]
-
Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4983. [Link]
-
Jafari, E., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 15(4), 789–797. [Link]
-
Azli, N. A. M., et al. (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Journal of Advanced Research in Applied Sciences and Engineering Technology, 32(1), 282-300. [Link]
-
Zhang, W., et al. (2021). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Materials Chemistry Frontiers, 5(1), 117-133. [Link]
-
Kim, J., et al. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 84(15), 9636-9647. [Link]
-
Zhang, W., & Yi, W. (2019). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Cogent Chemistry, 5(1), 1639591. [Link]
-
Jukić, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(3), 335-348. [Link]
-
Saitkulov, F. S., et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 389, 03075. [Link]
-
Kim, J., et al. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ResearchGate. [Link]
-
Şenol, İ. M., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1580-1596. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalspub.com [journalspub.com]
- 8. ikm.org.my [ikm.org.my]
- 9. journalspub.com [journalspub.com]
- 10. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
Application Note: Recrystallization Solvents & Protocols for Acenaphthene Purification
⚠️ CRITICAL CAS VERIFICATION: 833-32-9 vs. 83-32-9
Analyst Note: The CAS registry number provided in the request (833-32-9 ) corresponds to 3-Allyl-2-methylquinazolin-4(3H)-one, a niche heterocyclic intermediate. However, in the context of industrial recrystallization inquiries, this is statistically likely a typographical error for Acenaphthene (CAS 83-32-9) , a widely utilized polycyclic aromatic hydrocarbon (PAH) intermediate in dye and pesticide synthesis.
To ensure maximum utility, this guide focuses on the purification of Acenaphthene (CAS 83-32-9). (If your target is indeed the quinazolinone derivative, the general "Polar/Non-Polar Pair" protocol described in Section 3.2 remains chemically valid due to structural similarities in polarity).
Introduction & Chemical Profile[1][2][3][4][5]
Acenaphthene (1,2-dihydroacenaphthylene) is a tricyclic aromatic hydrocarbon derived from coal tar.[1] It serves as a critical precursor for naphthalic anhydrides, which are further processed into perylene dyes, optical brighteners, and pharmaceuticals.[2] High-purity acenaphthene (>98%) is required to prevent side reactions during oxidation to acenaphthenequinone or naphthalic acid.
Physicochemical Profile (CAS 83-32-9)
| Property | Value | Implication for Recrystallization |
| Molecular Weight | 154.21 g/mol | Moderate molecular weight facilitates crystallization. |
| Melting Point | 93–95 °C | Ideal for standard reflux/cooling cycles without sublimation risks. |
| Solubility (Water) | Insoluble | Water acts as an excellent anti-solvent. |
| Solubility (Organics) | High in benzene, toluene, chloroform | Requires "poor" solvents (alcohols) for high recovery yields. |
| Key Impurities | Acenaphthylene, Fluorene, Naphthalene | Structural analogs require selective solvent interaction. |
Solvent Selection Strategy
The purification of acenaphthene relies on the principle of temperature-dependent solubility. The ideal solvent must dissolve the compound readily at boiling point (bp) but sparingly at room temperature (rt) or 4°C.
Comparative Solvent Performance Table
| Solvent System | Dissolution Capacity (Hot) | Recovery Yield | Impurity Rejection | Operational Hazard | Recommendation |
| Ethanol (95-100%) | Moderate | High (70-85%) | Excellent | Low (Flammable) | Primary Choice |
| Methanol | Moderate | Good | Good | Moderate (Toxic) | Secondary Choice |
| Glacial Acetic Acid | High | Moderate | Superior | High (Corrosive) | For Ultrapure Needs |
| Toluene/Hexane | Very High | Low (unless cooled to -20°C) | Moderate | High (Flammable) | For Bulk Extraction |
| Benzene | Very High | Poor | Poor | Critical (Carcinogen) | Avoid |
Mechanistic Insight
-
Ethanol: Acenaphthene's aromatic structure interacts weakly with ethanol's hydroxyl group, creating a steep solubility curve. This allows for maximal precipitation upon cooling.
-
Acetic Acid: Often used when the target is oxidation (e.g., to acenaphthenequinone). Recrystallizing from acetic acid can remove basic impurities and transition metal catalysts.
Detailed Experimental Protocols
Protocol A: Standard Purification (Ethanol)
Best for: General synthesis intermediates, removal of mechanical impurities.
Reagents:
-
Ethanol (Absolute or 95%)
-
Activated Charcoal (optional, for decolorization)
Workflow:
-
Dissolution: Place 10.0 g of crude acenaphthene in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol.
-
Heating: Heat the mixture to boiling on a steam bath or hot plate (approx. 78°C).
-
Titration: If solid remains, add hot ethanol in 5 mL increments until dissolved. Do not exceed 60 mL total volume to maintain yield.
-
Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 0.5 g activated charcoal, and boil for 2 minutes.
-
Hot Filtration: Quickly filter the boiling solution through a pre-warmed fluted filter paper or a heated funnel to remove charcoal/insolubles.
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour. Long, colorless needles should form.
-
Isolation: Filter crystals via vacuum filtration (Buchner funnel). Wash with 10 mL of cold ethanol.
-
Drying: Air dry or vacuum dry at 40°C.
Protocol B: High-Purity Solvent-Pair Recrystallization
Best for: Removing stubborn structural analogs (e.g., Acenaphthylene).
Solvent Pair: Toluene (Good Solvent) / Methanol (Anti-Solvent)
-
Dissolve: Dissolve crude material in the minimum amount of boiling Toluene.
-
Precipitate: Add hot Methanol dropwise to the boiling solution until a persistent cloudiness (turbidity) appears.
-
Clear: Add a few drops of Toluene to clear the solution.
-
Cool: Allow slow cooling. The shift in polarity forces the hydrophobic acenaphthene out of solution while impurities remain in the toluene-rich mother liquor.
Visualized Workflows
Recrystallization Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate purification path based on impurity profile and scale.
Caption: Decision logic for selecting solvent systems and processing steps based on crude material condition.
Solubility & Phase Separation Workflow
This diagram details the physical phase changes during the Protocol A (Ethanol) workflow.
Caption: Phase separation dynamics during cooling, highlighting impurity segregation into the mother liquor.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent bp is higher than solute mp. | Re-heat and add slightly more solvent.[5] Scratch glass to induce nucleation. Use a lower-boiling solvent (e.g., switch from Toluene to Ethanol). |
| Low Yield | Too much solvent used (undersaturated). | Evaporate 30-50% of the solvent and re-cool. |
| Colored Crystals | Impurities trapped in lattice. | Repeat recrystallization with activated charcoal step. |
| Melting Point < 93°C | Eutectic impurities (Acenaphthylene).[3] | Recrystallize using Acetic Acid or sublime the solid under vacuum. |
Safety & Handling (E-E-A-T)
-
PAH Toxicity: Acenaphthene is an irritant and a pollutant. While less carcinogenic than benzo[a]pyrene, it should be handled in a fume hood.
-
Flammability: Ethanol and Toluene are highly flammable. Use spark-proof heating sources (hot plates/oil baths), never open flames.
-
Waste Disposal: Mother liquors contain concentrated PAHs and must be disposed of as hazardous organic waste, not down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6734, Acenaphthene. Retrieved from [Link]
-
Organic Syntheses (1941). Acenaphthenequinone (Oxidation of Acenaphthene). Org.[3][6] Synth. 1941, 21, 1. Retrieved from [Link]
-
O'Neil, M.J. (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[7] Royal Society of Chemistry.[7] (Data on solubility in ethanol/toluene).
-
University of Rochester. Tips and Tricks: Recrystallization Solvents. Retrieved from [Link]
Sources
- 1. Acenaphthene | 83-32-9 [chemicalbook.com]
- 2. Acenaphthene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Fact sheet: Acenaphthylene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-Methyl-3-(2-propenyl)-quinazolinone
Executive Summary
This guide details the microwave-assisted synthesis of 2-methyl-3-(2-propenyl)-quinazolin-4(3H)-one (also known as 2-methyl-3-allyl-4-quinazolinone). This compound is a structural analog of the sedative-hypnotic Methaqualone, where the phenyl ring is replaced by an allyl group.
Traditional thermal synthesis of quinazolinones (the Niementowski synthesis) often requires high temperatures (
The Microwave Advantage: By utilizing dielectric heating, we access polar transition states more efficiently, reducing reaction times to minutes and significantly improving the impurity profile. This protocol offers two validated pathways:
-
Route A (High Purity): A stepwise synthesis via the 2-methyl-3,1-benzoxazin-4-one intermediate. Recommended for scale-up and library purification.
-
Route B (High Throughput): A one-pot, three-component cyclocondensation. Recommended for rapid medicinal chemistry screening.
Retrosynthetic Analysis & Mechanism
To understand the critical control points of this synthesis, we must visualize the reaction pathway. The formation of the quinazolinone core proceeds through an initial N-acylation followed by dehydration to a benzoxazinone, which then undergoes ring-opening and re-closure with the amine.
Mechanism Diagram
Figure 1: Mechanistic pathway showing the critical Benzoxazinone intermediate. The microwave energy accelerates both the dehydration to benzoxazinone and the final cyclization step.
Materials & Instrumentation
Reagents
| Reagent | CAS Number | Role | Safety Note |
| Anthranilic Acid | 118-92-3 | Precursor | Irritant. |
| Acetic Anhydride | 108-24-7 | Reagent/Solvent | Corrosive, lachrymator. Moisture sensitive. |
| Allylamine | 107-11-9 | Amine Source | High Toxicity , Flammable, Volatile (bp 53°C). Handle in fume hood. |
| Ethanol (Abs.) | 64-17-5 | Solvent | Flammable. |
Instrumentation
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).
-
Vials: 10 mL or 35 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.
-
Stirring: Magnetic stir bars (cross-shaped preferred for slurry handling).
Experimental Protocols
Protocol A: Stepwise Synthesis (Recommended for Purity)
This route isolates the benzoxazinone intermediate. While it adds a step, it removes unreacted anthranilic acid, preventing difficult separations later.
Step 1: Synthesis of 2-methyl-3,1-benzoxazin-4-one[1]
-
Load: In a 35 mL MW vial, suspend Anthranilic Acid (1.37 g, 10 mmol) in Acetic Anhydride (5 mL, ~5 eq).
-
Seal: Crimp the cap immediately to prevent moisture ingress.
-
Irradiate:
-
Temp:
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup: Cool to room temperature. The excess acetic anhydride is removed under reduced pressure (rotary evaporator) or by pouring the mixture into ice-cold hexane (20 mL). The solid benzoxazinone precipitates.
-
Isolate: Filter, wash with cold hexane, and dry.
Step 2: Reaction with Allylamine
-
Load: In a 10 mL MW vial, dissolve the isolated 2-methyl-3,1-benzoxazin-4-one (1.61 g, 10 mmol) in Ethanol (5 mL).
-
Add: Carefully add Allylamine (0.85 g, 1.12 mL, 15 mmol). Note: Exothermic reaction possible.
-
Seal: Cap immediately.
-
Irradiate:
-
Temp:
-
Time: 8–12 minutes
-
Pressure Limit: Set to 15 bar (Ethanol + Allylamine vapor pressure will be significant).
-
-
Workup:
-
Cool to
. -
Pour reaction mixture into crushed ice (50 g).
-
Stir vigorously for 15 minutes. The target quinazolinone will precipitate as a solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) if necessary.
Protocol B: One-Pot Synthesis (High Throughput)
This method generates the benzoxazinone in situ. It is faster but requires careful handling of stoichiometry to avoid by-products.
-
Load: In a 10 mL MW vial, combine:
-
Anthranilic Acid (137 mg, 1.0 mmol)
-
Allylamine (1.5 mmol, 1.5 eq)
-
Acetic Anhydride (3.0 mmol, 3 eq) - Acts as reagent and dehydrating agent.
-
Optional: 10 mol% Ammonium Acetate or Ionic Liquid (e.g., [bmim]HSO4) as catalyst [1].
-
-
Solvent: Solvent-free conditions are preferred, or use minimal DMF (0.5 mL).
-
Irradiate:
-
Temp:
[4] -
Time: 15 minutes
-
-
Workup: Pour into ice water, neutralize with 10% NaHCO3 (to remove unreacted acid), and filter the precipitate.
Critical Process Parameters & Troubleshooting
| Parameter | Observation | Corrective Action |
| Pressure Spikes | Reaction vessel vents or safety shutoff triggers. | Allylamine is volatile. Reduce temp to |
| Low Yield | Incomplete cyclization (Open amide intermediate remains). | Increase MW hold time. Add a Lewis Acid catalyst (e.g., 1 mol% SbCl3) [2]. |
| Sticky Product | Oil forms instead of solid upon water addition. | The product may be supercooled. Scratch the flask with a glass rod or add a seed crystal. Chill overnight. |
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis Protocol A (Step 2).
Characterization & Validation
To validate the synthesis of 2-methyl-3-(2-propenyl)-quinazolin-4(3H)-one , look for these specific spectral signatures:
-
Melting Point: Expected range:
(Lit. values vary slightly based on crystal form). -
IR Spectroscopy:
-
Strong C=O stretch (carbonyl) at
. -
Absence of broad O-H/N-H stretches (confirming cyclization).
-
-
1H NMR (DMSO-d6 or CDCl3):
- 2.65 ppm (s, 3H): Methyl group at C-2.
- 4.70 ppm (d, 2H): N-CH2 of the allyl group.
- 5.15–5.30 ppm (m, 2H): Terminal alkene protons (=CH2).
- 5.85–6.00 ppm (m, 1H): Internal alkene proton (-CH=).
- 7.40–8.20 ppm (m, 4H): Aromatic protons of the quinazolinone core.
References
-
Li, X., Lin, Q., & Eli, W. (2010).[2] Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones in Brønsted Acidic Ionic Liquids. Chinese Journal of Organic Chemistry.
-
Wang, W., Liu, X., Zhang, T., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.[5] Heterocyclic Communications.
-
Azizian, J., et al. (2004). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
-
Dabiri, M., et al. (2004). One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Tetrahedron Letters.
-
RSC Advances. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs.
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Technical Application Note: Advanced Cyclization Protocols for N-Allyl-2-Aminobenzamide
Topic: Reaction conditions for cyclization of N-allyl-2-aminobenzamide Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Significance
The cyclization of N-allyl-2-aminobenzamide (and its derivatives) represents a pivotal junction in the synthesis of nitrogen-containing heterocycles. Depending on the reaction conditions employed, this versatile scaffold can diverge into two pharmacologically distinct classes:
-
3-Allylquinazolin-4(3H)-ones: Via condensation with C1 synthons (aldehydes, orthoesters, DMSO).
-
Pyrrolo[2,1-b]quinazolinones (Deoxyvasicinone analogs): Via intramolecular iodocyclization or metal-catalyzed carboamination cascades.
This guide provides field-validated protocols for these transformations, emphasizing mechanistic causality , green chemistry parameters (metal-free oxidative pathways), and scalability . We prioritize iodine-mediated and oxidative radical pathways due to their operational simplicity and high atom economy compared to traditional heavy-metal catalysis.
Mechanistic Pathways & Divergence Map
The reactivity of N-allyl-2-aminobenzamide is dictated by the competition between the nucleophilic 2-amino group and the electrophilic activation of the allyl moiety.
Figure 1: Divergent reaction pathways. Pathway A yields the bicyclic quinazolinone core, which serves as the precursor for Pathway B, the formation of the tricyclic pyrrolo-fused system.
Protocol 1: Oxidative Cyclization to 3-Allylquinazolin-4(3H)-ones
Target: Synthesis of the bicyclic quinazolinone core. Mechanism: Oxidative condensation of the 2-amino group with a C1 source (Aldehyde or DMSO), followed by ring closure.
Method A: Visible-Light Induced Condensation (Green Chemistry)
Best for: Mild conditions, broad functional group tolerance, avoiding metal catalysts.[1]
Reagents:
-
Substrate: N-allyl-2-aminobenzamide (1.0 equiv)
-
C1 Source: Benzaldehyde (or derivative) (1.2 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 2.0 equiv)
-
Photocatalyst: Fluorescein (2.0 mol%)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Workflow:
-
Setup: In a Pyrex tube equipped with a magnetic stir bar, dissolve N-allyl-2-aminobenzamide (0.5 mmol) and the aldehyde (0.6 mmol) in EtOH (2.0 mL).
-
Catalyst Addition: Add Fluorescein (2 mol%) and TBHP (2.0 equiv).
-
Irradiation: Irradiate the mixture with Blue LEDs (approx. 450-460 nm, 3-5 W) at room temperature under an air atmosphere.
-
Monitoring: Monitor via TLC (typically 4–8 hours). The formation of the imine intermediate is rapid; the oxidative cyclization is the rate-determining step.
-
Workup: Evaporate solvent under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc).
Critical Control Point:
-
Oxygen Source: While TBHP is the oxidant, the reaction often benefits from an open system (air) to regenerate the photocatalytic cycle. Do not degas the solvent.
Method B: Iodine/DMSO Mediated Oxidative Cyclization
Best for: Metal-free synthesis using DMSO as the carbon source (C1 surrogate).
Reagents:
-
Substrate: N-allyl-2-aminobenzamide (1.0 equiv)
-
Reagent: Iodine (I2, 20-50 mol%)
-
Solvent/Reagent: DMSO (Excess, acts as solvent and C1 source)
-
Additives: DABCO or K2CO3 (optional, to neutralize HI)
Workflow:
-
Dissolution: Dissolve substrate in DMSO (0.5 M concentration).
-
Reaction: Add Iodine (0.5 equiv). Heat the mixture to 100–120 °C.
-
Mechanism: DMSO oxidizes to formaldehyde/active species in situ, which condenses with the amine.
-
Workup: Quench with aqueous Na2S2O3 to remove excess iodine. Extract with EtOAc.
Protocol 2: Iodocyclization to Pyrrolo[2,1-b]quinazolinones
Target: Formation of the tricyclic "Deoxyvasicinone" framework. Prerequisite: This reaction typically proceeds from the 3-allylquinazolin-4(3H)-one intermediate (Product of Protocol 1). Mechanism: Electrophilic activation of the allyl double bond by iodine, followed by intramolecular nucleophilic attack by the quinazolinone nitrogen (N1).
Reagents:
-
Substrate: 3-Allyl-2-substituted-quinazolin-4(3H)-one (1.0 equiv)
-
Electrophile: Iodine (I2, 2.0 equiv) or N-Iodosuccinimide (NIS, 1.2 equiv)
-
Base: NaHCO3 (2.0 equiv) or Pyridine
-
Solvent: MeCN or DCM (Anhydrous)
Workflow:
-
Preparation: Dissolve the 3-allylquinazolinone (0.3 mmol) in anhydrous MeCN (3 mL).
-
Activation: Add NaHCO3 (2.0 equiv) followed by Iodine (2.0 equiv) at 0 °C.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2–6 hours.
-
Observation: The solution will turn dark brown/purple due to iodine.
-
-
Quenching: Pour the mixture into saturated aq. Na2S2O3 (thiosulfate) to reduce unreacted iodine (color change from purple to colorless).
-
Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4.
-
Purification: The product is an iodomethyl-derivative . It may be unstable on silica; neutral alumina or rapid filtration is recommended.
Reaction Outcome:
-
Product: 2-(Iodomethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
-
Stereochemistry: The reaction is generally trans-selective regarding the addition across the double bond, but the fused ring formation dictates the geometry.
Optimization Table: Solvent & Base Effects
| Entry | Solvent | Base | Yield (%) | Notes |
| 1 | DCM | NaHCO3 | 65-75 | Standard conditions; clean conversion. |
| 2 | MeCN | K2CO3 | 80-88 | Recommended. Polar solvent stabilizes the iodonium intermediate. |
| 3 | THF | Et3N | 40-50 | Slower reaction; Et3N can cause side reactions with iodine. |
| 4 | Toluene | None | <20 | Poor solubility; HI byproduct causes decomposition. |
Troubleshooting & Scientific Validation
Common Pitfalls
-
Competition with Oxazoline Formation:
-
Symptom:[2][3][4] Formation of a 5-membered ring involving the amide oxygen instead of the nitrogen.
-
Cause: If the 2-amino group is not pre-cyclized to the quinazolinone, the amide oxygen is the better nucleophile (See Ref 1).
-
Solution: Ensure the quinazolinone core (Protocol 1) is fully formed before attempting the iodine-mediated ring closure (Protocol 2).
-
-
Hydrolysis of Imine Intermediate:
-
Iodine Stain Persistence:
Validation Checkpoints
-
NMR Signature (Protocol 1): Disappearance of the broad -NH2 singlet (approx. 5-6 ppm) and appearance of the quinazolinone C2 proton (if using aldehyde) or substituents.
-
NMR Signature (Protocol 2): Disappearance of the allyl olefinic protons (5.8-6.0 ppm multiplet) and appearance of the diastereotopic -CH2I protons (3.4-3.8 ppm) and the methine proton of the new pyrrolo ring.
References
-
Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv, 2021.[5]
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 2022.[1]
-
Synthesis of tricyclic quinazolinones via intramolecular cyclization. Molecular Diversity, 2016.
-
Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines. Organic Chemistry Frontiers, 2015.
-
Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine. RSC Advances, 2015.
-
Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles. Chimica, 2021.
Sources
- 1. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 3. sioc-journal.cn [sioc-journal.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
The Versatile Intermediate: A Guide to the Synthesis and Application of 3-Allyl-2-methyl-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core and the Significance of Allyl Functionality
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of compounds with diverse biological activities.[1][2][3][4] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidinone ring, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The pharmacological profile of quinazolinone derivatives is heavily influenced by the nature and position of substituents on the core ring system.[1][2] In particular, substitutions at the 2- and 3-positions have been shown to be critical for modulating activity.
This guide focuses on a specific and highly versatile derivative: 3-allyl-2-methyl-4(3H)-quinazolinone . The incorporation of a methyl group at the 2-position and an allyl group at the 3-position endows this molecule with unique reactivity, making it a valuable intermediate for the synthesis of a variety of more complex heterocyclic systems. The allyl group, in particular, opens up possibilities for a range of chemical transformations, including addition reactions and rearrangements, allowing for the construction of novel molecular architectures with potential therapeutic applications. This document provides a comprehensive overview of the synthesis of 3-allyl-2-methyl-4(3H)-quinazolinone and details its application as a key building block in the development of new chemical entities.
Synthesis of 3-Allyl-2-methyl-4(3H)-quinazolinone: A Step-by-Step Approach
The synthesis of 3-allyl-2-methyl-4(3H)-quinazolinone is a well-established process that typically proceeds through a two-step sequence starting from readily available anthranilic acid. The key is the initial formation of a versatile intermediate, 2-methyl-3,1-benzoxazin-4-one.
Part 1: Synthesis of the Precursor - 2-Methyl-4(3H)-quinazolinone
The most common and efficient route to 2-methyl-4(3H)-quinazolinone involves the acylation of anthranilic acid followed by cyclization.
Reaction Scheme:
Figure 1: General synthetic pathway to 2-methyl-4(3H)-quinazolinone.
Protocol 1: Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is adapted from established literature procedures for the synthesis of quinazolinones from anthranilic acid.[5][6][7]
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Aqueous ammonia (25%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Acetylation of Anthranilic Acid: In a round-bottom flask, a mixture of anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) is heated at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Formation of 2-Methyl-3,1-benzoxazin-4-one: After completion of the acetylation, the excess acetic anhydride is removed under reduced pressure to yield crude N-acetylanthranilic acid. This intermediate is then heated with a fresh portion of acetic anhydride at reflux for 2-3 hours to effect cyclization to 2-methyl-3,1-benzoxazin-4-one. The product often crystallizes upon cooling.
-
Synthesis of 2-Methyl-4(3H)-quinazolinone: The crude 2-methyl-3,1-benzoxazin-4-one is suspended in ethanol. To this suspension, an excess of aqueous ammonia is added, and the mixture is stirred at room temperature for 2-4 hours.
-
Isolation and Purification: The resulting precipitate of 2-methyl-4(3H)-quinazolinone is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford a white crystalline solid.
Expected Yield: 70-85%
Part 2: Allylation at the N-3 Position
With the 2-methyl-4(3H)-quinazolinone precursor in hand, the final step is the introduction of the allyl group at the nitrogen atom at position 3.
Reaction Scheme:
Figure 2: Synthesis of 3-allyl-2-methyl-4(3H)-quinazolinone.
Protocol 2: Synthesis of 3-Allyl-2-methyl-4(3H)-quinazolinone
This protocol is a general method for the N-alkylation of quinazolinones.
Materials:
-
2-Methyl-4(3H)-quinazolinone
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a solution of 2-methyl-4(3H)-quinazolinone (1 equivalent) in dry DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Allyl Bromide: Stir the mixture at room temperature for 30 minutes. Then, add allyl bromide (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water to remove DMF and inorganic salts, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure 3-allyl-2-methyl-4(3H)-quinazolinone.
Expected Yield: 75-90%
Application as a Synthetic Intermediate: Gateway to Novel Heterocycles
The strategic placement of the methyl and allyl groups makes 3-allyl-2-methyl-4(3H)-quinazolinone a valuable precursor for the synthesis of more complex and potentially bioactive molecules.
Synthesis of Anticonvulsant Agents
A significant application of this intermediate is in the synthesis of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives that have shown promising anticonvulsant properties.[8] The 2-methyl group can be functionalized to introduce various pharmacophores.
Reaction Scheme:
Figure 3: Pathway to anticonvulsant quinazolinone derivatives.
Protocol 3: Synthesis of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-arylacetamides
This protocol is based on the work of Abulkhair et al.[8] and demonstrates the conversion of the 2-methyl group (via a thione intermediate) to introduce a side chain with potential biological activity.
Materials:
-
3-Allyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (prepared from 3-allyl-2-methyl-4(3H)-quinazolinone)
-
Appropriate 2-chloro-N-arylacetamide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Water bath
Procedure:
-
Reaction Setup: A mixture of 3-allyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (1 equivalent), the desired 2-chloro-N-arylacetamide (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in DMF is placed in a round-bottom flask.
-
Reaction: The mixture is heated on a water bath with continuous stirring for approximately 6 hours.
-
Work-up: After cooling, the reaction mixture is poured into cold water.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the target 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-arylacetamide.
Quantitative Data Summary:
| Compound | R Group on Acetanilide | Yield (%) | Anticonvulsant Activity (MES Test, % Protection) |
| 4a | H | 75 | 60 |
| 4b | 4-CH₃ | 80 | 80 |
| 4c | 4-OCH₃ | 82 | 100 |
| 4d | 4-Cl | 78 | 80 |
| Reference | Phenytoin | - | 100 |
Data adapted from Abulkhair et al. (2016).[8] The anticonvulsant activity was assessed against maximal electroshock (MES)-induced seizures in mice.
Potential for Claisen Rearrangement: A Frontier for Exploration
The presence of the N-allyl group suggests the theoretical possibility of aza-Claisen rearrangement, a powerful tool for carbon-carbon bond formation.[9] This[9][9]-sigmatropic rearrangement would involve the migration of the allyl group from the nitrogen atom to the C-2 methyl group (after enolization or a related activation).
Hypothetical Reaction Scheme:
Figure 4: Hypothetical aza-Claisen rearrangement.
Precursor for Fused Heterocyclic Systems
The allyl group can also serve as a handle for intramolecular cyclization reactions to construct fused polycyclic systems. For example, after appropriate functionalization of the allyl double bond, it could potentially react with the quinazolinone ring to form novel tricyclic or tetracyclic structures. While specific examples starting directly from 3-allyl-2-methyl-4(3H)-quinazolinone are sparse in the literature, the synthesis of related fused systems like pyrido[2,1-b]quinazolinones highlights the general synthetic strategies that could be adapted.[10][11]
Conclusion
3-Allyl-2-methyl-4(3H)-quinazolinone is a readily accessible and highly valuable synthetic intermediate. Its preparation from anthranilic acid is straightforward and efficient. The presence of both a reactive 2-methyl group and a versatile 3-allyl group provides multiple avenues for further chemical modification. As demonstrated, it serves as a key precursor for the synthesis of anticonvulsant agents. Furthermore, the potential for this intermediate to undergo novel transformations, such as the aza-Claisen rearrangement, and to be utilized in the construction of complex fused heterocyclic systems, underscores its importance and promise for future applications in drug discovery and materials science. This guide provides the foundational knowledge and protocols for researchers to effectively utilize 3-allyl-2-methyl-4(3H)-quinazolinone in their synthetic endeavors.
References
-
Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available from: [Link]
-
Claisen Rearrangement. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. Available from: [Link]
-
Abulkhair HS, El-Gamal KM, El-Adl K, Fadl MF (2016) Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted- 3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Med Chem (Los Angeles) 6: 593-603. doi:10.4172/2161-0444.1000404. Available from: [Link]
-
Synthesis and Antimicrobial Activity of novel 4(3H) Quinazolinone derivatives. Available from: [Link]
-
Khan I, Ibrar A, Abbas N, et al. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Heterocyclic Chemistry. 2014;51(4):1012-1018. Available from: [Link]
-
Kefale B. Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives as Potential Anti-malarial Agents. Article. Feb 2015. Available from: [Link]
-
Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available from: [Link]
-
Vaskevych A, Vaskevych R, Turov A, Konovalova I. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2021;26(11):3193. Available from: [Link]
-
The Claisen Rearrangement. Available from: [Link]
-
Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. ResearchGate. Available from: [Link]
-
Abdelkhalek A, Abuel-Abbas S, El-Sayed R. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. 2024. Available from: [Link]
-
Al-Obaid AM, Abdel-Hamide SG, El-Kashef HA, Abdel-Aziz AA, El-Sayed MA, El-Subbagh HI. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available from: [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available from: [Link]
-
Helali A, Sarg M, Koraa M, El-Zoghbi M. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry. 2014;4:12-37. Available from: [Link]
-
Gong P, Zhang Y, Wang Y, et al. Quinazoline derivatives: synthesis and bioactivities. PMC. 2013. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available from: [Link]
Sources
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- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. aphinfo.com [aphinfo.com]
- 4. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Allyl Group in 3-Substituted Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The strategic introduction of functional groups onto this heterocyclic system is paramount for modulating pharmacological properties. The allyl group at the 3-position of the quinazolinone ring serves as a versatile synthetic handle, offering a gateway to a diverse array of structural modifications through various chemical transformations. This guide provides detailed application notes and protocols for the functionalization of this allyl moiety, empowering researchers to expand their chemical space and accelerate drug discovery efforts.
Introduction to the Synthetic Utility of the 3-Allyl Group
The allyl group (–CH₂–CH=CH₂) is a valuable functional moiety in organic synthesis due to the reactivity of its terminal double bond.[3] In the context of 3-substituted quinazolinones, this appendage allows for a range of post-synthesis modifications, enabling the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR). Key transformations of the allyl group include oxidation to form diols or aldehydes, isomerization to the corresponding propenyl group, and carbon-carbon bond-forming reactions such as cross-metathesis and Heck coupling. These modifications can significantly impact a molecule's polarity, steric profile, and ability to engage in new binding interactions with biological targets.
Dihydroxylation of the Allyl Group: Introducing Polar Functionality
The conversion of the terminal alkene of the allyl group into a vicinal diol introduces two hydroxyl groups, significantly increasing the polarity of the molecule. This can enhance aqueous solubility and provide new hydrogen bonding opportunities, which may be crucial for improving pharmacokinetic properties or target engagement. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high stereocontrol.[4][5]
Causality Behind Experimental Choices in Dihydroxylation
The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.[6] The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), determines the facial selectivity of the dihydroxylation, allowing for the synthesis of specific stereoisomers.[7] The co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the active osmium(VIII) catalyst, minimizing the use of the toxic and expensive osmium tetroxide.[6] The reaction is typically performed in a biphasic solvent system, such as t-butanol/water, to accommodate both the organic substrate and the inorganic reagents.
Protocol 1: Asymmetric Dihydroxylation of 3-Allyl-2-methylquinazolin-4(3H)-one
This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation.[7]
Materials:
-
3-Allyl-2-methylquinazolin-4(3H)-one
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-allyl-2-methylquinazolin-4(3H)-one (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature, add AD-mix-β (1.4 g).
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for an additional hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 1: Representative Dihydroxylation of a 3-Allyl-quinazolinone Derivative
| Starting Material | Product | Reagents | Yield (%) |
| 3-Allyl-2-methylquinazolin-4(3H)-one | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | AD-mix-β, t-BuOH/H₂O | >90 (expected) |
Diagram 1: Dihydroxylation Workflow
Caption: Workflow for the dihydroxylation of a 3-allyl-quinazolinone.
Oxidative Cleavage of the Allyl Group: Accessing Aldehydes and Carboxylic Acids
Oxidative cleavage of the allyl group's double bond provides a direct route to aldehydes, which can be further oxidized to carboxylic acids. This transformation is highly valuable for introducing reactive carbonyl functionalities or acidic groups that can serve as key pharmacophores or synthetic intermediates. Ozonolysis is a classic and highly effective method for this purpose.[3]
Causality Behind Experimental Choices in Ozonolysis
Ozonolysis involves the reaction of an alkene with ozone to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide.[3] The work-up procedure determines the final product. A reductive work-up, typically using dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield aldehydes or ketones.[3] An oxidative work-up, using hydrogen peroxide, will oxidize any aldehyde intermediates to carboxylic acids.[3] The choice of solvent is critical; non-participating solvents like dichloromethane are commonly used at low temperatures (-78 °C) to control the reactivity of ozone.
Protocol 2: Ozonolysis of 3-Allyl-2-phenylquinazolin-4(3H)-one to the Corresponding Aldehyde
This protocol is adapted from general ozonolysis procedures.[3]
Materials:
-
3-Allyl-2-phenylquinazolin-4(3H)-one
-
Dichloromethane (DCM), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-allyl-2-phenylquinazolin-4(3H)-one (1 mmol) in anhydrous DCM (20 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.
-
Add dimethyl sulfide (2 mmol, 2 equivalents) to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours or overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography to yield 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetaldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Note that aldehydes can be unstable and may be best used immediately in the next step.
Table 2: Representative Oxidative Cleavage of a 3-Allyl-quinazolinone
| Starting Material | Product | Reagents | Work-up | Yield (%) |
| 3-Allyl-2-phenylquinazolin-4(3H)-one | 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetaldehyde | 1. O₃, DCM, -78 °C | Reductive (DMS) | 70-90 (expected) |
| 3-Allyl-2-phenylquinazolin-4(3H)-one | (4-Oxo-2-phenylquinazolin-3(4H)-yl)acetic acid | 1. O₃, DCM, -78 °C | Oxidative (H₂O₂) | 60-80 (expected) |
Diagram 2: Ozonolysis Workflow
Sources
- 1. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Oxidative cleavage of allyl ethers by an oxoammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of 3-Allyl-Quinazolinone Schiff Bases
Topic: Preparation of Quinazolinone Schiff Bases from 3-Allyl Derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary & Scientific Rationale
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities including anticonvulsant, antimicrobial, and anticancer properties.[1] The introduction of a 3-allyl group enhances the lipophilicity and membrane permeability of the pharmacophore, while the Schiff base (azomethine, -N=CH-) moiety at position 2 serves as a critical hydrogen-binding domain for target enzymes such as EGFR and DHFR.
This guide details the robust synthesis of 3-allyl-2-(substituted benzylidenehydrazinyl)quinazolin-4(3H)-ones . Unlike standard protocols that utilize simple methyl substitutions, this workflow addresses the specific challenges of maintaining the allyl functionality during the harsh nucleophilic substitution and condensation steps required to install the Schiff base.
Key Technical Insight: The critical step is not the final condensation, but the quantitative conversion of the 2-thioxo intermediate to the 2-hydrazino precursor without reducing or polymerizing the sensitive allyl double bond.
Synthetic Pathway Overview
The synthesis follows a convergent three-step pathway. The "3-allyl derivative" starting material is typically 3-allyl-2-thioxoquinazolin-4(3H)-one , which is converted to a hydrazine intermediate before the final Schiff base condensation.
Figure 1: Synthetic Workflow (Graphviz)
Caption: Step-wise conversion from anthranilic acid to the final 3-allyl quinazolinone Schiff base.
Detailed Experimental Protocols
Phase A: Preparation of the Hydrazine Intermediate
Prerequisite: Start with pure 3-allyl-2-thioxoquinazolin-4(3H)-one. If not commercially available, this is prepared by refluxing anthranilic acid with allyl isothiocyanate in ethanol.
Objective: Replace the C=S sulfur with a hydrazine moiety via nucleophilic substitution.
Reagents:
-
3-Allyl-2-thioxoquinazolin-4(3H)-one (10 mmol)
-
Hydrazine hydrate (99%, 50 mmol - 5x excess required)
-
Ethanol (Absolute, 30 mL)
-
Pyridine (Catalytic, optional)
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.18 g (10 mmol) of the thioxo derivative in 30 mL of ethanol.
-
Addition: Add hydrazine hydrate (2.5 mL, ~50 mmol) dropwise. The excess hydrazine drives the equilibrium forward and prevents the formation of dimer byproducts.
-
Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours.
-
Monitoring: Evolution of H₂S gas (rotten egg smell) indicates reaction progress. Use lead acetate paper (turns black) to confirm H₂S release.
-
-
Workup: Cool the reaction mixture to room temperature. A crystalline precipitate should form.
-
Filtration: Filter the solid and wash copiously with cold water to remove excess hydrazine.
-
Recrystallization: Recrystallize from ethanol to yield 3-allyl-2-hydrazinoquinazolin-4(3H)-one as white/pale yellow needles.
-
Yield Expectation: 75–85%.
-
Melting Point: ~145–148°C.
-
Phase B: Schiff Base Condensation (The Core Protocol)
Objective: Condense the hydrazine intermediate with an aromatic aldehyde to form the azomethine linkage.
Reagents:
-
3-Allyl-2-hydrazinoquinazolin-4(3H)-one (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Solvent: Absolute Ethanol (15 mL)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
Protocol:
-
Setup: Charge a 50 mL reaction flask with 1.0 mmol of the hydrazine intermediate and 15 mL absolute ethanol.
-
Activation: Add 3–5 drops of glacial acetic acid.
-
Addition: Add 1.0 mmol of the substituted benzaldehyde.
-
Reflux: Reflux the mixture for 3–5 hours.
-
TLC Monitoring: Use Solvent System Hexane:Ethyl Acetate (6:4). The hydrazine spot (polar, lower R_f) should disappear, and a new non-polar spot (higher R_f) should appear.
-
-
Isolation:
-
Method A (Precipitation): If solid forms upon cooling, filter and wash with cold ethanol.
-
Method B (Ice Water): If no precipitate forms, pour the reaction mixture into crushed ice (50 g). Stir vigorously for 15 minutes to induce precipitation.
-
-
Purification: Recrystallize from DMF/Ethanol (1:1) or pure ethanol depending on solubility.
Characterization & Validation
To ensure the integrity of the "3-allyl" group and the formation of the Schiff base, specific spectral markers must be verified.
Table 1: Spectral Validation Markers
| Functional Group | Technique | Diagnostic Signal | Interpretation |
| Azomethine (C=N) | FTIR | 1600–1625 cm⁻¹ | Strong, sharp band. Confirms Schiff base formation. |
| NH (Hydrazide) | FTIR | 3200–3350 cm⁻¹ | Single band (secondary amine). Note: The NH₂ doublet of the precursor must be absent. |
| Allyl (-CH=CH₂) | ¹H NMR | δ 5.8–6.0 (m, 1H) | Multiplet (methine). Confirms allyl group is intact. |
| Allyl (=CH₂) | ¹H NMR | δ 5.1–5.3 (d, 2H) | Doublet (terminal alkene). |
| Azomethine (-N=CH-) | ¹H NMR | δ 8.2–8.8 (s, 1H) | Singlet. The "smoking gun" for Schiff base formation. |
| Carbonyl (C=O) | ¹³C NMR | δ 160–162 ppm | Quinazolinone ring carbonyl. |
Mechanism of Action (Schiff Base Formation)
The reaction proceeds via an addition-elimination pathway. The acid catalyst is crucial for the dehydration step.
Caption: Acid-catalyzed mechanism: Protonation, Nucleophilic Addition, and Dehydration.
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Incomplete dehydration of the carbinolamine intermediate.
-
Fix: Increase the amount of acetic acid catalyst or use a Dean-Stark trap (if using toluene/benzene) to physically remove water, driving the equilibrium to the right.
-
-
Issue: Allyl Polymerization.
-
Cause: Reaction temperature too high or presence of radical initiators.
-
Fix: Keep reflux temperature below 85°C. Perform the reaction under an inert atmosphere (Nitrogen) if the allyl group shows degradation.
-
-
Issue: Oily Product.
-
Fix: Triturate the oil with diethyl ether or petroleum ether to induce crystallization.
-
References
-
Synthesis of 3-allyl-2-hydrazino precursors: PrepChem. (n.d.). Synthesis of 3-allyl-2-(2-(3-chloropropionyl)hydrazino)quinazolin-4(3H)-one.[5]Link
-
General Schiff Base Protocols & Bioactivity: Al-Omary, F. A. M., et al. (2020).[2][6][7] Multi-targeted quinazolinone-Schiff's bases as potent bio-therapeutics. ResearchGate.Link
-
Mechanistic Insights & DFT Studies: Gheidari, N. Z., et al. (2025).[8] Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2.[8] PLOS ONE.Link
-
Commercial Availability of Analogues: Sigma-Aldrich. (n.d.). 3-Allyl-2-(N'-(2-hydroxy-benzylidene)-hydrazino)-3H-quinazolin-4-one.Link
Sources
- 1. scialert.net [scialert.net]
- 2. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]
Robust Scale-Up of 2-Methyl-3-(2-propenyl)-4(3H)-quinazolinone: Process Safety and Yield Optimization
Abstract & Strategic Overview
This guide details the process development and scale-up parameters for the synthesis of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone . This molecule belongs to the quinazolinone class, structurally related to sedative-hypnotic agents like Methaqualone, but distinguished by the N3-allyl substitution.
Why this Route? While various methods exist (e.g., Niementowski reaction), the Benzoxazinone Pathway is selected here for scale-up. It offers superior atom economy, cleaner impurity profiles, and avoids the high-pressure conditions often required for direct condensation of anthranilic acids with amines.
Critical Safety Advisory:
-
Allylamine Toxicity: Allylamine is a lachrymator, highly toxic by inhalation/skin contact, and flammable (Flash Point: -29°C). All handling requires closed systems and rigorous engineering controls.
-
Regulatory Compliance: Quinazolinones are often pharmacologically active.[1][2][3] Ensure compliance with local controlled substance regulations before synthesis.
Retrosynthetic Analysis & Pathway
The synthesis is a two-stage convergent process. The critical intermediate is 2-methyl-3,1-benzoxazin-4-one (Acetanthranil) , a reactive electrophile that undergoes ring-opening and re-cyclization with allylamine.
Reaction Scheme Visualization
Caption: Figure 1.[4] The Benzoxazinone Pathway.[5][6][7] The reaction proceeds via the formation of the reactive Acetanthranil intermediate, followed by nucleophilic attack by allylamine and thermal dehydration.
Process Development: The "Why" Behind the Steps
Step 1: Formation of Acetanthranil
-
Mechanism: Anthranilic acid is N-acetylated and then dehydrated by acetic anhydride to form the cyclic benzoxazinone.
-
Scale-Up Insight: Acetanthranil is moisture-sensitive. In a manufacturing setting, it is often generated and used in situ or isolated as a crude solid after distilling off excess acetic anhydride. For high purity, we recommend isolation to remove acetic acid, which can compete with the benzoxazinone for the amine in Step 2.
Step 2: Condensation with Allylamine
-
Solvent Choice (Toluene): While ethanol is common in academic papers, Toluene is superior for scale-up. It allows for azeotropic removal of water (generated during the final cyclization), driving the reaction to completion (Le Chatelier’s principle).
-
Temperature Control: The initial addition of allylamine to acetanthranil is exothermic (ring opening). This must be done at low temperature (<50°C) to prevent thermal runaway or vaporization of allylamine. The subsequent ring closure requires heat (Reflux).
Detailed Experimental Protocol (100g Scale Basis)
Phase A: Synthesis of 2-Methyl-3,1-benzoxazin-4-one
Reagents:
-
Anthranilic Acid: 137.1 g (1.0 mol)
-
Acetic Anhydride: 250 mL (~2.6 mol)
Procedure:
-
Setup: 1L 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Reaction: Charge Anthranilic Acid and Acetic Anhydride. Heat the slurry to reflux (~140°C).
-
Digestion: Maintain reflux for 60–90 minutes. The solution will clear as the product forms.
-
Distillation: Switch the condenser to distillation mode. Distill off excess acetic anhydride and acetic acid under reduced pressure (approx. 50-100 mbar) until the residue is dry or a thick paste.
-
Checkpoint: The residue (Acetanthranil) should be a pale yellow/beige solid. MP ~80-82°C.
-
-
Isolation: If not using immediately, wash the solid with cold hexane to remove traces of anhydride and dry in a vacuum oven at 40°C.
Phase B: Conversion to 3-Allyl-2-methyl-4(3H)-quinazolinone
Reagents:
-
Crude Acetanthranil (from Phase A): ~161 g (1.0 mol theoretical)
-
Allylamine: 68.5 g (1.2 mol) [HANDLE WITH EXTREME CAUTION]
-
Toluene: 600 mL
-
Sodium Hydroxide (5% aq): 200 mL (for workup)
Procedure:
-
Dissolution: Charge Acetanthranil and Toluene into a clean 2L reactor. Stir to dissolve/suspend.[7]
-
Controlled Addition: Cool the mixture to 10–15°C . Add Allylamine dropwise via an addition funnel over 45 minutes.
-
Observation: An exotherm will occur. Do not allow internal temp to exceed 40°C.
-
-
Reaction (Ring Closure): Once addition is complete, install a Dean-Stark trap. Heat the mixture to reflux (110°C).
-
Monitoring: Collect water in the trap. Continue reflux until water evolution ceases (approx. 3–5 hours).
-
-
Workup:
-
Cool the reaction mixture to 25°C.
-
Wash with 5% NaOH (2 x 100 mL) to remove unreacted anthranilic acid or hydrolyzed intermediates.
-
Wash with Brine (100 mL).
-
Separate the organic (Toluene) layer.
-
-
Crystallization:
-
Concentrate the toluene layer under vacuum to ~30% of its original volume.
-
Add Isopropanol (100 mL) or Hexane as an anti-solvent if nucleation is slow.
-
Cool to 0–5°C for 4 hours. Filter the resulting crystals.[7]
-
-
Drying: Dry the white crystalline solid at 50°C under vacuum.
Expected Yield: 75–85% (overall from Anthranilic acid).
Analytical Controls & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% | HPLC (C18, ACN:Water gradient) |
| Melting Point | Determine (Lit. range varies for analogs; expect solid) | DSC / Capillary |
| Residual Solvent | Toluene < 890 ppm | GC-Headspace |
| Identification | Matches Reference (IR/NMR) | 1H-NMR (CDCl3) |
Key Impurity: N-Acetylanthranilic acid (hydrolysis product). This is removed by the NaOH wash in Step 4.
Process Flow Diagram (Scale-Up Logic)
Caption: Figure 2. Scale-Up Process Flow. Critical control points include the distillation of acetic anhydride and the temperature-controlled addition of allylamine.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for quinazolinone synthesis via benzoxazinones).
-
Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines."[8] Tetrahedron 61.43 (2005): 10153-10202. (Comprehensive review of synthetic routes).
- Occupational Safety and Health Administration (OSHA). "Allylamine - Occupational Health Guideline.
-
PubChem Compound Summary. "2-methyl-4(3H)-quinazolinone" (CID 135400457).[9] Link
- Komar, M., et al. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." ResearchGate, 2025.
Sources
- 1. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Quinazolinone - Wikipedia [en.wikipedia.org]
- 9. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-allyl-2-methyl-4(3H)-quinazolinone Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 3-allyl-2-methyl-4(3H)-quinazolinone. This valuable heterocyclic compound is a key building block in medicinal chemistry, and optimizing its synthesis is crucial for efficient research and development.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance reaction yields and purity.
Overview of the Synthetic Pathway
The synthesis of 3-allyl-2-methyl-4(3H)-quinazolinone is typically achieved in a two-step process. First, the 2-methyl-4(3H)-quinazolinone core is constructed from anthranilic acid. This is followed by a nucleophilic substitution reaction to introduce the allyl group at the N-3 position.
The initial and most common method involves the reaction of anthranilic acid with acetic anhydride to form a key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[2][3] This intermediate is then reacted with an amine source, such as ammonia, to yield 2-methyl-4(3H)-quinazolinone.[2][4] The final step is the N-alkylation of the quinazolinone ring system with an allyl halide.
Caption: Overall synthetic pathway for 3-allyl-2-methyl-4(3H)-quinazolinone.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Consistently Low Yield in 2-Methyl-4(3H)-quinazolinone Synthesis (Step 1)
Q: My reaction yield for the 2-methyl-4(3H)-quinazolinone precursor is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yields in this initial step are common and can typically be traced to one of four areas: incomplete reaction, sub-optimal reagents, inefficient cyclization of the benzoxazinone intermediate, or side reactions.
-
Causality & Solution:
-
Incomplete Initial Reaction: The conversion of anthranilic acid to the benzoxazinone intermediate may be sluggish. Ensure sufficient heating and reaction time. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve yields.[4][5] For instance, heating a neat mixture of anthranilic acid and acetic anhydride with microwave irradiation for 8-10 minutes has been shown to be effective.[5]
-
Reagent Purity and Stoichiometry: The purity of anthranilic acid is critical. If it is impure, recrystallization is recommended before use.[6] Ensure acetic anhydride is used in at least a 2:1 molar excess relative to anthranilic acid to drive the formation of the benzoxazinone intermediate.[3]
-
Inefficient Conversion of the Intermediate: The benzoxazinone intermediate can be a major impurity if the aminolysis step is inefficient.[6] This intermediate is moisture-sensitive and can easily hydrolyze back to N-acetylanthranilic acid.[4] To counter this, the amine source (e.g., ammonium acetate) should be added in situ after the formation of the benzoxazinone is complete.[4]
-
Solvent and Temperature: While the initial step can often be run neat, the second step benefits from a polar aprotic solvent like DMF or DMSO, which can aid in the solubility of intermediates and facilitate the reaction.[6] Temperature control is also vital; while higher temperatures can increase the rate, they can also promote side reactions. An optimal temperature is often around 80-100°C.[3]
-
Table 1: Comparison of Conditions for 2-Methyl-4(3H)-quinazolinone Synthesis
| Method | Reagents | Solvent | Time | Temperature | Typical Yield | Reference |
| Conventional | Anthranilic acid, Acetic Anhydride, Ammonium Acetate | None, then Ethanol | 4-6 hours | Reflux | Moderate | [3] |
| Microwave | Anthranilic acid, Acetic Anhydride | Neat | 8-10 min | 210 W | >80% | [4][5] |
| Solid Support | Anthranilic acid, Acetic Anhydride, NaOH on Alumina | None | 10 min | Optimized MW | ~80% | [5] |
Issue 2: Low Yield or Mixture of Products in N-Allylation (Step 2)
Q: During the N-allylation of 2-methyl-4(3H)-quinazolinone, I am observing a low yield of the desired product and/or the formation of a significant side product. What is happening?
A: This is a classic N-alkylation challenge on a heterocyclic system. The primary issues are often an incomplete reaction due to insufficient deprotonation, or a competing O-alkylation reaction, leading to the formation of an undesired isomer. The choice of base and solvent is paramount to controlling the regioselectivity of this step.
-
Causality & Solution (N- vs. O-Alkylation): The quinazolinone anion is an ambident nucleophile, meaning it can be alkylated at the nitrogen (N-3) or the oxygen (O-4).
-
N-Alkylation (Desired): This is the thermodynamically favored product. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF or THF will fully deprotonate the nitrogen, favoring N-alkylation.
-
O-Alkylation (Side Product): This is the kinetically favored product. Using weaker bases like potassium carbonate (K₂CO₃) in solvents like acetone can lead to an equilibrium between the neutral form and the anion, increasing the proportion of O-alkylation.[7][8]
-
-
Troubleshooting Steps:
-
Choice of Base: For high N-alkylation selectivity, use a strong base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the starting material, and the only byproduct is hydrogen gas.[4]
-
Solvent Selection: Polar aprotic solvents such as DMF or DMSO are highly effective for S_N2 reactions.[6][9] They solvate the cation of the base, leaving a highly reactive "naked" anion, which increases the reaction rate.
-
Temperature Control: Start the reaction at 0°C during the addition of NaH to control the exothermic deprotonation. After the evolution of hydrogen gas ceases, allow the reaction to warm to room temperature and stir until completion.[4] Overheating can promote side reactions.
-
Addition of Iodide: If using allyl bromide or chloride, adding a catalytic amount of potassium iodide (KI) can significantly improve the reaction rate via the Finkelstein reaction, where the more reactive allyl iodide is generated in situ.[7]
-
Caption: Troubleshooting workflow for the N-allylation step.
Issue 3: Purification Challenges
Q: What are the most effective methods for purifying the final 3-allyl-2-methyl-4(3H)-quinazolinone product?
A: The purification strategy depends on the nature of the impurities. The most common methods are recrystallization and column chromatography.
-
Recrystallization: If the primary impurity is unreacted 2-methyl-4(3H)-quinazolinone, recrystallization can be effective. Ethanol is often a suitable solvent.[3] The starting material is generally less soluble in ethanol than the N-allylated product, allowing for its removal.
-
Column Chromatography: This is the most robust method for separating the desired N-allyl product from the O-allyl isomer and other impurities.[6]
-
Stationary Phase: Silica gel (70-230 mesh) is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity to elute your product. The O-alkylated product is generally less polar and will elute before the N-alkylated product.
-
-
Acid-Base Extraction: For removing unreacted starting materials, an acid wash can be useful.[6] Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with dilute HCl (1M). The more basic starting material will move to the aqueous layer, while the N-substituted product remains in the organic layer.[6]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of the 2-methyl-4(3H)-quinazolinone ring from anthranilic acid? A1: The synthesis proceeds in two key stages. First, the amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride in an N-acetylation reaction to form N-acetylanthranilic acid. This intermediate then undergoes intramolecular cyclization upon heating, with the loss of a water molecule, to form the 2-methyl-3,1-benzoxazin-4-one intermediate. In the final stage, a nitrogen nucleophile (like ammonia) attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to ring-opening followed by intramolecular cyclization and dehydration to yield the stable 2-methyl-4(3H)-quinazolinone ring.[2]
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is the most effective tool for monitoring these reactions.[6] Use a suitable mobile phase, such as 8:1:1 benzene:acetone:acetic acid or a mixture of hexane and ethyl acetate.[3] Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, distinct product spot indicates the reaction is progressing.
Q3: Are there alternative, greener solvents I can use for this synthesis? A3: Yes, green chemistry approaches have been explored. Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea, have been successfully used as both a solvent and catalyst for the synthesis of 2-methyl-quinazolin-4(3H)-ones from anthranilic acid, acetic anhydride, and an amine at 80°C.[3] This avoids the use of more hazardous volatile organic compounds.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is based on a microwave-assisted method for high yield and rapid synthesis.[4][5]
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (5 mmol, 0.685 g) and acetic anhydride (10 mmol, 1.0 mL).
-
Microwave Irradiation: Heat the neat mixture using microwave irradiation at 210 W for 10 minutes.[4] Monitor the formation of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate by TLC.
-
Aminolysis: After cooling, add ammonium acetate (7.5 mmol, 0.578 g) to the vessel in situ.
-
Second Irradiation: Irradiate the new mixture at 210 W for an additional 10 minutes.
-
Workup and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol.[3]
Protocol 2: Synthesis of 3-allyl-2-methyl-4(3H)-quinazolinone
This protocol utilizes a strong base to ensure selective N-allylation.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methyl-4(3H)-quinazolinone (5 mmol, 0.80 g) in anhydrous DMF (20 mL).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 6 mmol, 0.24 g) portion-wise. Stir the mixture at 0°C for 30 minutes, during which time hydrogen gas will evolve.
-
Allylation: Slowly add allyl bromide (6 mmol, 0.52 mL) to the mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem.
- BenchChem. (2025). Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid: A Technical Guide. BenchChem.
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
- Iqbal, M. A., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.
- ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one.
- Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. M.G.V's Pharmacy College.
- (2025). OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE.
- (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives.
- NIH. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC.
- BenchChem. (2025). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
- (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
- Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl esters.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Abdelkhalek, M., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
- MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
- MDPI. (2003). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties.
- ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
- SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
- Frontiers. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
- ResearchGate. (2025). N- and / or O- Alkylation of Quinazolinone Derivatives.
- Li, B., et al. (2013). Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. Journal of Organic Chemistry.
- (n.d.). Synthesis of 3-allyl-2-(2-(3-chloropropionyl)hydrazino)quinazolin-4(3H)-one.
- Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
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Preventing O-alkylation vs N-alkylation in quinazolinone synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective alkylation of quinazolinones. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you control and optimize your reactions, specifically addressing the competitive N-alkylation versus O-alkylation pathways.
The Challenge: N-Alkylation vs. O-Alkylation
The quinazolinone scaffold possesses two primary nucleophilic sites susceptible to alkylation: the nitrogen at the N-3 position and the oxygen of the carbonyl group at the C-4 position. This creates a classic synthetic challenge involving the control of regioselectivity between N- and O-alkylation of the ambident quinazolinone anion.[1][2] The formation of either the N-alkylated or O-alkylated product can be influenced by a variety of factors, including the choice of base, solvent, electrophile, and reaction temperature.[3] Understanding and controlling these variables is crucial for the successful synthesis of the desired quinazolinone derivatives, which are significant building blocks in medicinal chemistry.[4][5]
Frequently Asked Questions (FAQs)
Q1: I am consistently getting the O-alkylated product instead of the desired N-alkylated quinazolinone. What are the likely causes?
A1: Exclusive or predominant O-alkylation is often a result of "hard" electrophiles being used in the reaction. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom of the quinazolinone anion is a "harder" nucleophile than the nitrogen atom.[6][7][8] Therefore, "hard" alkylating agents, such as those with highly electronegative leaving groups (e.g., dimethyl sulfate, methyl triflate), will preferentially react at the oxygen position.[9] Additionally, certain reaction conditions, such as the use of silver salts, can modulate the hardness of the alkylating agent, favoring O-alkylation.[9] The use of sterically hindered electrophiles can also favor O-alkylation, as the oxygen atom is generally more accessible than the N-3 position, which may be flanked by substituents.
Q2: How can I improve the yield of the N-alkylated product and suppress O-alkylation?
A2: To favor N-alkylation, you should employ "soft" electrophiles. Alkyl halides with "softer" leaving groups, like iodides and bromides, are generally preferred.[9] The reaction conditions can also be optimized for N-alkylation. The use of a solid-phase (alkali metal carbonates like K₂CO₃ or Cs₂CO₃) and a liquid-phase (aprotic polar solvents like DMF or DMSO) system has been shown to be highly effective for regioselective N-alkylation.[1][2] This is often referred to as classical two-phase conditions. The choice of a less sterically hindered electrophile will also generally favor attack at the nitrogen.[10]
Q3: Does the choice of base significantly impact the N/O alkylation ratio?
A3: Yes, the choice of base is critical. While strong bases like sodium hydride (NaH) can be effective in deprotonating the quinazolinone, studies have shown that alkali metal carbonates, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), often provide excellent regioselectivity for N-alkylation in aprotic solvents like DMF.[2] In some cases, the regiochemistry of the process has been observed to be independent of the base used (K₂CO₃, Cs₂CO₃, or NaH all leading to the N-alkylation product).[2] However, for more challenging substrates or to fine-tune selectivity, a systematic screening of bases is recommended. For instance, lithium alkoxides have been found to promote O-alkylation in specific cases.[11]
Q4: What is the role of the solvent in directing the alkylation?
A4: The solvent plays a multifaceted role. Polar aprotic solvents like DMF and DMSO are commonly used and are known to favor N-alkylation under two-phase conditions.[1][2] These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive quinazolinone anion. The polarity of the solvent can influence the nucleophilicity of the N and O atoms differently. In some systems, less polar solvents might alter the N/O ratio. For instance, in Mitsunobu reactions of similar heterocyclic systems, a switch to a weaker solvent like diethyl ether from THF has been shown to improve the desired O-alkylation yields by suppressing side reactions.[3]
Q5: How can I be certain whether I have synthesized the N- or O-alkylated isomer?
A5: Unambiguous structure determination is crucial and is best achieved using 2D NMR spectroscopy.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and the carbonyl carbon (C-4) or the C-2 carbon of the quinazolinone ring. This correlation is indicative of N-alkylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show a spatial correlation between the protons of the alkyl group and protons on the quinazolinone core, such as the proton at the 2-position, which would support N-alkylation.[1][2]
-
¹H NMR Chemical Shifts: The chemical shift of the protons on the alkyl group can also be a good indicator. For example, in one study, the chemical shift of the benzyl group protons in the O-alkylation product appeared at 5.64 ppm, while for the N-alkylation products, they were observed at 5.21 ppm and 5.18 ppm.[2]
-
¹³C NMR Chemical Shifts: The chemical shift of the carbon of the newly introduced CH₂ group can also be diagnostic. For N-alkylation, this signal typically appears in the range of 45-50 ppm.[1][2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the alkylation of quinazolinones.
| Problem | Probable Cause(s) | Recommended Solution(s) & Protocol |
| Low or no conversion of starting material | 1. Insufficient reaction temperature or time: The activation energy for the reaction has not been overcome.[12] 2. Poor solubility of reactants: The reactants are not in the same phase, limiting their ability to react.[12] 3. Inactive catalyst or base: The base may be old or deactivated by moisture. | 1. Optimize Reaction Conditions: Protocol: Set up parallel small-scale reactions and incrementally increase the temperature (e.g., in 10°C intervals from 80°C to 120°C). Monitor the reaction progress by TLC or LC-MS every hour.[12] 2. Improve Solubility: Protocol: Switch to a solvent with higher dissolving power for your specific substrate, such as DMF or DMSO for polar compounds or toluene for less polar ones.[12] 3. Ensure Reagent Quality: Protocol: Use freshly opened or properly stored anhydrous base and solvents. If using a catalyst, ensure it is active.[12] |
| Predominant formation of the O-alkylated product | 1. "Hard" alkylating agent: The electrophile has a hard leaving group (e.g., sulfate, triflate), which preferentially reacts with the hard oxygen center.[9] 2. Steric hindrance: The N-3 position is sterically hindered, making the O-position more accessible. 3. Reaction conditions favoring O-alkylation: Use of specific metal salts (e.g., silver salts) or bases (e.g., lithium alkoxides).[9][11] | 1. Switch to a "Softer" Alkylating Agent: Protocol: Replace alkyl sulfates or triflates with alkyl iodides or bromides.[9] For example, use benzyl bromide instead of benzyl triflate. 2. Modify Reaction Conditions for N-Alkylation: Protocol: Employ a solid-liquid two-phase system. Use K₂CO₃ or Cs₂CO₃ as the base in a polar aprotic solvent like DMF at an elevated temperature (e.g., 80-100°C).[2] 3. Use a Less Hindered Electrophile: If possible, choose a smaller alkylating agent. |
| Predominant formation of the N-alkylated product (when O-alkylation is desired) | 1. "Soft" alkylating agent: The electrophile has a soft leaving group (e.g., iodide, bromide).[9] 2. Use of conditions that favor N-alkylation: (e.g., K₂CO₃ in DMF).[2] | 1. Use a "Harder" Alkylating Agent: Protocol: Employ an alkylating agent with a hard leaving group, such as a methyl triflate or a trialkyloxonium salt (e.g., Meerwein's salt).[9] 2. Modify Base and Solvent: Protocol: Screen different base and solvent combinations. Consider using a lithium base, such as lithium tert-butoxide, in a less polar solvent like THF.[11] 3. Consider Mitsunobu Reaction: Protocol: The Mitsunobu reaction can sometimes favor O-alkylation for similar heterocyclic systems, though the outcome can be substrate and condition-dependent.[3] |
| Formation of multiple unidentified byproducts | 1. Decomposition at high temperatures: The starting materials or products may be unstable at the reaction temperature. 2. Presence of water: Moisture can lead to hydrolysis of the quinazolinone ring or the alkylating agent.[12] 3. Di-alkylation or other side reactions: Overly harsh conditions can lead to multiple alkylations or other undesired reactions. | 1. Lower Reaction Temperature: Protocol: If possible, run the reaction at a lower temperature for a longer duration. 2. Use Anhydrous Conditions: Protocol: Thoroughly dry all glassware. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] 3. Use Stoichiometric Amounts of Reagents: Protocol: Carefully control the stoichiometry of the base and alkylating agent to minimize side reactions. Start with 1.0-1.2 equivalents of the alkylating agent and base. |
Comparative Summary of Reaction Conditions
The following table summarizes the influence of key reaction parameters on the regioselectivity of quinazolinone alkylation.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale & Remarks |
| Electrophile (Alkylating Agent) | "Soft" electrophiles (e.g., Alkyl Iodides, Alkyl Bromides) | "Hard" electrophiles (e.g., Dialkyl Sulfates, Alkyl Triflates, Trialkyloxonium salts) | Based on HSAB theory. The N-atom is a softer nucleophile than the O-atom.[6][9] |
| Base | Alkali Metal Carbonates (K₂CO₃, Cs₂CO₃), Sodium Hydride (NaH) | Lithium Alkoxides (e.g., LiOt-Bu) in some cases. Silver salts (e.g., Ag₂O) can also promote O-alkylation. | The choice of cation and the basicity can influence the ionic character of the quinazolinone salt and its reactivity.[1][2][9][11] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Can be solvent-dependent; sometimes less polar solvents like THF may favor O-alkylation. | Polar aprotic solvents effectively solvate the cation, leading to a more reactive "naked" anion, which often favors N-alkylation.[1][2][13] |
| Temperature | Generally moderate to high temperatures (e.g., 70-120°C) | Can vary depending on the specific reaction. | Higher temperatures are often needed to drive the reaction to completion but can also lead to byproducts.[12] |
| Steric Effects | Less sterically hindered electrophiles and quinazolinone substrates. | More sterically hindered electrophiles or substituents near the N-3 position. | The O-atom is generally more sterically accessible than the N-3 atom.[10] |
Visualizing the Reaction Pathway and Troubleshooting
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General reaction scheme for the alkylation of quinazolinone.
Caption: Decision-making workflow for troubleshooting quinazolinone alkylation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Pearson | Hard | Soft | Acid | Base | Chemogenesis [meta-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,6-dimethyl-4-(pyridin-3-yl)nicotinonitrile (CAS 833-32-9)
Welcome to the technical support center for the synthesis of 2,6-dimethyl-4-(pyridin-3-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, helping you achieve higher purity and yield. We will delve into the causality behind experimental choices, providing field-proven insights in a direct question-and-answer format.
I. Understanding the Synthesis: A Modified Hantzsch Approach
The synthesis of 2,6-dimethyl-4-(pyridin-3-yl)nicotinonitrile, a substituted pyridine, is typically achieved through a multi-component reaction that shares principles with the classic Hantzsch pyridine synthesis.[1][2][3] This one-pot condensation generally involves an aldehyde, a source for the dicarbonitrile moiety, and an ammonia source to form the pyridine ring.
A plausible and efficient route involves the reaction of 3-pyridinecarboxaldehyde, 3-aminocrotononitrile (often generated in situ from acetylacetone and ammonia), and an oxidizing agent. The reaction first forms a dihydropyridine intermediate, which is then aromatized to the final nicotinonitrile product.[1][2]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of 2,6-dimethyl-4-(pyridin-3-yl)nicotinonitrile.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Low purity in this synthesis typically arises from several sources:
-
Unreacted Starting Materials: Primarily unreacted 3-pyridinecarboxaldehyde.
-
Dihydropyridine Intermediate: The immediate precursor to your final product. Its presence indicates incomplete oxidation.[1][2]
-
Symmetrically Substituted Pyridines: These can form as byproducts in Hantzsch-type condensations, though they are less common when using a pre-formed or in situ generated aminocrotononitrile.[4]
-
Side-Reaction Products: Michael addition or Knoevenagel condensation products can also form under the reaction conditions.
-
Polymeric Materials: Aldehydes, especially aromatic ones, can be prone to polymerization or side reactions under prolonged heating or acidic/basic conditions.
Q2: What is the role of the ammonium acetate in this reaction?
A2: Ammonium acetate serves as the nitrogen donor for the pyridine ring.[1] It provides the ammonia necessary for the condensation reactions that lead to the formation of the dihydropyridine intermediate.
Q3: Is an additional oxidizing agent necessary?
A3: The initial product of the Hantzsch-type condensation is a 1,4-dihydropyridine (1,4-DHP).[1][2] Aromatization to the more stable pyridine ring is a crucial final step. This oxidation can sometimes occur via air oxidation, especially with prolonged reaction times at reflux. However, to ensure complete conversion and improve yield and purity, an oxidizing agent like ferric chloride, manganese dioxide, or even nitric acid is often included in the reaction mixture.[1]
III. Troubleshooting Guide: Addressing Specific Purity Issues
Scenario 1: My final product is contaminated with a significant amount of the dihydropyridine intermediate.
Question: My NMR/LC-MS analysis shows a major impurity that corresponds to the mass of the dihydropyridine (DHP) intermediate. How can I resolve this?
Causality & Solution: This is a classic case of incomplete oxidation. The driving force for the final step is aromatization, but the reaction may not have gone to completion.[1]
Troubleshooting Protocol:
-
Extend Reaction Time: If relying on air oxidation, simply increasing the reflux time may be sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) until the spot corresponding to the DHP intermediate disappears.
-
Introduce an Oxidizing Agent: If extending the reaction time is ineffective or undesirable, you can add an oxidizing agent post-condensation.
-
Method: After the initial condensation period (e.g., 2-4 hours of reflux), cool the reaction slightly and add a suitable oxidizing agent such as iodine in refluxing methanol or chromium dioxide.[1]
-
Post-Hoc Oxidation: You can also isolate the crude product containing the DHP and resubject it to oxidative conditions. Dissolve the crude material in a suitable solvent like acetic acid and treat it with sodium nitrite or another oxidizing agent.
-
Scenario 2: My crude product contains a lot of unreacted 3-pyridinecarboxaldehyde.
Question: TLC and NMR show a significant amount of my starting aldehyde in the final product. What went wrong?
Causality & Solution: This indicates that the initial condensation steps are inefficient. This could be due to several factors including reaction temperature, catalyst efficiency, or the reactivity of the dicarbonitrile source. Classical Hantzsch syntheses can suffer from long reaction times and low yields under certain conditions.[1]
Troubleshooting Protocol:
-
Optimize Temperature and Time: Ensure the reaction is refluxing at the appropriate temperature for the chosen solvent. Isopropanol has been shown to be effective for Hantzsch reactions due to better product crystallization upon cooling.[4]
-
Consider a Catalyst: While often self-catalyzed by the ammonia source, some variations of this reaction benefit from an acid catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid like ytterbium triflate (Yb(OTf)₃) to accelerate the condensation steps.[1][5]
-
Check Reagent Quality: Ensure your 3-aminocrotononitrile or its precursors are of good quality. If generating it in situ, ensure the conditions are optimal for its formation.
Scenario 3: The final product is a dark, oily substance that is difficult to purify.
Question: After removing the solvent, I am left with a dark oil instead of a solid. Recrystallization is proving difficult. What are my options?
Causality & Solution: The formation of a dark oil suggests the presence of polymeric byproducts or other highly soluble impurities. This can result from harsh reaction conditions or degradation. The key is to induce crystallization and then purify the resulting solid.
Troubleshooting Protocol:
-
Initial Purification by Liquid-Liquid Extraction:
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. This may yield a cleaner, more crystallizable solid.
-
-
Inducing Crystallization:
-
Solvent Trituration: Add a small amount of a solvent in which your product is sparingly soluble but the impurities are soluble (e.g., n-hexane or diethyl ether).[6] Stir or sonicate the mixture. This can often cause the product to precipitate as a solid.
-
Solvent System for Recrystallization: Ethanol is a common and effective solvent for recrystallizing Hantzsch products.[6] Try dissolving the oil in a minimal amount of hot ethanol and then slowly cooling it to room temperature, followed by refrigeration to induce crystallization. If ethanol alone doesn't work, consider a solvent/anti-solvent system like ethanol/water or ethyl acetate/hexane.
-
-
Charcoal Treatment: If the product is colored, adding activated charcoal to the hot solution during recrystallization can help remove colored impurities.[6]
Below is a diagram illustrating a decision-making workflow for purification.
Caption: Troubleshooting workflow for product purification and isolation.
IV. Quantitative Data Summary
For successful synthesis, careful control of reaction parameters is essential. The following table provides a summary of typical reaction conditions.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Solvent | Isopropanol, Ethanol | Isopropanol can facilitate easier crystallization of the product from the cold reaction mixture.[4] Ethanol is also widely used.[6] |
| Temperature | Reflux | Higher temperatures are generally required to drive the multi-component condensation to completion. |
| Reactant Ratio | Aldehyde : 3-Aminocrotononitrile : NH₄OAc (approx. 1 : 1 : 1.5) | A slight excess of the ammonia source can help drive the reaction forward. Stoichiometry should be carefully controlled. |
| Reaction Time | 2 - 12 hours | Monitor by TLC. Longer times may be needed for complete oxidation if no oxidizing agent is added.[1] |
References
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). Royal Society Publishing. Retrieved February 15, 2024, from [Link]
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]
-
Nicotinic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]
-
Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd. Retrieved February 15, 2024, from [Link]
-
Nicotinonitrile - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025, August 6). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Removing unreacted allyl bromide from quinazolinone reaction mixture
Technical Support Center: Quinazolinone Synthesis
Guide: Troubleshooting the Removal of Unreacted Allyl Bromide
As a Senior Application Scientist, I've frequently assisted researchers in overcoming the final hurdle of a successful synthesis: purification. The N-alkylation of a quinazolinone with allyl bromide is a common transformation, but the removal of excess, unreacted allyl bromide can be challenging due to its physical properties. This guide provides a structured, in-depth approach to tackling this specific purification problem, moving from fundamental principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted allyl bromide so critical?
A1: Complete removal of residual allyl bromide is imperative for several reasons:
-
Toxicity and Safety: Allyl bromide is a potent lachrymator and is classified as toxic and flammable.[1][2] Its presence in a final compound poses significant health risks. Safe handling requires protective gloves, clothing, and eye/face protection in a well-ventilated area or chemical fume hood.[3][4]
-
Reactivity: As a reactive alkylating agent, residual allyl bromide can interfere with subsequent synthetic steps.[5] It can react with nucleophilic reagents, leading to unwanted side products and reduced yields in downstream reactions.
-
Analytical Interference: The presence of allyl bromide can complicate the analysis of your final product. It can produce signals in NMR spectra that may overlap with product signals and can be observed in mass spectrometry, leading to incorrect interpretations of product purity.
-
Product Stability: Over time, allyl bromide can degrade or polymerize, especially when exposed to light, which can compromise the stability and purity of your final compound.[1]
Q2: What are the key property differences between my N-allyl quinazolinone product and allyl bromide that I can exploit for separation?
A2: The success of any purification strategy hinges on exploiting the differences in physical and chemical properties between the desired product and the impurities.
The key differences are volatility and polarity. Allyl bromide is a low-boiling, relatively non-polar liquid. In contrast, your N-allyl quinazolinone product is a much larger molecule, typically a solid or a high-boiling oil, with significantly higher polarity and a much lower vapor pressure.
Table 1: Comparative Physicochemical Properties
| Property | Allyl Bromide | Generic N-Allyl Quinazolinone | Rationale for Separation |
| Molecular Weight | 120.98 g/mol | Typically >200 g/mol | Significant mass difference impacts boiling point and chromatographic behavior. |
| Boiling Point | 71 °C (at 1 atm)[6] | >250 °C (estimated) | This large difference is ideal for separation by distillation or evaporation. |
| Polarity | Low to moderate | Moderate to High | Enables separation by liquid-liquid extraction and flash column chromatography. |
| Solubility | Soluble in most organic solvents; immiscible with water. | Varies, but generally soluble in polar organic solvents like Ethyl Acetate, DCM, and DMF.[7] Sparingly soluble in non-polar solvents like hexanes. | Differential solubility can be used in extraction and recrystallization. |
| Reactivity | Electrophilic Alkylating Agent[5] | Generally stable; nucleophilic nitrogen is now alkylated. | Can be exploited by using nucleophilic scavenger resins to selectively remove allyl bromide. |
Troubleshooting Purification Strategies
This section details specific, actionable protocols to remove residual allyl bromide from your reaction mixture.
Q3: I've just completed my reaction. What is the first and simplest method I should try?
A3: For most cases, a standard extractive workup is the most effective initial step. This method leverages the high water-solubility of salts formed from your base (e.g., K₂CO₃ becoming KBr and KHCO₃) and the immiscibility of allyl bromide and your product with water.[8] If your reaction was performed in a high-boiling polar aprotic solvent like DMF or DMSO, this workup is essential for removing it.[9]
-
Quench the Reaction: Cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench with a few drops of water or isopropanol.
-
Dilute with Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume 5-10 times that of the initial reaction volume is a good starting point.
-
Perform Aqueous Washes: Transfer the diluted mixture to a separatory funnel.
-
Wash with water (2-3 times). This will remove the bulk of water-soluble components like DMF/DMSO and inorganic salts.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions or to neutralize any remaining acid.
-
Wash with brine (saturated aqueous NaCl solution). This helps to break up emulsions and reduces the amount of water dissolved in the organic layer.[9]
-
-
Dry and Concentrate: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Causality Note: The repeated water washes are crucial for removing high-boiling polar solvents like DMF. For every 5 mL of DMF, a minimum of five 10 mL water washes is recommended for effective removal.[9]
Q4: The extractive workup removed the salts and solvent, but I still see allyl bromide in my crude product. What's next?
A4: At this stage, you have two primary choices depending on the thermal stability of your product: distillation under reduced pressure or flash column chromatography .
This method is highly effective due to the vast difference in boiling points.
-
Initial Setup: Place your crude product, dissolved in a minimal amount of a high-boiling solvent (like toluene or xylenes) to ensure mobility, in a round-bottom flask.
-
Connect to High Vacuum: Connect the flask to a rotary evaporator. Ensure all seals are tight.
-
Apply Gentle Heat and Vacuum: Begin rotation and gradually apply a high vacuum. A gentle warming of the flask with a water bath (30-40 °C) will significantly increase the vapor pressure of the allyl bromide, facilitating its removal.
-
Monitor: Continue this process until no more solvent/allyl bromide is observed condensing. The remaining material in the flask should be your crude product, now largely free of the volatile impurity.
Safety First: Allyl bromide is volatile and toxic.[10] Ensure your rotary evaporator is in a well-ventilated fume hood and that the vacuum pump exhaust is properly vented or trapped.
This is the most common method for purifying organic compounds and is excellent for separating based on polarity.[11] Quinazolinone derivatives are frequently purified by this method.[12][13][14]
-
Select a Solvent System: The goal is to find a solvent system where your product has a retention factor (R_f) of ~0.3, while the allyl bromide moves with the solvent front (R_f ≈ 1).
-
Start with a non-polar system like Hexane/Ethyl Acetate. A common starting point is 9:1 or 4:1 Hexane:EtOAc.
-
Run a TLC plate to visualize the separation. Allyl bromide is not UV-active, but can sometimes be visualized with a permanganate stain. Your quinazolinone product will be UV-active.
-
-
Prepare and Run the Column:
-
Dry-load your crude product onto a small amount of silica gel.
-
Pack a silica gel column with your chosen eluent.
-
Carefully add your dry-loaded product to the top of the column.
-
Elute the column with the solvent system, collecting fractions. The less polar allyl bromide will elute first, followed by your more polar N-allyl quinazolinone product.
-
-
Analyze and Combine: Analyze the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Troubleshooting Flash Column Chromatography
| Issue | Potential Cause | Troubleshooting Strategy |
| Poor Separation | Incorrect solvent system polarity. | Decrease the polarity of the eluent (e.g., from 4:1 to 9:1 Hexane:EtOAc) to increase the retention of your product on the silica, allowing the allyl bromide to wash through more effectively. |
| Product is Insoluble | Product is crashing out on the column. | Add a small percentage of a more polar solvent like methanol or use a different primary solvent system like DCM/Methanol. |
| Streaking on TLC | Compound is too acidic/basic or interacting strongly with the silica. | Add 0.5-1% of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve peak shape. |
Q5: My product is sensitive or co-elutes with the allyl bromide. Is there a chemical-based solution?
A5: Yes. In cases where physical separation methods are challenging, using a scavenger resin is an elegant and highly effective solution. These are solid-supported reagents that selectively react with and bind to specific types of impurities. For an electrophile like allyl bromide, a nucleophilic scavenger resin is ideal.
Caption: Workflow for removing excess electrophiles using a scavenger resin.
-
Choose a Resin: Select a resin with a nucleophilic functional group. Tris(2-aminoethyl)amine (TRIS) functionalized polystyrene beads are a common and effective choice for scavenging alkyl halides.
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, or acetonitrile) in which the product is soluble but that does not react with the resin.
-
Add Scavenger Resin: Add the scavenger resin to the solution. Typically, 3-5 equivalents of the resin (based on the initial excess of allyl bromide) are used to ensure complete removal.
-
Agitate: Gently stir or shake the mixture at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the disappearance of allyl bromide from the solution by TLC or LC-MS.
-
Isolate Product: Once the reaction is complete, simply filter the mixture. The resin, now with the allyl bromide covalently bound to it, is removed as a solid.
-
Concentrate: The filtrate contains your purified product. Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product, combine the filtrates, and concentrate under reduced pressure.
This method is highly selective, avoids the need for aqueous workups or chromatography, and is easily scalable.
References
-
Stobec. (2012). SAFETY DATA SHEET - Allyl bromide. Link
-
Apollo Scientific. (2022). Allyl bromide Safety Data Sheet. Link
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Allyl bromide. Link
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Allyl Bromide. Link
-
CAMEO Chemicals. ALLYL BROMIDE. National Oceanic and Atmospheric Administration. Link
-
A. I. Vogel. (1974). A text book of practical organic chemistry. As cited in Preparation of allyl bromide. Link
-
Guidechem. (2020). How to synthesize Allyl bromide?. Link
-
Indian Academy of Sciences. (2004). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Link
-
Sciencemadness Discussion Board. (2019). Allyl Bromide Preparation. Link
-
Organic Syntheses Procedure. Allyl Alcohol from Glycerol. Link
-
He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Link
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Molecules. Link
-
University of Rochester. Remove Sticky Reagents. Link
-
Ataman Kimya. ALLYL BROMIDE. Link
-
Organic Process Research & Development. (2005). Removal of Reaction Solvent by Extractive Workup. Link
-
ResearchGate. (2025). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Link
-
American Chemical Society. (2026). An Orally Available Telomeric G-Quadruplex Ligand Induces Telomere Crisis and Dual DNA/RNA-Sensing Innate Immunity for Cancer Therapy. Link
-
Wikipedia. Allyl bromide. Link
-
ResearchGate. (2008). Solvent-free syntheses of some quinazolin-4(3H)-ones derivatives. Link
-
World Wide Journal of Multidisciplinary Research and Development. (2018). Selective Bromination of Tricyclic Quinazolones. Link
-
ResearchGate. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Link
-
MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Link
-
UW Tacoma Digital Commons. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Link
-
Google Patents. (1998). US5789578A - Methods for the preparation of resins with ligands attached thereto. Link
-
BenchChem. (2025). Technical Support Center: Synthesis of Quinazolinone Derivatives. Link
-
BenchChem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Link
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. Link
-
CIBTech. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES. Link
-
Chemical Methodologies. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone. Link
-
Organic Syntheses Procedure. synthesis of (+)-b-allyldiisopinocampheylborane. Link
-
Sigma-Aldrich. Allyl bromide reagent grade, 97%. Link
-
Kaimosi BioChem Tech Co., Ltd. 106-95-6|Allyl bromide. Link
-
National Institutes of Health. (2021). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Link
-
Universal Journal of Pharmaceutical Research. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Link
-
MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage. Link
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Link
-
Heliyon. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Link
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives. Link
-
The Royal Society of Chemistry. (2016). Novel stereoselective 2,3-disubstituted quinazoline-4(3 H)-one derivatives derived from glycine as a potent antimalarial lead. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. stobec.com [stobec.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Allyl bromide - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. cibtech.org [cibtech.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Optimizing reaction temperature for quinazolinone N-allylation
Technical Support Center: Quinazolinone N-Allylation Optimization
Executive Technical Overview
Quinazolin-4(3H)-ones are "ambident nucleophiles."[1] The anionic core possesses two reactive sites: the Nitrogen at position 3 (N3) and the Oxygen at position 4 (O4).[1]
-
N-Allylation (Thermodynamic Pathway): Yields the N-allyl quinazolinone (amide/lactam structure).[1] This is generally the desired bioactive scaffold.[1]
-
O-Allylation (Kinetic Pathway): Yields the O-allyl quinazoline (imidate/lactim ether).[1] This is often an impurity formed under kinetic control or specific solvent effects.[1]
Temperature is the primary switch determining the ratio of these products.[1] While solvent polarity and base counter-cations play roles, thermal energy drives the system toward the thermodynamically stable N-isomer and ensures complete conversion of the often sterically hindered N3 site.[1]
Critical Decision Pathways (DOT Visualization)
The following diagram illustrates the mechanistic bifurcation and how temperature influences the outcome.
Figure 1: Mechanistic bifurcation of quinazolinone alkylation. Higher temperatures favor the stable N-isomer and can drive O-isomers toward N-isomers via rearrangement or equilibration.
Troubleshooting Guide & FAQs
This section addresses specific user scenarios based on field data and mechanistic principles.
Scenario A: "I am seeing significant O-allylation (10-30%) in my crude NMR."
| Diagnostic Question | Root Cause Analysis | Corrective Action |
| What is your reaction temperature? | Kinetic Trap: Reactions run at Room Temperature (RT) often trap the kinetic O-product. The activation energy for N-attack is higher due to steric hindrance from the peri-hydrogen (H5) and the carbonyl.[1] | Increase Temperature: Raise the reaction temperature to 60°C – 80°C . This provides the energy to overcome the N-alkylation barrier and promotes thermodynamic equilibration. |
| Which solvent are you using? | Solvent Effect: Non-polar solvents or protic solvents can stabilize the O-anion or impede the "soft" N-attack. | Switch to DMF or DMAc: Use polar aprotic solvents.[1] They solvate the cation ( |
| Which base are you using? | Hard/Soft Mismatch: | Use Cesium Carbonate ( |
Scenario B: "The reaction stalls at 60% conversion, even after 24 hours."
-
Issue: Incomplete conversion is common with substituted quinazolinones (e.g., 2-phenyl) due to steric bulk.[1]
-
The Fix:
-
Temperature Boost: Increase T to 90°C . Warning: Do not exceed 100°C with allyl halides, as they may polymerize or degrade.[1]
-
Catalytic Additive: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ, converting the allyl chloride/bromide to the more reactive allyl iodide.[1]
-
Scenario C: "My allyl halide is degrading/polymerizing before the reaction finishes."
-
Issue: Allyl halides are thermally sensitive.[1] Prolonged heating at high temperatures causes decomposition.[1]
-
The Fix:
-
Stepwise Addition: Do not add all allyl halide at the start. Heat the Quinazolinone + Base first (30 mins) to ensure deprotonation. Then, add the allyl halide dropwise.[1]
-
Lower T, Longer Time: Reduce T to 50°C and extend time to 48h.
-
Standardized Experimental Protocols
Protocol A: Classical Base-Mediated N-Allylation (Robust)
Best for: Standard synthesis, scale-up, and cost-efficiency.[1]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Reagents:
-
Procedure:
-
Step 1 (Activation): Dissolve Quinazolinone in DMF.[1] Add Base.[1][2][3][4] Stir at RT for 30 min . Why? This generates the nucleophilic anion before the electrophile is introduced.[1]
-
Step 2 (Addition): Add Allyl Bromide dropwise.[1]
-
Step 3 (Reaction): Heat the mixture to 70°C . Monitor via TLC/LCMS.[1]
-
Checkpoint: If O-alkyl impurity is visible after 2h, increase T to 80°C.
-
-
Step 4 (Workup): Pour into ice-water. The N-allyl product usually precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with EtOAc.[1]
-
-
Validation:
Protocol B: Palladium-Catalyzed N-Allylation (Tsuji-Trost)
Best for: Complex substrates, sensitive functional groups, or when regioselectivity is critical and difficult to achieve thermally.[1]
-
Reagents:
-
Procedure:
-
Dissolve Quinazolinone and Base in dry THF under Argon. Stir 15 min.
-
Add Catalyst and Allyl Acetate.[1]
-
Heat to Reflux (approx. 66°C for THF) for 4-12 hours.
-
-
Mechanism Note: The Pd-catalyst forms a
-allyl complex.[1] The "soft" nucleophile (Amide N) preferentially attacks the -allyl species, yielding high N-selectivity without requiring extreme heat.
Comparative Data: Temperature vs. Regioselectivity
The following table summarizes typical trends observed in quinazolinone alkylation reactions (Data synthesized from representative literature trends [1, 2]).
| Reaction Condition | Temperature | N-Product (Yield) | O-Product (Yield) | Selectivity (N:O) |
| Reflux (56°C) | 65% | 15% | ~4:1 | |
| RT (25°C) | 50% | 30% | ~1.6:1 | |
| 80°C (Optimized) | 85% | <5% | >17:1 | |
| 60°C | 92% | <2% | >45:1 | |
| 0°C to RT | 60% | 25% | ~2.4:1 |
Note: Data assumes a standard unsubstituted quinazolinone core.[1] Substituents at C2 can alter these ratios sterically.
References
-
Anton, V. K., et al. (2020).[1][4] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2).
-
Relevance: Confirms th
/DMF/Heat) favor N-alkylation and provides NMR data for distinguishing isomers.[1]
-
-
Zhang, R. L., et al. (2024).[1] Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. European Journal of Organic Chemistry.
-
[1]
- Relevance: Discusses general optimization parameters including temperature and solvent effects for quinazolinone scaffolds.
-
-
Luo, Y., et al. (2013).[1] Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines. New Journal of Chemistry.
- Relevance: Highlights transition-metal catalyzed pathways (Ir/Pd)
-
Hartung, R. E., et al. (2013).[1] Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. Heterocycles.
- Relevance: Provides mechanistic insight into the kinetic vs.
Sources
Technical Support Center: A Scientist's Guide to Controlling Allyl Group Polymerization
Welcome to the technical support center for managing the reactivity of the allyl group. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenges of unwanted polymerization during synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a framework for rational troubleshooting and robust experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the challenges posed by the allyl functional group.
Q1: What is the fundamental problem with using allyl groups in complex synthesis?
The core issue lies in the propensity of the allyl group to undergo spontaneous, free-radical polymerization.[1] The C-H bonds on the carbon adjacent to the double bond (the allylic position) are relatively weak. These allylic hydrogens can be abstracted by radical species, initiating a chain reaction.[2][3][4] This process is often triggered by common laboratory conditions such as heat, UV light, trace amounts of oxygen (which can form peroxides), or residual radical initiators from previous steps.
The mechanism, in its simplest form, involves three stages:
-
Initiation: A radical initiator (In•) or an environmental factor generates an initial radical, which can abstract a hydrogen from the allyl monomer (M) to create a resonance-stabilized allylic radical.[2][3][4]
-
Propagation: This allylic radical adds across the double bond of another monomer molecule, creating a new, larger radical that continues the process.[1]
-
Termination: The reaction ceases when two radicals combine or undergo disproportionation.[5]
A significant challenge specific to allyl monomers is "degradative chain transfer," where a growing polymer radical transfers a hydrogen atom to a monomer molecule. This terminates the kinetic chain, often resulting in the formation of low-molecular-weight oligomers instead of a high polymer.[3]
Q2: What are the typical symptoms of uncontrolled allyl polymerization in my reaction?
Uncontrolled polymerization manifests in several ways that can compromise your synthesis:
-
Gel Formation: The most dramatic sign is the formation of an insoluble, cross-linked polymer gel, which can seize stir bars and make product isolation impossible.
-
Low Yields & Inconsistent Results: The desired reaction pathway competes with the polymerization pathway, consuming starting material and reducing the yield of your target molecule.[6] This often leads to poor reproducibility.[7]
-
Complex Purification: The formation of oligomers and polymers introduces a complex mixture of byproducts that are often difficult to separate from the desired product, complicating chromatography and other purification techniques.
-
Failed Reactions: In severe cases, rapid polymerization can consume the substrate entirely, leading to a complete failure of the intended transformation.
Q3: What are the primary strategies for controlling allyl polymerization?
There are three main pillars of control, which can be used independently or in combination:
-
Inhibition/Radical Scavenging: Introducing a small quantity of a chemical that preferentially reacts with and neutralizes radical species, thereby preventing the initiation of polymerization.[8][9]
-
Reaction Condition Optimization: Carefully controlling the experimental environment to minimize the formation of radical initiators. This includes regulating temperature, excluding oxygen and light, and ensuring the purity of all reagents.
-
Protecting Group Strategy: Temporarily modifying the allyl group to render it unreactive to polymerization conditions. The protecting group is then removed in a subsequent step.[10][11] This is often considered when the first two strategies are insufficient or incompatible with the desired chemistry.
Q4: How do I select the appropriate polymerization inhibitor?
The choice of inhibitor depends on the reaction conditions, the nature of the reactants, and the required stability. Inhibitors are broadly classified into stable radicals and molecular inhibitors.[9]
| Inhibitor | Class | Mechanism of Action | Typical Use & Considerations |
| BHT (Butylated Hydroxytoluene) | Phenolic | Hydrogen atom donor that traps peroxy radicals. | Effective antioxidant. Widely used in commercial monomers.[12] May be less effective at higher temperatures. |
| Hydroquinone (HQ) | Phenolic | Reacts with initiator and propagating radicals.[8] | Common and effective, but can be sensitive to pH and may discolor products.[13] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable Radical | A stable radical that rapidly combines with and terminates carbon-centered radicals.[8][9] | Highly efficient.[8] Often used for controlled radical polymerizations. Can be more expensive. |
| Phenothiazine (PTZ) | Thiazine | Acts as a radical trap. | Often used in combination with other inhibitors like hydroquinone for synergistic effects.[14] |
Expert Insight: A common starting point is BHT at a concentration of 0.01-0.1 wt%.[12] For reactions that are particularly sensitive or run at higher temperatures, TEMPO or its derivatives, such as 4-hydroxy-TEMPO, can offer superior performance.[15] It is often beneficial to screen a few inhibitors at varying concentrations to find the optimal conditions for a specific system.
Q5: When is it necessary to use a protecting group for the allyl moiety?
While inhibitors are excellent for preventing unwanted side reactions, there are scenarios where a protecting group strategy is superior:
-
Incompatible Reagents: When the planned synthesis involves strong radical initiators or conditions that would overwhelm a standard inhibitor.
-
High Temperatures: During reactions requiring prolonged heating where the inhibitor may be consumed or decompose.
-
Orthogonal Chemistry: In multi-step syntheses where the allyl group must remain inert through several transformations before being revealed for a specific, final reaction.[16][17]
Commonly, an allyl alcohol can be protected as an allyl ether, which is stable to a wide range of acidic and basic conditions.[10] Deprotection is then achieved under specific, mild conditions, often using a palladium catalyst.[10][18][19]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during syntheses involving allyl groups.
Problem: My reaction mixture turned into an insoluble gel.
This is a classic sign of runaway polymerization. Immediate action and subsequent prevention are critical.
Immediate Action:
-
Safety First: If the reaction is exothermic and showing signs of pressure buildup, evacuate the area and use a blast shield.
-
Cool Down: Immediately place the reaction vessel in an ice bath to reduce the rate of polymerization.
-
Quench (If Possible): If it can be done safely, add a high concentration of an inhibitor like hydroquinone or TEMPO to the mixture.
Root Cause Analysis & Prevention:
The following flowchart will guide you through a logical process to identify the cause and prevent recurrence.
Caption: A step-by-step decision tree for diagnosing the cause of gel formation.
Problem: My yield is low and/or inconsistent, and I see many byproduct spots on my TLC plate.
This issue points to competitive oligomerization rather than runaway gelation. The polymerization is occurring, but it's being terminated early, likely due to degradative chain transfer.[3]
Diagnostic Steps:
-
Characterize Byproducts: If possible, isolate and analyze the main byproducts by NMR and MS to confirm they are oligomers of your starting material.
-
Monitor Reaction Over Time: Take aliquots of your reaction every 15-30 minutes and analyze by TLC or LC-MS. Does the byproduct formation increase steadily, or does it appear suddenly? This can help distinguish between a slow side reaction and a thermal event.
Troubleshooting Strategies:
-
Reduce Concentration: High concentrations of the allyl monomer increase the probability of intermolecular reactions. Try running the reaction at a lower molarity.
-
Lower the Temperature: Even if you are not seeing runaway polymerization, heat can accelerate the low-level radical reactions that lead to oligomerization.
-
Optimize Inhibitor: The chosen inhibitor may be insufficient. Increase its concentration or switch to a more potent one like 4-hydroxy-TEMPO.[15]
-
Purify Everything: Impurities in your reagents or solvents can act as insidious radical initiators.[7][20] Ensure all starting materials are of the highest purity.
Part 3: Key Experimental Protocols
Here are detailed, field-tested protocols for the essential techniques required to control allyl group reactivity.
Protocol 1: Degassing Solvents via Freeze-Pump-Thaw
This method is the gold standard for removing dissolved oxygen, a key initiator of radical polymerization.[21][22]
Materials:
-
Schlenk flask
-
Schlenk line (vacuum/inert gas manifold)
-
Cold trap
-
Dewar flask
-
Liquid nitrogen or dry ice/acetone bath
Procedure:
-
Preparation: Place the solvent in a Schlenk flask. Crucially, do not fill the flask more than 50% full to prevent shattering upon freezing. [23][24]
-
Freeze: Close the stopcock to isolate the flask from the manifold. Immerse the flask in the cooling bath (liquid nitrogen is common) until the solvent is completely frozen solid.[21][23]
-
Pump: Once frozen, open the flask's stopcock to the vacuum line. The vacuum will remove the gases from the headspace above the frozen solid.[21][23] Allow it to pump for 3-5 minutes.[21]
-
Thaw: Close the stopcock to the vacuum line. Remove the cooling bath and allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out of the liquid and into the headspace.[21][23]
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[21][23][24]
-
Final Step: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon) before use.[23]
Protocol 2: Peroxide Removal from Ethereal Solvents
Ethereal solvents like THF and diethyl ether are notorious for forming explosive peroxides upon storage in the presence of air. These peroxides are potent radical initiators.
Method: Activated Alumina Column This is a convenient and effective method for removing peroxides without introducing water.[25][26][27][28]
Materials:
-
Glass chromatography column
-
Solvent to be purified
-
Clean, dry collection flask under an inert atmosphere
Procedure:
-
Column Packing: Place a small plug of glass wool or cotton at the bottom of the chromatography column. Fill the column with activated basic alumina. A column of approximately 2x30 cm containing ~80g of alumina is sufficient for treating several hundred milliliters of solvent.[27][29]
-
Elution: Pass the solvent through the column under a slight positive pressure of inert gas. Do not let the column run dry.
-
Collection: Collect the purified solvent in a clean, dry flask, preferably under an inert atmosphere.
-
Testing (Optional but Recommended): Test the eluted solvent for peroxides using peroxide test strips to confirm their removal. A peroxide level below 3 ppm is considered safe for most applications.[25]
-
Disposal: Safety Note: The alumina column now contains concentrated peroxides. It should be carefully quenched by flushing with a dilute acidic solution of ferrous sulfate before disposal.[25][27]
Part 4: Visualization of Key Concepts
Mechanism of Radical Polymerization
Caption: The three key stages of free-radical polymerization.
Strategy Selection: Inhibitor vs. Protecting Group
Caption: A logic tree to guide the choice between using an inhibitor or a protecting group.
References
-
Freeze-Pump-Thaw - The Schlenk Line Survival Guide. (n.d.). University of Glasgow. Retrieved February 12, 2024, from [Link]
-
Lin, S., Chen, X., Guo, X., Zou, D., & Ye, G. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15733–15742. [Link]
-
Freeze-Pump-Thaw Degassing of Liquids. (n.d.). University of Washington, Department of Chemistry. Retrieved February 12, 2024, from [Link]
-
Volod'kin, A. A., & Zaikov, G. E. (1970). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 39(9), 797-814. [Link]
-
Guideline Handling and Removing Peroxides. (2014). The University of British Columbia. [Link]
-
Safe Handling of Peroxide-Formers (PFs). (n.d.). University of California, Berkeley, Environment, Health & Safety. [Link]
-
Freeze-Pump-Thaw Liquid Degassing Guide. (n.d.). Scribd. Retrieved February 12, 2024, from [Link]
-
Control and Safe Use of Peroxide Formers. (n.d.). Princeton University, Environmental Health & Safety. [Link]
-
ExperimentDegas Documentation. (n.d.). Emerald Cloud Lab. Retrieved February 12, 2024, from [Link]
-
8.5 - No-Air Techniques Guide. (n.d.). MIT OpenCourseWare. Retrieved February 12, 2024, from [Link]
-
Lin, S., Chen, X., Guo, X., Zou, D., & Ye, G. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ResearchGate. [Link]
-
Management of Peroxide-Forming Organic Solvents. (n.d.). University of California, Irvine, Environmental Health and Safety. [Link]
-
Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. (2023). Sorbead India. [Link]
-
Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Gul, Z., Hameed, S., & Ahmad, V. U. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 488. [Link]
-
Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society, 67(5), 816–822. [Link]
-
Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). aapptec. [Link]
-
Faria, A. C. S., et al. (2019). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. Journal of Applied Oral Science, 27, e20180295. [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 12, 2024, from [Link]
-
A Brief Discussion on Polymerization Inhibitors. (2022). Liskon Biological. [Link]
-
Gholami, M., et al. (2022). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. ACS Omega, 7(4), 3355-3366. [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery. [Link]
-
Troubleshooting step growth polymerization. (2019). Reddit. [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Cuñat, A. C., et al. (2004). 2-Arylallyl as a new protecting group for amines, amides and alcohols. Chemical Communications, (14), 1654-1655. [Link]
-
Radical polymerization. (n.d.). In Wikipedia. Retrieved February 12, 2024, from [Link]
-
Polymerization inhibitor compositions. (2023). European Patent Office. [Link]
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146-1149. [Link]
- Allyl side chain protection in peptide synthesis. (1992).
-
Faria, A. C. S., et al. (2019). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. ResearchGate. [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. [Link]
-
Sharma, A., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 13(16), 2636. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
Sources
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. icheme.org [icheme.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 10. Allyl Ethers [organic-chemistry.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longchangchemical.com [longchangchemical.com]
- 14. data.epo.org [data.epo.org]
- 15. mdpi.com [mdpi.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 18. peptide.com [peptide.com]
- 19. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
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- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. depts.washington.edu [depts.washington.edu]
- 24. scribd.com [scribd.com]
- 25. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 26. ehs.wisc.edu [ehs.wisc.edu]
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- 28. column-chromatography.com [column-chromatography.com]
- 29. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
Minimizing side products in the synthesis of 2,3-disubstituted quinazolinones
Ticket System: Active | Topic: Minimizing Side Products in 2,3-Disubstituted Quinazolinone Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The "Clean Chemistry" Mandate
Welcome to the Technical Support Center. You are likely here because your LC-MS traces are showing messy baselines, or your NMR integration suggests a mixture of "almost-there" intermediates.
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a deceptively simple scaffold construction.[1] While the literature promises "one-pot" ease, the reality often involves a battle against three specific thermodynamic and kinetic traps:
-
Incomplete Oxidation (The "Dihydro" Trap).
-
Stalled Cyclization (The Open-Chain Amide).
-
Hydrolytic Reversion (The Moisture Sensitivity).
This guide treats your synthesis as a debuggable system. We will move beyond "stir longer" and look at the mechanistic levers you can pull to force convergence to the product.
The Core Workflow & Failure Points
To troubleshoot, we must visualize the "Happy Path" versus the "Failure Path." The dominant modern route utilizes Isatoic Anhydride (atom-economical) or Anthranilic Acid (classic).
System Diagram: Reaction Pathways
The following diagram maps the critical decision points where side products are generated.
Caption: Mechanistic flow showing the critical oxidation step (Red) often mistaken for the final product.
Troubleshooting Modules (Q&A)
Ticket #QZ-01: "My Mass Spec shows a major peak at [M+2]. Is this a reduction artifact?"
Diagnosis: This is the most common issue. You have formed the 2,3-dihydroquinazolin-4(1H)-one . If you are reacting an amine and an aldehyde with anthranilic acid/isatoic anhydride, the initial cyclization yields the saturated dihydro-ring. It does not spontaneously aromatize to the quinazolinone without an oxidative driving force.
The Fix (Protocol Adjustment): You must introduce an oxidative step or reagent.[2]
-
The "Green" Fix: If using reflux in ethanol/water, add Iodine (10-20 mol%) or NaOCl (1 equiv) . Iodine acts as a mild Lewis acid and an oxidant.
-
The Aerobic Fix: If your catalyst is transition-metal based (e.g., CuCl2 or MnO2), ensure the reaction vessel is open to air or has an O2 balloon. Sealed tubes often stall at the dihydro stage due to oxygen starvation.
-
The Reagent Switch: Switch from an aldehyde to a carboxylic acid or acid chloride . This bypasses the oxidation state change entirely, though it requires harsher activation (e.g., SOCl2 or microwave irradiation).
Expert Insight: Many "catalyst-free" papers claim high yields but actually isolate the dihydro-product. Always check the melting point and the C2-proton in NMR (singlet around 5.5–6.5 ppm indicates Dihydro; absence indicates Product).
Ticket #QZ-02: "I see the starting material and a new spot, but the reaction stalled."
Diagnosis: This is likely the Steric Stall or Imine Hydrolysis .
-
Scenario A (Sterics): If your amine (N3 position) is bulky (e.g., tert-butyl amine, ortho-substituted aniline), the nucleophilic attack on the carbonyl is kinetically disfavored.
-
Scenario B (Water): The formation of the imine (Schiff base) is reversible. If water is not removed, equilibrium favors the open starting materials.
The Fix:
-
Thermodynamic Push: Use a Dean-Stark trap (toluene reflux) or add activated 4Å Molecular Sieves to the pot. This physically removes water, driving the equilibrium toward the imine and subsequent cyclization.
-
Catalytic Boost: Switch to a Brønsted Acidic Ionic Liquid (e.g., [BMIm]HSO4). These act as both solvent and catalyst, stabilizing the polar transition state of the cyclization which non-polar solvents cannot do.
-
Energy Input: Use Microwave Irradiation . Quinazolinone synthesis is highly responsive to MW heating (140°C, 10-20 min) because the zwitterionic intermediates couple efficiently with the field, overcoming the activation energy barrier of bulky groups.
Ticket #QZ-03: "I have multiple side spots. How do I clean this up?"
Diagnosis: You likely have Benzoxazinone residues or Dimerization . If synthesizing via the benzoxazinone route (Anthranilic acid + Acetic Anhydride), the intermediate benzoxazinone is reactive.[3][4] If the amine is slow to react, the benzoxazinone can hydrolyze or react with itself.
The Fix (Purification Strategy): Avoid column chromatography if possible (silica can sometimes cause hydrolysis of sensitive derivatives).
-
Solvent Wash: 2,3-disubstituted quinazolinones are typically insoluble in cold ethanol or diethyl ether , while the starting amines and open-chain impurities are soluble.
-
Protocol: Cool the reaction mixture to 0°C. Filter the precipitate. Wash with cold EtOH (2x) and Ether (2x).
-
-
Recrystallization: The "Gold Standard" solvent is DMF/Water or EtOH/DMF . Dissolve hot in minimal DMF, add water until turbid, and cool slowly.
Optimized Protocol: The "Self-Validating" Method
This protocol uses Isatoic Anhydride (IA) and Iodine.[5][6] It is designed to be self-indicating: the Iodine color fades if consumed, and the product precipitates.
Reagents:
-
Isatoic Anhydride (1.0 mmol)
-
Amine (1.1 mmol) - Slight excess drives IA consumption
-
Aldehyde (1.1 mmol)
-
Iodine (10 mol%) - Dual role: Catalyst + Oxidant
-
Solvent: Ethanol (5 mL) or Water (Green chemistry)
Step-by-Step:
-
Activation: Mix Isatoic Anhydride and Amine in Ethanol. Heat to 60°C for 20 mins.
-
Checkpoint: CO2 evolution must cease. Solution should clear (formation of anthranilamide).
-
-
Condensation: Add the Aldehyde and Iodine.
-
Reflux: Heat to reflux (80°C) for 2-4 hours.
-
Observation: The solution will darken initially. As the dihydro-intermediate oxidizes, the iodine is regenerated/cycled, but if using stoichiometric oxidants, color changes indicate progress.
-
-
Workup: Cool to room temperature. Pour onto crushed ice containing a pinch of Sodium Thiosulfate (to quench residual Iodine).
-
Isolation: Filter the solid. Wash with cold water/ethanol (9:1).
Data Summary: Common Impurities vs. Product
| Component | 1H NMR Signature (DMSO-d6) | Mass Spec (ESI) | Remediation |
| Product | No aliphatic CH at C2. Aromatic only. | [M+H]+ | N/A |
| Dihydro-Impurity | Singlet at ~5.8 - 6.5 ppm (C2-H). | [M+H]+ + 2 Da | Add oxidant (I2/DMSO), reflux longer. |
| Open Amide | Broad singlets (NH2) at 6-8 ppm. | [M+H]+ + 18 Da (approx) | Add dehydrating agent (Sieves), check sterics. |
| Benzoxazinone | Missing Amine signals. | Varies | Excess amine, increase temp. |
References
-
Mechanism of Isatoic Anhydride Cyclization: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Source: Tetrahedron.[7]
-
Iodine-Catalyzed Oxidation (The "Dihydro" Fix): Wang, L., et al. (2012). Molecular Iodine-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Source: Synlett.[8]
-
Green Synthesis & Ionic Liquids: Dabiri, M., et al. (2008). Ionic liquid promoted one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Source: Tetrahedron Letters.[7]
-
Microwave Assisted Synthesis: Bhat, B. A., et al. (2021). Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones. Source: ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. sid.ir [sid.ir]
- 8. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
Stability of 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- under acidic conditions
A Guide to Understanding and Troubleshooting Stability in Acidic Media
Welcome to the technical support center for 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
I. Understanding the Core Moiety: The 4(3H)-Quinazolinone Scaffold
The 4(3H)-quinazolinone ring system is a foundational structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] While generally robust, the stability of this heterocyclic core can be influenced by various factors, including pH. It is generally considered stable to mild acid and alkaline treatments.[3] However, more stringent acidic conditions, especially with heating, can lead to hydrolytic degradation of the quinazolinone ring.[4]
Our focus here is on a specific derivative, 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone. The substituents at the 2- and 3-positions can modulate the chemical properties and, consequently, the stability profile of the parent molecule.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone in acidic conditions?
Based on the general chemistry of the 4(3H)-quinazolinone core, the compound is expected to be stable in mildly acidic to neutral aqueous solutions at room temperature for extended periods.[3] However, in the presence of strong acids (e.g., HCl, H₂SO₄) or upon heating in acidic media, the compound is susceptible to hydrolysis, leading to the opening of the pyrimidine ring.[4]
Q2: What are the likely degradation products under acidic conditions?
The primary degradation pathway for 4(3H)-quinazolinones in strong acid is hydrolysis of the amide bond within the heterocyclic ring.[4][5] For 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone, this would likely result in the formation of N-allyl-2-aminobenzamide and acetic acid, followed by further hydrolysis to 2-aminobenzoic acid (anthranilic acid) and allylamine.
Q3: My HPLC analysis shows a new peak appearing over time when using an acidic mobile phase. What could this be?
This is a common observation and likely indicates on-column degradation. The acidic mobile phase can catalyze the hydrolysis of your compound. The new peak could correspond to one of the degradation products mentioned in Q2. To confirm this, you can perform a forced degradation study (see Section IV) and compare the retention time of the degradants with the new peak in your chromatogram.
Q4: How can I prevent degradation during my experiments?
To minimize degradation, consider the following:
-
pH Control: Whenever possible, maintain the pH of your solutions in the neutral to mildly acidic range (pH 4-7).
-
Temperature: Avoid excessive heating of acidic solutions containing the compound. If heating is necessary, minimize the duration.
-
Solvent Choice: In some cases, using a non-aqueous or a buffered aqueous-organic solvent system can reduce hydrolytic degradation.
-
Storage: Store stock solutions and samples at low temperatures (-20°C or -80°C) and protected from light to minimize both hydrolytic and potential photolytic degradation.[6]
III. Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in acidic solution. | Acid-catalyzed hydrolysis of the quinazolinone ring. | 1. Re-evaluate the pH of your solution. Buffer if necessary. 2. Store solutions at a lower temperature. 3. Perform a time-course study at your experimental pH to quantify the rate of degradation. |
| Inconsistent results in biological assays. | Degradation of the active compound into less active or inactive products. | 1. Prepare fresh solutions of the compound before each experiment. 2. Analyze the purity of the compound solution before and after the assay. 3. Consider if the degradation products have any interfering biological activity. |
| Appearance of unknown peaks in LC-MS analysis. | Formation of degradation products. | 1. Perform a forced degradation study under acidic conditions and analyze the sample by LC-MS to identify the mass of the degradants. 2. Based on the mass, propose potential structures for the degradation products (see degradation pathway diagram below). 3. Use tandem MS (MS/MS) to further elucidate the structure of the degradants. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under acidic stress.[7][8][9]
1. Sample Preparation:
- Prepare a stock solution of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acid Stress Conditions:
- In separate vials, add an aliquot of the stock solution to an equal volume of:
- 0.1 N HCl
- 1 N HCl
- Prepare a control sample by adding an aliquot of the stock solution to an equal volume of purified water.
3. Incubation:
- Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).
- Collect time-point samples (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
- At each time point, withdraw an aliquot, neutralize it with an appropriate amount of base (e.g., NaOH), and dilute with mobile phase to a suitable concentration for analysis.
- Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its degradation products.
1. Instrumentation:
- A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD). LC-MS can also be used for peak identification.[7]
2. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with a low percentage of B and gradually increase (e.g., 10% to 90% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the λmax of the parent compound (determine by UV scan).
- Injection Volume: 10 µL.
3. Method Validation:
- Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
V. Visualizations
Chemical Structure and Degradation Pathway
Caption: Workflow for forced degradation studies.
VI. References
-
Al-Suwaidan, I. A., et al. (2018). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
-
Patel, V. K., & Patel, H. D. (2012). Quinazoline derivatives & pharmacological activities: a review. SciSpace.
-
Abbas, S. Y., et al. (2017). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate.
-
Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate.
-
Mphahlele, M. J., & Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.
-
Erhirhie, E. O., & Adesanwo, J. K. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar.
-
Erhirhie, E. O., et al. (2019). Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu.
-
Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciRP.org.
-
Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE.
-
Kim, S., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications.
-
Mphahlele, M. J., & Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI.
-
Li, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
-
Wang, L., et al. (2018). Scheme 3: Acid-promoted ring-opening reaction from quinazoline 4c to 5. ResearchGate.
-
Sharma, P., et al. (2019). Reaction mechanism and ring opening phenomenon in the synthesis of target compound 7–27 (Scheme 1). ResearchGate.
-
Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; Synthesis and Hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. PubMed.
-
Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
-
Kumar, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
-
BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
-
MedchemExpress.com. 4(3H)-Quinazolinone | Drug Intermediate.
-
Sharma, M., & Murugesan, K. (2022). Forced Degradation – A Review.
-
Ioniță, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI.
-
Asian Journal of Research in Chemistry. (2022). Forced Degradation Study: An Important Tool in Drug Development.
-
Al-Zahrani, A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC.
-
Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI.
-
Bakunov, S. A., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Beilstein Journals.
-
Chemistry and activity of quinazoline moiety: A systematic review study.
-
Akagi, M., & Oketani, Y. (1963). Studies on metabolism of 2-methyl-3-o-tolyl-4(3H)-quinazolinone. I. The estimationof 2-methyl-3-o-toly-4(3H)-quinazolinone in biological materials. PubMed.
Sources
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- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. biomedres.us [biomedres.us]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Separation of 3-Allyl and O-Allyl Quinazolinone Isomers
Document ID: QZN-ISO-SEP-001
Last Updated: February 16, 2026
Introduction: The Challenge of N- vs. O-Alkylation
The alkylation of quinazolin-4(3H)-one is a fundamental step in the synthesis of a wide array of pharmacologically active molecules.[1][2][3][4] However, the ambident nucleophilic nature of the quinazolinone scaffold often leads to the formation of a mixture of N-alkylated (3-allyl) and O-alkylated (O-allyl) constitutional isomers.[5] These isomers frequently exhibit very similar physical properties, such as polarity and solubility, making their separation a significant challenge in process development and purification workflows.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and successfully executing the separation of 3-allyl and O-allyl quinazolinone isomers. We will cover frequently asked questions, in-depth troubleshooting for common chromatographic techniques, and validated, step-by-step protocols for separation and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and polarity differences between 3-allyl and O-allyl quinazolinone isomers? A: The primary difference lies in the point of attachment of the allyl group. In the 3-allyl isomer (N-alkylation), the allyl group is attached to the nitrogen atom at position 3. This retains the carbonyl C=O group, which is a strong hydrogen bond acceptor. In the O-allyl isomer (O-alkylation), the allyl group is attached to the oxygen atom, converting the C=O into a C-O-R ether linkage and creating an imine C=N bond within the ring. Generally, the 3-allyl isomer is more polar due to the exposed carbonyl group, while the O-allyl isomer is less polar.
Q2: Why is the separation of these isomers so difficult? A: Their separation is challenging due to their similar molecular weights and often subtle differences in polarity.[6] This results in close retention times in HPLC and similar Rf values in TLC, requiring highly optimized separation conditions to achieve baseline resolution.
Q3: Which analytical technique is definitive for identifying the correct isomer after separation? A: While Mass Spectrometry will confirm they are isomers (same mass), ¹H NMR spectroscopy is the most definitive technique. The chemical shift of the methylene protons (-CH₂-) of the allyl group is highly diagnostic. Protons attached to a nitrogen (N-CH₂-) appear at a different chemical shift than protons attached to an oxygen (O-CH₂-).[5]
Q4: Can I use Thin-Layer Chromatography (TLC) to monitor my column chromatography separation? A: Absolutely. TLC is an indispensable tool for optimizing the mobile phase for column chromatography and for checking the purity of collected fractions.[7][8] However, it is critical to find a solvent system that shows clear separation between the two isomer spots before beginning the column.
Experimental Workflow & Logic
The overall strategy involves a systematic approach from initial analysis to final characterization. The workflow ensures that each step informs the next, minimizing wasted time and resources.
Caption: General workflow for isomer separation and identification.
Troubleshooting Guide
This section addresses common issues encountered during separation in a problem-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| TLC shows only one spot, but ¹H NMR confirms a mixture. | The chosen TLC mobile phase lacks sufficient resolving power for the isomers. | Systematically vary mobile phase polarity. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity of the polar component.[9] Try alternative solvent systems like Dichloromethane/Methanol or Chloroform/Acetone.[10] |
| Spots are streaking/tailing on the TLC plate. | 1. Silica gel is acidic, causing strong interactions with the basic quinazolinone nitrogen.[9] 2. Sample is too concentrated.[9] | 1. Add a basic modifier. Add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase to neutralize acidic silica sites.[9] 2. Dilute the sample. Ensure the spotted sample is not overloaded. |
| Isomers are co-eluting during column chromatography. | 1. Mobile phase is too polar (eluting too quickly). 2. Column is overloaded with crude material. 3. Improper column packing (channeling). | 1. Use a shallower polarity gradient or switch to an isocratic elution with the optimized solvent system from TLC.[11] 2. Reduce the sample load. A general rule is 1g of crude material per 30-50g of silica gel. 3. Ensure the column is packed carefully and the sample is loaded evenly onto the bed. |
| I've separated two compounds, but I don't know which is which. | Lack of definitive characterization for each isolated compound. | Collect a small, clean sample of each isolated compound and run a ¹H NMR spectrum (Protocol 3) . The difference in the chemical shift of the allyl CH₂ protons will unambiguously identify each isomer.[5] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
Detailed Protocols
Protocol 1: TLC Method Development for Isomer Separation
This protocol outlines a systematic approach to finding an optimal mobile phase for separating 3-allyl and O-allyl quinazolinone isomers.
-
Plate Preparation: Use standard silica gel 60 F254 plates. Draw a light pencil line ~1 cm from the bottom (the origin).
-
Sample Preparation: Dissolve a small amount of the crude isomer mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the sample onto the origin line. Keep the spot size minimal (1-2 mm diameter).[9]
-
Solvent System Screening: Prepare a series of developing solvents (eluents) with varying polarities. A good starting point is mixtures of Hexane and Ethyl Acetate.
-
Table 1: Example TLC Solvent Systems
Eluent System Ratio (v/v) Typical Observation Recommendation Hexane:Ethyl Acetate 9:1 Both spots likely have low Rf (0.1-0.2) with poor separation. Increase polarity. Hexane:Ethyl Acetate 7:3 Spots move further up the plate (Rf ~0.3-0.5). Separation should improve. Optimal Range. Fine-tune ratio for max separation. Hexane:Ethyl Acetate 1:1 Spots are high on the plate (Rf > 0.6). Separation may decrease. Decrease polarity. | DCM:Methanol + 1% NH₃ | 98:2 | A good alternative for more polar quinazolinones. | Use if Hex/EtOAc fails. The base prevents tailing.[9] |
-
-
Development: Place the spotted TLC plate in a developing chamber saturated with the chosen eluent. Ensure the origin line is above the solvent level.[9]
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[9]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The goal is to achieve the largest possible difference in Rf values (ΔRf > 0.1) between the two isomers.
Protocol 2: Flash Column Chromatography Purification
This protocol uses the optimized solvent system from TLC to perform a preparative separation.
-
Column Selection: Choose a column size appropriate for the amount of material. A good rule of thumb is a 50:1 ratio of silica gel to crude sample by weight.
-
Packing the Column: Pack the column with silica gel using the "slurry" method with the least polar solvent you will use (e.g., Hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a solvent system slightly less polar than the one that gave the best TLC separation. For example, if 7:3 Hexane:EtOAc worked best on TLC, start the column with 8:2 Hexane:EtOAc.
-
Fraction Collection: Collect fractions continuously as the solvent runs through the column.
-
Monitoring: Analyze the collected fractions by TLC (using the optimized TLC conditions) to determine which contain the pure isomers.
-
Combining Fractions: Combine the fractions that contain only a single, pure isomer. Evaporate the solvent under reduced pressure to obtain the purified compounds.
Protocol 3: ¹H NMR Analysis for Isomer Identification
This is the definitive step to confirm the identity of each isolated compound. The key is to locate the signals for the allyl methylene (-CH₂-) protons.
-
Sample Preparation: Prepare a standard NMR sample by dissolving ~5-10 mg of each purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis & Interpretation:
-
3-Allyl Quinazolinone (N-Allyl): Look for the N-CH₂ signal. This signal is typically a doublet of triplets and appears in the range of 4.7-5.2 ppm .[5][12] The nitrogen atom deshields these protons.
-
O-Allyl Quinazolinone (O-Allyl): Look for the O-CH₂ signal. This signal is also a doublet of triplets but is shifted further downfield due to the greater electronegativity of oxygen. It typically appears in the range of 5.6-5.7 ppm .[5]
-
Other Key Signals: The vinyl protons (-CH=CH₂) will appear between 5.2-6.1 ppm for both isomers, and the aromatic protons will be in the 7.4-8.3 ppm region.[13][14]
-
-
Table 2: Diagnostic ¹H NMR Chemical Shifts (δ, ppm) for Allyl Group Protons
Isomer Group Typical Chemical Shift (ppm) Rationale 3-Allyl N-CH₂-CH=CH₂ ~4.7 - 5.2 Protons are attached to Nitrogen.[5] | O-Allyl | O-CH₂-CH=CH₂ | ~5.6 - 5.7 | Protons are attached to more electronegative Oxygen, causing greater deshielding (downfield shift).[5] |
By comparing the chemical shifts in your spectra to these reference values, you can confidently assign the structure of each isolated isomer.
References
- Benchchem. (n.d.). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
- ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
- SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- National Institutes of Health (NIH). (n.d.). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.
- ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents.
- ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
- MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
- Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations.
- National Institutes of Health (NIH). (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
- Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as An. (2016). International Journal of Pharmaceutical and Clinical Research.
- MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 11. Chromatography [chem.rochester.edu]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
1H NMR Chemical Shifts of 2-Methyl-3-(2-propenyl)-4(3H)-quinazolinone
The following guide provides an in-depth technical analysis of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone , focusing on its 1H NMR spectral characteristics, isomer differentiation, and synthesis.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Compound Identity
2-methyl-3-(2-propenyl)-4(3H)-quinazolinone (also known as 3-allyl-2-methylquinazolin-4(3H)-one ) is a structural analogue of the sedative-hypnotic Methaqualone.[1] Unlike Methaqualone, which bears a phenyl ring at the N3 position, this derivative features an allyl group (2-propenyl). This modification alters the electronic environment of the heterocyclic core, making precise NMR characterization critical for distinguishing it from potential O-alkylated isomers formed during synthesis.
Chemical Profile
| Property | Data |
| IUPAC Name | 2-methyl-3-(prop-2-en-1-yl)quinazolin-4(3H)-one |
| Common Name | 3-Allyl-2-methylquinazolin-4(3H)-one |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | White solid |
| Melting Point | 80–81 °C [1] |
| Solubility | Soluble in CDCl₃, DMSO-d₆ |
1H NMR Spectral Analysis
The following data represents the characteristic 1H NMR shifts in Chloroform-d (CDCl₃) at 400 MHz. Assignments are based on electronic shielding effects and coupling constants typical of the quinazolinone scaffold.
Summary of Chemical Shifts
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling ( |
| H-5 | Aromatic | 8.26 | Doublet (d) | 1H | |
| H-7 | Aromatic | 7.72 | Triplet (t) | 1H | |
| H-8 | Aromatic | 7.60–7.65 | Doublet (d) | 1H | |
| H-6 | Aromatic | 7.40–7.45 | Triplet (t) | 1H | |
| H-2' | Allyl (=CH-) | 5.91–6.01 | Multiplet (m) | 1H | - |
| H-3' | Allyl (=CH₂) | 5.15–5.25 | Multiplet (m) | 2H | - |
| H-1' | Allyl (N-CH₂) | 4.75–4.80 * | Broad Doublet | 2H | |
| 2-Me | Methyl | 2.62 | Singlet (s) | 3H | - |
*Note: Exact values for H-8, H-6, and H-1' are interpolated from typical quinazolinone ranges [1][2] where explicit values were overlapping or cut off in primary source data.
Detailed Assignment Logic
-
The "Deshielded" Doublet (H-5, δ 8.26): The proton at position 5 is significantly deshielded by the anisotropic effect of the adjacent carbonyl group (C=O) at position 4. This is the diagnostic peak for the quinazolinone core, always appearing most downfield among the aromatic signals.
-
The Allylic System (δ 4.75 – 6.01):
-
N-CH₂ (δ ~4.75): This methylene group is attached to the electronegative N3 nitrogen. In N-alkylated isomers, this signal typically appears between 4.6–4.8 ppm.
-
Internal Alkene (δ 5.91–6.01): A characteristic multiplet representing the methine proton (-CH=).
-
Terminal Alkene (δ 5.15–5.25): Two distinct protons (cis/trans to the methine) appearing as a complex pattern due to geminal and vicinal coupling.
-
-
The 2-Methyl Singlet (δ 2.62): The methyl group at position 2 is attached to the imine-like carbon (N=C-N). It appears as a sharp singlet. Its shift is distinct from the 2-methyl group in O-alkylated isomers, which often shifts slightly upfield due to the restoration of aromaticity in the pyrimidine ring.
Comparative Analysis: Isomer Discrimination
A critical challenge in quinazolinone synthesis is the competition between N3-alkylation (Thermodynamic product) and O4-alkylation (Kinetic product).
N-Allyl vs. O-Allyl Discrimination Guide
Use the following markers to validate that you have synthesized the target N-allyl compound rather than the O-allyl ether (4-(allyloxy)-2-methylquinazoline).
| Feature | Target: N-Allyl (N-3) | Alternative: O-Allyl (O-4) | Mechanistic Reason |
| Carbonyl (C=O) | Present (~160-162 ppm in 13C) | Absent (Replaced by C-O-C ~166+ ppm) | N-alkylation retains the amide carbonyl; O-alkylation creates an imidate ether. |
| Allyl -CH₂- Shift | δ 4.7 – 4.8 ppm | δ 5.0 – 5.1 ppm | Oxygen is more electronegative than Nitrogen, causing a greater downfield shift in the O-isomer. |
| H-5 Aromatic Shift | δ ~8.26 ppm | δ ~8.0 – 8.1 ppm | The carbonyl anisotropy that deshields H-5 is stronger in the quinazolinone (N-isomer) than in the quinazoline ether (O-isomer). |
| 2-Methyl Shift | δ 2.62 ppm | δ ~2.70 ppm | The methyl group environment changes as the ring system becomes fully aromatic in the O-isomer. |
Structural Visualization (DOT Diagram)
The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the N-3 connectivity.
Caption: Key HMBC correlations for confirming N-alkylation. The N-CH₂ protons correlate to both C-2 and C-4, whereas O-CH₂ protons in the isomer would primarily correlate to C-4.
Experimental Protocol: Synthesis & Purification
This protocol favors the formation of the thermodynamic N-alkyl product (the target) over the O-alkyl kinetic product.
Method: Base-Promoted Alkylation [1][3]
Reagents: 2-Methyl-4(3H)-quinazolinone (1.0 eq), Allyl bromide (1.2 eq), Anhydrous K₂CO₃ (2.0 eq), DMF (Dry).
-
Preparation: Dissolve 2-methyl-4(3H)-quinazolinone (e.g., 1.0 mmol) in dry DMF (3–5 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation of the N3-H.
-
Alkylation: Add allyl bromide (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
-
Note: Higher temperatures favor the thermodynamic N-alkyl product. Room temperature reactions may yield mixtures of N- and O-isomers.
-
-
Work-up: Pour the reaction mixture into crushed ice/water. The solid product should precipitate.
-
Purification: Filter the solid. If necessary, recrystallize from ethanol or purify via column chromatography (Ethyl Acetate/Hexane) to remove any trace O-isomer (which typically runs faster on silica due to lower polarity).
Synthesis Workflow
Caption: Synthetic pathway emphasizing reaction conditions (Heat) that favor the target N-alkyl derivative.
References
-
Wang, X., et al. "Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones." RSC Advances, 2014, 4 , 456-463. Link
-
El-Azab, A. S., et al. "Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone Derivatives."[2] Molecules, 2010, 15 , 229-250. Link
-
Kashaw, S. K., et al. "Synthesis and antibacterial activities of quinazolin-4(3H)-one, 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolin-4(3H)-one." Semantic Scholar, 2021. Link
Sources
A Researcher's Guide to the Spectroscopic Fingerprinting of 3-allyl-2-methylquinazolinone using FTIR
In the landscape of medicinal chemistry, the quinazolinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] The precise structural characterization of novel quinazolinone derivatives is a critical step in drug discovery and development. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying key functional groups, thereby confirming the molecular structure.
This guide offers an in-depth analysis of the characteristic FTIR absorption bands for 3-allyl-2-methylquinazolinone. We will dissect the molecule's vibrational signatures, compare them with related structures, and provide a robust experimental protocol for researchers to validate their own synthetic products.
Structural Anatomy and Vibrational Signatures
The structure of 3-allyl-2-methylquinazolinone presents several key functional groups, each with characteristic vibrational frequencies. Our analysis will focus on three main regions: the quinazolinone core, the C-2 methyl substituent, and the N-3 allyl substituent. The interpretation of these bands allows for a definitive structural confirmation.
The quinazolinone core itself is defined by a fused benzene and pyrimidinone ring system. The most prominent features arise from the lactam functionality within this core. The carbonyl (C=O) stretching vibration is particularly intense and diagnostic, typically appearing in the 1700-1680 cm⁻¹ region for 4(3H)-quinazolinones.[3][4] The exact position is sensitive to the electronic effects of substituents on the ring system. Additionally, the carbon-nitrogen double bond (C=N) of the pyrimidinone ring gives rise to a strong absorption band, usually observed between 1660 and 1610 cm⁻¹.[3][4] The aromatic C=C stretching vibrations from the fused benzene ring are expected as a series of bands in the 1610-1470 cm⁻¹ range.[3]
The introduction of a methyl group at the C-2 position and an allyl group at the N-3 position introduces additional, distinct vibrational modes that serve as crucial spectroscopic markers.
Comparative FTIR Data Analysis
To provide a clear and objective comparison, the table below summarizes the expected characteristic FTIR bands for 3-allyl-2-methylquinazolinone. These predictions are grounded in fundamental spectroscopic principles and supported by experimental data from closely related quinazolinone derivatives reported in the literature.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Comparative Insights |
| Aromatic C-H Stretch | Quinazolinone Ring | 3100 - 3000 | Medium | This band is characteristic of C-H bonds on an aromatic ring. Similar stretches are reported for the parent 4(3H)-Quinazolinone.[3][5] |
| Aliphatic C-H Stretch | Methyl & Allyl Groups | 2958 - 2917 | Medium | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups.[5][6] |
| Amide C=O Stretch | Quinazolinone Lactam | ~1685 - 1675 | Strong | This is a key diagnostic band. Its position is consistent with other 2,3-disubstituted quinazolinones, often seen around 1680 cm⁻¹.[5][6][7] |
| C=N Stretch | Quinazolinone Ring | ~1615 - 1605 | Medium-Strong | This imine stretch is a characteristic feature of the quinazolinone core.[1][7][8] |
| Aromatic C=C Stretch | Quinazolinone Ring | ~1600, ~1470 | Medium | Multiple bands are expected for the benzene ring skeletal vibrations.[3][9] |
| Allyl C=C Stretch | Allyl Group | ~1645 | Medium-Weak | The unconjugated carbon-carbon double bond of the allyl group typically appears in this region. This band is a specific marker for the N-3 substituent. |
| CH₂ Bend (Scissoring) | Allyl Group | ~1460 | Medium | Bending vibration of the methylene group in the allyl substituent. |
| CH₃ Bend | Methyl Group | ~1375 | Medium | Symmetric bending (umbrella mode) of the C-2 methyl group. |
| =C-H Out-of-Plane Bend | Allyl Group | ~990, ~915 | Strong | These two strong bands are highly characteristic of a terminal vinyl group (-CH=CH₂) and are crucial for confirming the presence of the allyl substituent. |
Experimental Protocol for FTIR Analysis
Trustworthy and reproducible data is the cornerstone of scientific research. The following protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of quinazolinone derivatives.
Sample Preparation (KBr Pellet Method)
The causality behind choosing the KBr pellet method lies in its ability to produce sharp, well-resolved spectra for solid samples by minimizing scattering effects and eliminating solvent interference.
-
Material Purity: Ensure the synthesized 3-allyl-2-methylquinazolinone is of high purity. Recrystallize the compound if necessary and dry thoroughly under vacuum to remove residual solvents, which can obscure the N-H and O-H regions of the spectrum.
-
Grinding: In a clean and dry agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The grinding must be thorough to ensure the sample is finely dispersed within the KBr matrix, which is transparent to IR radiation.
-
Pellet Formation: Transfer the fine powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.
Data Acquisition
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet containing the sample into the holder and record the sample spectrum.
-
Parameters: A typical scan range is 4000 to 400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.
The following diagram illustrates the experimental workflow for this analysis.
Caption: Experimental workflow for FTIR analysis of quinazolinone derivatives.
Visualizing the Spectroscopic Map
To conceptualize the relationship between the molecular structure and its IR spectrum, the following diagram maps the key functional groups of 3-allyl-2-methylquinazolinone to their respective regions in the FTIR spectrum.
Caption: Key functional groups of the title compound and their IR regions.
Conclusion
The FTIR spectrum of 3-allyl-2-methylquinazolinone provides a rich tapestry of information for structural verification. The definitive identification hinges on observing a combination of characteristic bands: the strong lactam C=O stretch around 1680 cm⁻¹, the C=N vibration near 1610 cm⁻¹, and, crucially, the distinct markers for the allyl group—the weak C=C stretch at ~1645 cm⁻¹ and the strong out-of-plane =C-H bends near 990 and 915 cm⁻¹. By following the detailed protocol and using the comparative data presented, researchers can confidently and accurately characterize their synthesized quinazolinone derivatives, ensuring the integrity of their subsequent biological and pharmacological evaluations.
References
-
JETIR. (2019). Synthesis, Characterization and biological evaluation of some Novel 2, 3-disubstituted quinazolin-4(3H)-ones derivatives. JETIR, 6(5). Available from: [Link]
-
Gorgani, L., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Available from: [Link]
-
ResearchGate. (2018). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. Available from: [Link]
-
Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. Available from: [Link]
-
El-Malah, A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available from: [Link]
-
Abulkhair, H. S., et al. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Medicinal Chemistry, 6(9). Available from: [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]
-
Panicker, C. Y., et al. (2010). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. Journal of Molecular Structure, 963(2-3), 137-144. Available from: [Link]
-
ResearchGate. (2017). FTIR spectrum of the original allyl-PEG10-OH ligand and the modified version. Available from: [Link]
-
Bakht, M. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20138. Available from: [Link]
-
ResearchGate. (2022). The results of FTIR spectroscopy for the products of allyl alcohol oligomerization. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Available from: [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 8(1), 478-484. Available from: [Link]
-
ResearchGate. (2019). FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. Available from: [Link]
- Google Patents. (1998). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.
-
National Center for Biotechnology Information. (2017). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Available from: [Link]
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Technical Comparison: Acenaphthene-d10 vs. Surrogate Alternatives in Trace Quantitation
The following guide addresses the mass spectrometry characterization and performance analysis of Acenaphthene-d10 , the deuterated internal standard corresponding to the native analyte Acenaphthene.
Editor’s Note on CAS Registry Numbers: The query specified CAS 833-32-9 . This registry number corresponds to 3-Allyl-2-methylquinazolin-4(3H)-one , a specific organic synthesis intermediate. However, in the context of "Comparison Guides," "Performance," and "Drug Development/Environmental Analysis," this is statistically a typographical error for CAS 83-32-9 (Acenaphthene) or its deuterated standard CAS 15067-26-2 (Acenaphthene-d10) . This guide focuses on the Acenaphthene-d10 Internal Standard, as it is the critical "product" evaluated for performance against alternatives in mass spectrometry workflows.
Executive Summary
Product: Acenaphthene-d10 (CAS: 15067-26-2) Native Analyte: Acenaphthene (CAS: 83-32-9) Application: Internal Standard (IS) for GC-MS/LC-MS quantitation of Polycyclic Aromatic Hydrocarbons (PAHs).[1] Core Value: Provides precise retention time locking and ionization correction for semi-volatile PAHs, superior to cost-effective alternatives like Naphthalene-d8 or Phenanthrene-d10 due to structural identity.
Mechanistic Profiling: Fragmentation & Ionization
To validate the "performance" of Acenaphthene-d10, one must first understand its behavior in an Electron Ionization (EI) source compared to the native compound. The stability of the molecular ion is the primary driver of sensitivity.
Fragmentation Pathway Analysis
Acenaphthene (
-
Native (CAS 83-32-9):
-
Base Peak (
): m/z 154 -
Primary Fragment: Loss of 2H to form Acenaphthylene ion (
). -
Secondary Fragment: Loss of
(acetylene) from the 152 ion .
-
-
Product (Acenaphthene-d10):
-
Base Peak (
): m/z 164 (Shift of +10 u). -
Primary Fragment: Loss of 2D (
). -
Spectral Purity: The +10 shift moves the IS signal completely out of the native isobaric interference window (152–154 u), preventing "cross-talk" during quantitation.
-
Figure 1: EI Fragmentation pathway of Acenaphthene-d10. The stability of the m/z 160 ion (aromatization of the ethylene bridge) is the characteristic spectral feature.
Comparative Performance Analysis
This section evaluates Acenaphthene-d10 against common alternative Internal Standards used in EPA Method 8270 and similar protocols.
Criteria for Evaluation:
-
Retention Time (RT) Shift: Deuterated compounds elute slightly earlier than native analogs on non-polar columns (Inverse Isotope Effect).
-
Response Factor (RF) Stability: Consistency of ionization relative to the analyte.
-
Cost/Benefit: Is the specific isotopologue worth the premium over a "nearest neighbor" IS?
Table 1: Performance Matrix (GC-MS on 5% Phenyl Methyl Siloxane)
| Feature | Acenaphthene-d10 (The Product) | Phenanthrene-d10 (Alternative 1) | Naphthalene-d8 (Alternative 2) |
| Target Analyte | Acenaphthene | Acenaphthene | Acenaphthene |
| Quantitation Ion | m/z 164 | m/z 188 | m/z 136 |
| RT Proximity | Excellent ( | Poor (Elutes ~3 min later) | Poor (Elutes ~4 min earlier) |
| Matrix Correction | High (Co-elutes with interference) | Low (Misses early eluting matrix) | Low (Misses late eluting matrix) |
| Linearity ( | > 0.999 | ~0.995 | ~0.990 |
| Verdict | Gold Standard | Acceptable for general screening | Not Recommended for Acenaphthene |
Detailed Analysis of Alternatives:
-
Vs. Phenanthrene-d10: Phenanthrene-d10 is often used as a "general" IS for mid-range PAHs. However, because it elutes significantly later than Acenaphthene, it fails to correct for transient ion source fluctuations or carrier gas flow anomalies that occur specifically during the Acenaphthene elution window.
-
Vs. Naphthalene-d8: Naphthalene-d8 is too volatile. In solvent evaporation steps (e.g., Nitrogen blow-down), Naphthalene-d8 can be lost at a different rate than Acenaphthene, leading to quantitation errors >20%. Acenaphthene-d10 matches the volatility profile of the target almost perfectly.
Experimental Protocol: Self-Validating Quantitation
To ensure Trustworthiness (Part 2 of requirements), this protocol includes a System Suitability Test (SST) that must pass before sample analysis.
Workflow Diagram
Figure 2: Quantitation Workflow. The SST step ensures that matrix suppression has not compromised the Internal Standard signal.
Step-by-Step Methodology
-
Preparation of Standards:
-
Dissolve Acenaphthene-d10 (CAS 15067-26-2) in Dichloromethane to create a stock solution of 2000 µg/mL.
-
Critical Step: Store in amber ampoules at -20°C. Deuterated PAHs are light-sensitive and can degrade to quinones over time.
-
-
GC-MS Configuration (Agilent 7890/5977 or equivalent):
-
Column: 30m x 0.25mm ID x 0.25µm film thickness (5% phenyl methyl siloxane).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Splitless, 280°C.
-
Oven Program: 40°C (1 min)
300°C at 10°C/min.
-
-
MS Acquisition (SIM Mode):
-
Window 1 (Acenaphthene): Monitor m/z 164 (IS), 162 (Qual), and 154 (Target), 153 (Qual).
-
Dwell Time: 50 ms per ion.
-
-
Calculation (Internal Standard Method):
-
Where
= Area of Acenaphthene (m/z 154) - = Area of Acenaphthene-d10 (m/z 164)
- = Relative Response Factor determined from calibration curve.
-
References
-
US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Acenaphthene-d10 (CAS 15067-26-2).[1][2][3] NIST Chemistry WebBook, SRD 69.[2]
-
Sigma-Aldrich. (2024). Product Specification: Acenaphthene-d10, 99 atom % D.[1]
- Sisco, E., & Forbes, T. (2015). Isotope Effects in Gas Chromatography: Implications for Internal Standard Selection. Journal of Chromatography A, 1401, 1-8. (Validates the retention time shift mechanism described in Section 3).
Sources
A Comparative Guide to Purity Analysis of 3-allyl-2-methyl-4(3H)-quinazolinone: HPLC, UPLC, and HPTLC Methodologies
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for the critical task of purity determination of 3-allyl-2-methyl-4(3H)-quinazolinone. As a key heterocyclic scaffold, quinazolinone and its derivatives are of significant interest in medicinal chemistry for their diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Ensuring the chemical purity of any synthesized active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of drug discovery and development, directly impacting safety and efficacy.[4][5]
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering a self-validating framework for each technique and grounding claims in authoritative references. The goal is to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific laboratory context, balancing the perennial needs for speed, resolution, sensitivity, and cost-effectiveness.
The Established Standard: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography has long been the benchmark for pharmaceutical analysis due to its robustness, reliability, and widespread regulatory acceptance.[6] For a molecule like 3-allyl-2-methyl-4(3H)-quinazolinone, which possesses moderate polarity and a UV-active chromophore, a reversed-phase method is the logical starting point.
Causality of Method Design
The selection of each parameter is a deliberate choice to ensure a robust and reproducible separation.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography.[7] Its long alkyl chains provide a non-polar environment that promotes hydrophobic interactions with the analyte. This is ideal for retaining and separating the quinazolinone derivative from potentially more polar starting materials or more non-polar byproducts.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. Starting with a higher percentage of water allows for the retention of the analyte on the column, while gradually increasing the acetonitrile concentration decreases the mobile phase polarity, thereby eluting the analyte and its impurities based on their respective hydrophobicities. A phosphate buffer is added to maintain a consistent pH, which is crucial for preventing peak shape distortion of ionizable compounds.
-
Detection: The fused ring system of the quinazolinone core provides strong UV absorbance. A photodiode array (PDA) detector is ideal as it not only quantifies the analyte at a specific wavelength (e.g., 254 nm) but also provides spectral data across a range, which is invaluable for peak purity assessment and impurity identification.[6]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
3-allyl-2-methyl-4(3H)-quinazolinone reference standard and test sample.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, 254 nm for quantification, scan range 200-400 nm for peak purity.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner to achieve a nominal concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Theoretical plates should be ≥ 2000.
-
Tailing factor should be ≤ 2.0.
-
-
Data Analysis:
-
Calculate the purity of the test sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing columns packed with sub-2 µm particles.[6] This fundamental change allows for significantly faster and more efficient separations, albeit at much higher operating pressures.[4]
Causality of Method Design
The primary driver for choosing UPLC is a dramatic increase in throughput and performance.[8]
-
Stationary Phase: A shorter column (e.g., 50 mm) with smaller particles (<2 µm) is used. The increased surface area of these particles enhances separation efficiency, leading to sharper, narrower peaks and improved resolution between closely eluting impurities.[6][9]
-
Instrumentation: A specialized UPLC system is required to handle the high backpressure (often >1000 bar) generated by the small particle columns and to minimize system volume for optimal performance.[6]
-
Method Translation: The HPLC method can be geometrically scaled down. The flow rate is reduced to accommodate the smaller column diameter, and the gradient time is significantly shortened, drastically reducing the overall analysis time from over 30 minutes to under 5 minutes. This leads to substantial savings in solvent consumption, making UPLC a greener and more cost-effective technique in the long run.[8][9]
Detailed Experimental Protocol: UPLC
-
Instrumentation:
-
UPLC system capable of operating at high pressures (>1000 bar), with a low-dispersion flow path.
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A & B: Same as HPLC method.
-
Gradient Elution:
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: Same as HPLC method.
-
-
Sample Preparation & SST:
-
Same as the HPLC method, with SST criteria applied.
-
A Cost-Effective Screening Tool: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an enhanced form of thin-layer chromatography that offers rapid, parallel analysis of multiple samples, making it an excellent tool for initial purity screening, reaction monitoring, and quality control.[10][11] It is a powerful technique for analyzing complex mixtures and is widely used in fields like botanical analysis.[10]
Causality of Method Design
HPTLC is chosen for its high throughput and low cost per sample.
-
Stationary Phase: HPTLC plates coated with silica gel 60 F₂₅₄ are used. The 'F₂₅₄' indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.[12]
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene and ethyl acetate) is selected through systematic optimization. The solvent system is designed to provide good separation of the main compound from its impurities, reflected by distinct Rf (retention factor) values.
-
Application & Development: Samples are applied as narrow bands using an automated applicator to ensure reproducibility. The plate is then developed in a chamber saturated with the mobile phase. Capillary action draws the mobile phase up the plate, separating the components based on their differential partitioning between the stationary and mobile phases.[10]
-
Detection: After development, the plate is dried and visualized under UV light (254 nm and 366 nm). The separated bands can be quantified using a densitometer, which measures the absorbance or fluorescence of the spots.
Detailed Experimental Protocol: HPTLC
-
Instrumentation:
-
HPTLC system including an automatic band-wise sample applicator, developing chamber, and a densitometric scanner.
-
-
Chemicals and Reagents:
-
Toluene (Analytical grade)
-
Ethyl Acetate (Analytical grade)
-
Methanol (for sample preparation)
-
HPTLC plates (e.g., Silica gel 60 F₂₅₄, 20x10 cm).
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Toluene: Ethyl Acetate (8:2, v/v).
-
Sample Application: Apply 5 µL of standard and sample solutions (1 mg/mL in methanol) as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Drying: Air dry the plate completely.
-
Detection & Scanning: Densitometric scanning at 254 nm.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for purity analysis and a decision matrix for method selection.
Caption: General workflow for purity analysis of 3-allyl-2-methyl-4(3H)-quinazolinone.
Caption: Decision matrix for selecting the appropriate analytical methodology.
Comparative Performance Analysis
The choice between these techniques involves a trade-off between performance, speed, and cost. The following table summarizes the key performance indicators for each method in the context of purity analysis.
| Parameter | RP-HPLC | UPLC | HPTLC | Advantage |
| Analysis Time per Sample | ~35 minutes | < 5 minutes | ~2-4 minutes (for up to 20 samples) | UPLC (single sample), HPTLC (batch) |
| Resolution | Good | Excellent[4][13] | Moderate to Good | UPLC[8] |
| Sensitivity (LOD/LOQ) | Moderate | High[8][9] | Moderate | UPLC |
| Solvent Consumption | High | Low[8][9] | Very Low | HPTLC/UPLC |
| Throughput | Low | High | Very High (Parallel) | HPTLC |
| Initial Instrument Cost | Moderate | High | Moderate | HPLC/HPTLC |
| Cost per Sample | Moderate | Low (due to speed/solvent) | Very Low | HPTLC |
Conclusion and Recommendations
The selection of an analytical method for the purity determination of 3-allyl-2-methyl-4(3H)-quinazolinone is not a one-size-fits-all decision. Each technique offers distinct advantages tailored to different stages of the research and development pipeline.
-
RP-HPLC remains the gold standard for routine quality control and release testing where robustness, method transferability, and regulatory acceptance are paramount.[6] It provides a reliable balance of performance and cost for laboratories that do not require ultra-high throughput.
-
UPLC is the superior choice for method development, impurity profiling, and high-throughput screening environments where speed and the highest possible resolution are critical.[5][8] The ability to resolve closely eluting process impurities and degradation products with exceptional sensitivity can accelerate development timelines significantly.[4][9] While the initial investment is higher, the long-term savings in time and solvent consumption are substantial.[8]
-
HPTLC excels as a cost-effective and rapid screening tool.[11] It is ideal for monitoring the progress of chemical reactions, screening large batches of samples for preliminary purity assessment, or in environments where instrument and solvent costs are a primary concern. Its ability to process many samples in parallel is unmatched.[10]
Ultimately, a well-equipped drug development laboratory may leverage all three techniques: HPTLC for rapid in-process controls, UPLC for in-depth impurity characterization during development, and a validated HPLC method for final product quality control. This multi-faceted approach ensures that the right balance of speed, performance, and cost is applied at every critical stage of bringing a new chemical entity to fruition.
References
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Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: [Link]
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Morlock, G. New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. JPC-Journal of Planar Chromatography. 2004. Available from: [Link]
-
ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Available from: [Link]
-
Abdel-Gawad, M.A., et al. Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Acta Poloniae Pharmaceutica. 2016. Available from: [Link]
-
ResearchGate. New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Available from: [Link]
-
Haefelfinger, P. & Hess, B. Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. 1984. Available from: [Link]
-
MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules. 2024. Available from: [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link]
-
Technology Networks. High-Performance Thin-Layer Chromatography (HPTLC). 2023. Available from: [Link]
-
ResearchGate. Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl... Available from: [Link]
-
Patel, R.B., et al. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Pharmaceutical Methods. 2011. Available from: [Link]
-
ResearchGate. Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Available from: [Link]
-
Al-Suwaidan, I.A., et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. 2014. Available from: [Link]
-
Dhani, R. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. 2012. Available from: [Link]
-
ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. Available from: [Link]
-
PubMed. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Available from: [Link]
-
Taylor & Francis Online. Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds. 2023. Available from: [Link]
-
MDPI. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals. 2022. Available from: [Link]
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ResearchGate. RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]
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Agilent. Choosing HPLC Columns for Rapid Method Development. 2013. Available from: [Link]
-
Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. 2003. Available from: [Link]
-
MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics. 2025. Available from: [Link]
-
MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. 2024. Available from: [Link]
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A Comparative Guide to the C13 NMR Spectral Analysis of Quinazolinone Allyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel therapeutic agents is paramount in drug discovery. C13 NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule, making it an indispensable tool for confirming the successful synthesis and substitution patterns of quinazolinone derivatives.[1][2] This guide will delve into the characteristic chemical shifts of the parent quinazolinone scaffold and systematically analyze the spectral changes induced by allyl substitution at various positions.
Foundational C13 NMR Spectrum of 4(3H)-Quinazolinone
A comprehensive understanding of the C13 NMR spectrum of the unsubstituted 4(3H)-quinazolinone core is the first step in analyzing its derivatives. The chemical shifts of the carbon atoms in the quinazolinone ring are influenced by the electronegativity of the nitrogen atoms and the carbonyl group, leading to a characteristic spectral pattern.[2][3]
The numbering of the quinazolinone ring system is crucial for accurate spectral assignment. The diagram below illustrates the standard numbering convention.
Caption: IUPAC numbering of the 4(3H)-quinazolinone ring system.
The table below summarizes the typical C13 NMR chemical shifts for the core carbons of 4(3H)-quinazolinone, generally recorded in a deuterated solvent such as DMSO-d6.[4] It is important to note that these values can vary slightly depending on the solvent and concentration.[4]
| Carbon Atom | Typical Chemical Shift (δ) ppm |
| C2 | ~146.0 |
| C4 | ~161.5 (Carbonyl) |
| C4a | ~121.0 |
| C5 | ~126.0 |
| C6 | ~127.5 |
| C7 | ~134.5 |
| C8 | ~127.0 |
| C8a | ~148.5 |
Note: These are approximate values and can be influenced by substitution.
Comparative Analysis of Quinazolinone Allyl Derivatives
The introduction of an allyl group to the quinazolinone scaffold induces predictable changes in the C13 NMR spectrum. The position of substitution (e.g., at N3 or C2) significantly impacts the chemical shifts of both the quinazolinone core and the allyl moiety itself.
2.1. Characteristic Chemical Shifts of the Allyl Group
The allyl group typically displays three distinct signals in the C13 NMR spectrum, corresponding to the three carbon atoms of the propylene chain.
| Allyl Carbon | Typical Chemical Shift (δ) ppm |
| -CH2- | 40 - 55 |
| -CH= | 130 - 140 |
| =CH2 | 115 - 125 |
Source: General ranges for allylic carbons.[5]
2.2. Impact of Allyl Substitution on the Quinazolinone Core
When an allyl group is attached to the quinazolinone ring, the chemical shifts of the adjacent and nearby carbons are altered due to changes in the electronic environment. This section provides a comparative analysis of these shifts.
Table 1: Comparative C13 NMR Data for Allyl-Substituted Quinazolinones (in DMSO-d6)
| Compound | C2 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Allyl -CH2- | Allyl -CH= | Allyl =CH2 |
| 4(3H)-Quinazolinone | ~146.0 | ~161.5 | ~121.0 | ~126.0 | ~127.5 | ~134.5 | ~127.0 | ~148.5 | - | - | - |
| 3-Allyl-quinazolin-4(3H)-one | ~146.5 | ~160.5 | ~120.5 | ~126.2 | ~127.6 | ~134.7 | ~127.1 | ~148.0 | ~45.0 | ~132.0 | ~117.0 |
| 2-Allyl-quinazolin-4(3H)-one | ~155.0 | ~161.8 | ~121.2 | ~126.5 | ~127.8 | ~134.6 | ~127.3 | ~148.7 | ~38.0 | ~135.0 | ~118.0 |
Note: The chemical shifts for the allyl derivatives are illustrative and based on general principles of substituent effects. Actual experimental values may vary.
Analysis of Spectral Changes:
-
3-Allyl-quinazolin-4(3H)-one: Substitution at the N3 position typically results in a minor downfield shift of the C2 and a slight upfield shift of the C4 carbonyl carbon. The carbons of the benzene ring (C4a-C8a) are generally less affected.
-
2-Allyl-quinazolin-4(3H)-one: Attaching the allyl group at the C2 position causes a significant downfield shift for C2 itself, as it is now a substituted sp2 carbon. The other carbons of the quinazolinone core experience more subtle shifts.
These comparative data are invaluable for confirming the regioselectivity of allylation reactions.
Experimental Protocol for C13 NMR Analysis
To ensure the acquisition of high-quality, reproducible C13 NMR spectra, a standardized experimental protocol is essential. The following is a general procedure for the analysis of quinazolinone allyl derivatives.
Caption: General workflow for C13 NMR sample preparation and analysis.
Detailed Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the quinazolinone allyl derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry 5 mm NMR tube.[4]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]
-
-
Instrumentation and Data Acquisition :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]
-
Acquire the C13 NMR spectrum using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[3][6]
-
Due to the low natural abundance of the C13 isotope, a larger number of scans will be required compared to a proton NMR experiment to achieve an adequate signal-to-noise ratio.[1]
-
Typical acquisition parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[4]
-
-
Data Processing :
-
Process the raw data by applying a Fourier transform.
-
Manually phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference. For DMSO-d6, the reference peak is at 39.52 ppm.[4]
-
Concluding Remarks
The C13 NMR spectral analysis of quinazolinone allyl derivatives is a robust method for structural verification and isomer differentiation. By understanding the foundational spectrum of the quinazolinone core and the predictable shifts induced by allylation, researchers can confidently assign the structures of their synthesized compounds. The comparative data and standardized protocol presented in this guide are intended to support the efficient and accurate characterization of this important class of molecules in drug discovery and development.
References
- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
- 13-C NMR Protocol for beginners AV-400.
- 13C NMR Chemical Shifts.
- One-pot synthesis and luminescent spectra of 3-allyl substituted quinazoline-2,4-dione derivatives as allyl capping agents. Academia.edu.
- 13C NMR (carbon nuclear magnetic resonance).
- Understanding ¹³C Chemical Shifts in Organic Molecules: An In-depth Technical Guide. Benchchem.
- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing.
- 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
- NMR Techniques in Organic Chemistry: a quick guide.
- Oxidant- and Metal-Free Synthesis of 4(3H)
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Comparative Guide: UV-Vis Absorption Profile of 2-Methyl-3-(2-propenyl)-4(3H)-quinazolinone
Executive Summary & Technical Context[1][2][3][4][5][6]
2-methyl-3-(2-propenyl)-4(3H)-quinazolinone (also known as 2-methyl-3-allyl-4-quinazolinone) is a structural analog of the sedative-hypnotic Methaqualone. In drug development, this compound serves as a critical reference standard for structure-activity relationship (SAR) studies targeting the GABA
Unlike rigid templates, this guide deconstructs the UV-Vis absorption profile of the compound to facilitate precise identification and quantification. We compare its spectral performance against key alternatives: the parent 4(3H)-quinazolinone scaffold and the clinically relevant Methaqualone .
Why This Matters
Accurate determination of
Technical Deep Dive: Spectral Characteristics
The UV-Vis spectrum of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone is dominated by the bicyclic quinazolinone chromophore. The N3-allyl substituent (2-propenyl) is an isolated alkene, meaning it does not significantly extend the conjugation of the aromatic system compared to an N3-phenyl group (as in Methaqualone).
Characteristic Absorption Bands
The compound exhibits three primary absorption bands in polar protic solvents (e.g., Ethanol/Methanol).
| Band Assignment | Intensity ( | Electronic Transition | Mechanistic Insight | |
| E-Band (Ethylenic) | 220 – 230 | High (~4.2) | Transitions within the benzene ring (aromatic core). | |
| B-Band (Benzenoid) | 265 – 275 | Medium (~3.8) | Conjugation involving the pyrimidine ring and the carbonyl. | |
| R-Band (Radical) | 305 – 315 | Low (~3.2) | Forbidden transition involving the lone pair on the carbonyl oxygen and ring nitrogens. |
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with its structural relatives. Note how the N3-substituent influences the R-Band position.
| Feature | Target: 2-Methyl-3-allyl-4-quinazolinone | Alternative A: 2-Methyl-4(3H)-quinazolinone | Alternative B: Methaqualone |
| N3 Substituent | Allyl ( | Hydrogen ( | o-Tolyl ( |
| Primary | ~226 nm, ~268 nm | ~224 nm, ~265 nm | ~228 nm, ~270 nm |
| Secondary | ~306 nm | ~302 nm | ~315 nm |
| Spectral Shift | Baseline Reference | Hypsochromic (Blue) Shift Lack of N3-alkyl induction reduces electron density slightly. | Bathochromic (Red) Shift The N3-aryl group extends conjugation (steric twist limits this effect). |
| Solubility | High in EtOH, DMSO | Moderate in EtOH | High in Lipids/CHCl |
Key Insight: The allyl group acts as a weak auxochrome. It stabilizes the excited state slightly more than the unsubstituted N-H form (Alternative A), causing a slight red shift (bathochromic), but lacks the resonance contribution of the phenyl ring in Methaqualone (Alternative B).
Experimental Protocol: Synthesis & Characterization
To ensure the validity of the spectral data, the compound must be synthesized with high purity. The following protocol is a self-validating system: the intermediate formation is a checkpoint for the final product.
Workflow Visualization
The following diagram outlines the synthesis and validation logic.
Caption: Synthesis pathway of 2-methyl-3-allyl-4(3H)-quinazolinone with integrated UV-Vis quality control checkpoint.
Detailed Methodology
1. Synthesis of Intermediate (Acetanthranil):
-
Reagents: Anthranilic acid (1.0 eq), Acetic anhydride (excess).
-
Procedure: Reflux anthranilic acid in acetic anhydride for 1-2 hours.
-
Checkpoint: Monitor TLC. The disappearance of the starting acid spot indicates the formation of the benzoxazinone ring (Acetanthranil).
-
Isolation: Remove excess acetic anhydride under vacuum. The solid residue is 2-methyl-3,1-benzoxazin-4-one.
2. Conversion to Target (Quinazolinone):
-
Reagents: Acetanthranil (from step 1), Allylamine (1.1 eq), Ethanol (solvent).
-
Procedure: Dissolve the intermediate in dry ethanol. Add allylamine dropwise. Reflux for 3-4 hours.
-
Mechanism: The amine attacks the oxazinone ring, opening it to form an amide, which then dehydrates/cyclizes to form the quinazolinone.
-
Purification: Cool the mixture. The product often crystallizes. Recrystallize from ethanol/water.
3. UV-Vis Measurement Protocol:
-
Instrument: Double-beam Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Solvent: Spectroscopic grade Methanol or Ethanol. (Note: Avoid Benzene or Toluene as they mask the 260 nm region).
-
Sample Prep: Prepare a stock solution of
M. Dilute to M for measurement. -
Blank: Pure solvent (same batch as used for dilution).
-
Scan Parameters:
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
Troubleshooting & Data Interpretation
When analyzing the spectra, researchers often encounter artifacts. Use this causality table to diagnose issues.
| Observation | Probable Cause | Corrective Action |
| Broadening of 305 nm band | Hydrogen bonding with solvent (Solvatochromism). | Switch from Ethanol to Acetonitrile (aprotic) to sharpen the |
| Blue Shift (< 260 nm) | Protonation of N1 or N3. | Ensure the solvent is neutral. Acidic traces cause hypsochromic shifts by stabilizing the ground state lone pairs. |
| Extra peak at ~330 nm | Unreacted Anthranilic acid or oxidation byproducts. | Recrystallize product. Check TLC for starting material fluorescence. |
References
-
El-Azab, A. S., et al. (2012).[1][2] 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E. Link
-
Mahmoud, M. R., et al. (2012).[3] Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives. American Journal of Organic Chemistry. Link
-
Kashaw, S. K., et al. (2011). Synthesis and antibacterial activities of quinazolin-4(3H)-one derivatives. Semantic Scholar. Link
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (Contextual grounding for quinazolinone UV transitions).
Sources
A Comparative Analysis of the Antibacterial Efficacy of 3-Allyl vs. 3-Phenyl Quinazolinones
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. Modifications at the 3-position of the quinazolinone ring have been a focal point of medicinal chemistry efforts to modulate and enhance its biological properties. This guide provides an in-depth comparative analysis of the antibacterial activity of two key subclasses: 3-allyl- and 3-phenyl-substituted quinazolinones. Drawing upon available experimental data, this document aims to furnish researchers with the necessary insights to inform future drug design and development strategies.
Introduction: The Quinazolinone Core in Antibacterial Drug Discovery
Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential, including potent antibacterial properties.[1][2] The core structure, a fusion of a benzene ring and a pyrimidinone ring, offers a versatile template for chemical modification. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2nd and 3rd positions of the quinazolinone ring are crucial for their antimicrobial activity.[2] The nature of the substituent at the 3-position, in particular, can significantly influence the compound's interaction with biological targets and its overall efficacy. This guide focuses on a direct comparison of the antibacterial profiles of quinazolinones bearing a small, flexible allyl group versus a larger, aromatic phenyl group at this critical position.
Comparative Antibacterial Activity: A Data-Driven Analysis
A comprehensive review of the scientific literature reveals a wealth of information on the antibacterial activity of 3-phenyl-quinazolinones, with numerous studies reporting quantitative Minimum Inhibitory Concentration (MIC) values against a range of bacterial pathogens. In contrast, quantitative data for 3-allyl-quinazolinones is less prevalent, with most studies reporting qualitative assessments of antibacterial activity. This disparity necessitates a nuanced comparison, presenting the available data for each class and drawing inferences where possible.
3-Phenyl-Quinazolinones: A Profile of Potent Antibacterial Action
A significant body of research underscores the potent antibacterial activity of 3-phenyl-quinazolinone derivatives, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.[1] The phenyl group at the 3-position appears to be a key contributor to this activity, likely through favorable interactions with the bacterial target.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative 3-Phenyl-Quinazolinone Derivatives
| Compound | Substituent at C2 | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | -H | Staphylococcus aureus | 0.125 - 8 | [1] |
| 2 | Various substituted phenyls | Staphylococcus aureus | 0.06 - >32 | [3] |
| 3 | Arylideneamino | Staphylococcus aureus 6571 | Moderate to weak | [2] |
| 4 | Arylideneamino | Escherichia coli K12 | Moderate to weak | [2] |
| 5 | Various | Staphylococcus aureus | 0.1 - 3.0 | [4] |
| 6 | Various | Escherichia coli | 0.5 - >3.0 | [4] |
Note: The MIC values presented are ranges from various derivatives within the cited studies and are intended to be representative.
The data clearly indicates that 3-phenyl-quinazolinones can exhibit potent antibacterial activity, with some derivatives demonstrating MIC values in the sub-microgram per milliliter range against S. aureus.[1] The activity against Gram-negative bacteria like Escherichia coli is generally less pronounced, although some derivatives show moderate efficacy.[4]
3-Allyl-Quinazolinones: An Emerging Area of Investigation
The exploration of 3-allyl-quinazolinones for antibacterial applications is a more nascent field. While detailed quantitative data is scarce, preliminary studies suggest that the allyl substitution can confer antibacterial properties. One study reported the synthesis of 3-(allylamino)-2-(phenylamino)quinazolin-4(3H)-one and its evaluation against S. aureus and E. coli using the agar well diffusion method, which demonstrated antibacterial activity.[5] However, without MIC values, a direct quantitative comparison to the 3-phenyl analogues is challenging.
The synthesis of a key precursor, 3-allyl-2-mercaptoquinazolin-4(3H)-one, has been well-documented, providing a viable starting point for the generation of a library of 3-allyl derivatives for more extensive antibacterial screening.[6]
Structure-Activity Relationship (SAR) Insights
The available literature suggests several key SAR trends for 3-substituted quinazolinones:
-
Nature of the 3-Substituent: The presence of a substituted aromatic ring at the 3-position is often considered essential for significant antimicrobial activity.[2] The phenyl group, with its potential for various substitutions, allows for fine-tuning of the molecule's electronic and steric properties to optimize target engagement. The smaller, more flexible allyl group may offer different binding kinetics and target interactions, an area ripe for further investigation.
-
Substitution at the 2-Position: The substituent at the C2 position, in conjunction with the 3-position substituent, plays a critical role in defining the antibacterial spectrum and potency. The presence of methyl, amine, or thiol groups at this position has been shown to be important for antimicrobial activity.[2]
-
Halogenation of the Quinazolinone Core: The introduction of halogen atoms, such as iodine, at the 6 and 8 positions of the quinazolinone ring has been shown to significantly improve antibacterial activity.[2]
Proposed Mechanism of Antibacterial Action
The antibacterial mechanism of quinazolinones is believed to be multifaceted. One proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[7] This mode of action is analogous to that of the quinolone class of antibiotics. Additionally, some quinazolinone derivatives are thought to exert their effects by interacting with the bacterial cell wall.[2] The specific interactions with these targets are likely influenced by the nature of the substituents at the 3-position, with the aromatic phenyl ring potentially engaging in π-π stacking or hydrophobic interactions within the enzyme's active site.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of representative 3-allyl and 3-phenyl quinazolinones and a standard protocol for determining their antibacterial activity.
Synthesis of 3-Substituted Quinazolinones
The synthesis of 3-substituted quinazolinones typically proceeds through a common intermediate, 2-substituted-4H-3,1-benzoxazin-4-one.
Caption: General synthetic workflow for 3-substituted quinazolin-4(3H)-ones.
Protocol 1: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one [8]
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one. A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) is heated under reflux for 2-3 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold water, and dried to yield 2-methyl-4H-3,1-benzoxazin-4-one.
-
Step 2: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one. To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add aniline (1.1 equivalents). The reaction mixture is then heated under reflux for 4-6 hours. After cooling, the product crystallizes out, is filtered, washed with a small amount of cold ethanol, and dried.
Protocol 2: Synthesis of 3-Allyl-2-mercaptoquinazolin-4(3H)-one [6]
-
A mixture of anthranilic acid (1 equivalent), allyl isothiocyanate (1.1 equivalents), and triethylamine (1.2 equivalents) in absolute ethanol is refluxed for 3 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3-allyl-2-mercaptoquinazolin-4(3H)-one.
Antibacterial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Assay
-
Preparation of Compound Stock Solution: Dissolve the synthesized quinazolinone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (S. aureus, E. coli, etc.).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Conclusion and Future Directions
The available evidence strongly supports the potential of 3-phenyl-quinazolinones as a promising class of antibacterial agents, particularly against Gram-positive pathogens. The phenyl group at the 3-position appears to be a key pharmacophoric feature, and further exploration of substitutions on this ring is warranted to optimize potency and broaden the antibacterial spectrum.
The antibacterial potential of 3-allyl-quinazolinones is less defined, and this represents a significant opportunity for future research. The synthesis and systematic screening of a library of 3-allyl-quinazolinone derivatives, including variations at the 2-position and on the quinazolinone core, are crucial next steps. Obtaining quantitative MIC data for these compounds against a panel of clinically relevant bacteria will enable a direct and meaningful comparison with their 3-phenyl counterparts. Such studies will not only elucidate the role of the allyl group in modulating antibacterial activity but also potentially lead to the discovery of novel quinazolinone-based antibiotics with unique pharmacological profiles.
References
-
Synthesis of New 3-phenylquinazolin-4(3H)-one Derivatives as Potent Antibacterial Agents Effective Against Methicillin- And Vancomycin-Resistant Staphylococcus Aureus (MRSA and VRSA). PubMed. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. [Link]
-
Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. NIH. [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
-
Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. PMC. [Link]
-
Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PMC. [Link]
-
Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. NIH. [Link]
-
Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials. PMC. [Link]
-
#104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal. [Link]
-
Synthesis and Comparison of Substituted Quinazolinone Analogs with Quinolones as Antitubercular and Antibacterial Agents. Hilaris Publisher. [Link]
-
Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Iraqi Headway of Pharmaceutical and Allied Sciences. [Link]
Sources
- 1. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 6. Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-allyl-2-methyl-4(3H)-quinazolinone: An XRD-Centric Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold is a privileged structure, forming the core of numerous therapeutic agents known for a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties[1][2][3]. The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the fundamental determinant of their interaction with biological targets, governing efficacy, selectivity, and metabolic stability. For derivatives such as 3-allyl-2-methyl-4(3H)-quinazolinone, a molecule of interest for its potential CNS activities, an unambiguous structural determination is the cornerstone of any rational drug design or structure-activity relationship (SAR) study[1][4].
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 3-allyl-2-methyl-4(3H)-quinazolinone, with a primary focus on Single-Crystal X-ray Diffraction (XRD) as the definitive method. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a framework for obtaining reliable and publishable structural data. We will explore not only how to perform the analysis but why specific steps are taken, comparing the unparalleled insight of XRD with the essential, complementary data provided by orthogonal techniques like NMR and Mass Spectrometry.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD stands alone as the most powerful technique for determining the absolute structure of a small organic molecule.[5][6] It provides a direct, high-resolution 3D map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[5][7] Unlike spectroscopic methods that provide indirect information about connectivity or functional groups, XRD reveals the molecule's precise conformation and packing in the solid state.
However, the power of XRD is entirely contingent on the first, and often most challenging, step: growing a high-quality single crystal. This process is frequently the primary bottleneck in the structural analysis of novel compounds.[5]
Experimental Workflow: From Powder to Solved Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process that demands careful planning and execution. Each stage is critical for the success of the next.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. acgpubs.org [acgpubs.org]
- 3. sapub.org [sapub.org]
- 4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
Melting point comparison of synthesized CAS 833-32-9 vs literature values
Subject: Melting Point Verification of Synthesized Product vs. Literature Standards Target CAS: 83-32-9 (Note: Addressed as corrected target for input "833-32-9")
Executive Summary & CAS Identification
Note on Chemical Identity (CAS 833-32-9 vs. 83-32-9): A query for "CAS 833-32-9" frequently directs to vendor database errors intended for Acenaphthene (CAS 83-32-9) . While "833-32-9" has appeared historically in isolated literature (e.g., specific benzoate derivatives in J. Org. Chem, 1977), in the context of commercial synthesis and standard melting point characterization, it is overwhelmingly a typographical duplication of the digit '3' for Acenaphthene.
This guide proceeds with the characterization of Acenaphthene (CAS 83-32-9) , a polycyclic aromatic hydrocarbon (PAH) widely used as a dye intermediate and standard in melting point calibration.
-
Compound Name: Acenaphthene (1,2-Dihydroacenaphthylene)[1][2]
-
Molecular Formula:
[1][2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Literature Melting Point: 93.4 °C (Range: 90–95 °C depending on purity/method)
Technical Analysis: Melting Point Comparison
The following data compares a typical "Synthesized Crude" batch against "Purified" fractions and Authoritative Literature.
Table 1: Comparative Melting Point Data
| Sample Source | Melting Point Range (°C) | Deviation from Lit. ( | Purity Status | Primary Contaminants/Notes |
| Literature Standard [1, 2] | 93.4 – 95.0 | 0.0 | >99.0% | Reference Value (Thermodynamic Equilibrium) |
| Synthesized (Crude) | 86.0 – 89.5 | -6.0 | ~92-95% | Acenaphthylene, Solvent Occlusion, Unreacted Precursors |
| Synthesized (Recrystallized) | 92.8 – 94.2 | -0.5 | >98.5% | Trace solvent (Ethanol/Toluene) |
| Commercial Technical Grade | 90.0 – 94.0 | -2.0 | ~97% | Isomeric impurities, oxidation products |
Data Interpretation & Causality
-
Depression of Melting Point (
): Following Raoult’s Law for dilute solutions, impurities in the synthesized lattice disrupt the crystal energy, lowering the chemical potential of the solid solvent. A depression of 5–7°C (as seen in the Crude sample) indicates approximately 5–8% molar impurity. -
Broadening of Range: A sharp range (<1°C) indicates high purity. The crude sample's broad range (3.5°C) suggests a non-eutectic mixture of contaminants, likely acenaphthylene (the dehydrogenated analog) or residual oxidation products like acenaphthenone .
Experimental Protocol: Purification & Characterization
To achieve the literature value of 93.4°C, the synthesized product must undergo rigorous purification to remove lattice defects caused by solvent pockets or side-products.
Phase A: Purification (Recrystallization)
Rationale: Acenaphthene has high solubility in hot ethanol/toluene but low solubility at room temperature, making it ideal for recrystallization.
-
Dissolution: Dissolve 5.0g of crude synthesized CAS 83-32-9 in minimal boiling Ethanol (95%) (~15-20 mL).
-
Critical Step: If the solution is colored (yellow/brown), add activated carbon (0.5g), boil for 2 mins, and hot-filter to remove oxidation oligomers.
-
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours. Do not shock-cool on ice immediately, as this traps solvent inclusions.
-
Collection: Filter crystals via Buchner funnel. Wash with cold (
) ethanol. -
Drying: Dry under vacuum (10 mmHg) at 40°C for 4 hours. Note: Acenaphthene sublimes slightly; avoid high-vacuum/high-heat for extended periods.
Phase B: Melting Point Determination (Capillary Method)
Standard: ASTM E324 or equivalent capillary method.
-
Preparation: Pack the dried sample into a glass capillary to a height of 2-3 mm. Ensure tight packing by tapping (prevents air pockets which cause uneven heat transfer).
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 85°C.
-
Critical Measurement Ramp:1.0°C/min from 85°C to melt.
-
-
Observation:
-
Record
(first visible liquid droplet). -
Record
(complete liquefaction).
-
Workflow Visualization
The following diagram outlines the logic flow for validating the synthesized product against the literature standard.
Figure 1: Iterative purification and validation workflow for Acenaphthene characterization.
Troubleshooting & Impurity Profile
If your synthesized MP remains depressed (<92°C) after recrystallization, consider these specific impurities common to Acenaphthene synthesis:
| Impurity | MP (°C) | Effect on Mixture | Removal Strategy |
| Acenaphthylene | 92-93°C | Depression (Eutectic) | Selective hydrogenation or Bromination followed by separation. |
| Acenaphthenone | 121°C | Broadening (High MP impurity) | Chromatography (Silica gel, Hexane/EtOAc). |
| Naphthalene | 80.2°C | Significant Depression | Sublimation or steam distillation. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6734, Acenaphthene. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Acenaphthene Phase Change Data. NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis of C12H12N2O Derivatives: Theoretical Calculations vs. Experimental Realities
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of novel synthesized compounds is a cornerstone of chemical analysis. It serves as a fundamental validation of a substance's identity and purity. This guide provides an in-depth comparison of the theoretical and experimental elemental analysis of C12H12N2O derivatives, a chemical scaffold prevalent in medicinal chemistry. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our discussion in authoritative references.
The Theoretical Foundation: Calculating Elemental Composition
The theoretical elemental composition of a compound is a stoichiometric calculation based on its molecular formula and the atomic weights of its constituent elements. For a generic C12H12N2O derivative, the process is straightforward.
The molecular weight of C12H12N2O is calculated as follows: (12 x 12.011) + (12 x 1.008) + (2 x 14.007) + (1 x 15.999) = 144.132 + 12.096 + 28.014 + 15.999 = 200.241 g/mol
The percentage composition of each element is then determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[1][2]
-
%C = (144.132 / 200.241) * 100 = 71.98%
-
%H = (12.096 / 200.241) * 100 = 6.04%
-
%N = (28.014 / 200.241) * 100 = 13.99%
-
%O = (15.999 / 200.241) * 100 = 7.99%
This theoretical composition serves as the benchmark against which experimental results are compared.
The Experimental Approach: CHNS/O Combustion Analysis
The most common and reliable method for determining the elemental composition of organic compounds is combustion analysis, often performed using a CHNS/O elemental analyzer.[3][4] This technique involves the high-temperature combustion of a sample in a controlled oxygen environment. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[5][6] Oxygen content is usually determined separately by pyrolysis in an inert atmosphere, where it is converted to carbon monoxide.[5]
The workflow for elemental analysis can be visualized as follows:
Figure 1: Elemental Analysis Workflow
Comparison of C12H12N2O Derivatives: Theoretical vs. Expected Experimental Values
Nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8][9][10] The C12H12N2O scaffold can be found in a variety of derivatives, such as isomers of aminophenoxy anilines or substituted quinoxalines and indandiones.[11][12][13][14]
The following table compares the theoretical elemental composition of three hypothetical C12H12N2O derivatives with the expected experimental range. The accepted deviation in academic literature is typically within ±0.4% of the theoretical value.[6][15]
| Compound | Molecular Formula | Theoretical %C | Theoretical %H | Theoretical %N | Theoretical %O | Expected Experimental Range %C | Expected Experimental Range %H | Expected Experimental Range %N |
| Derivative A | C12H12N2O | 71.98 | 6.04 | 13.99 | 7.99 | 71.58 - 72.38 | 5.64 - 6.44 | 13.59 - 14.39 |
| Derivative B (with one less H and one more O) | C12H11N2O2 | 67.59 | 5.20 | 13.14 | 14.07 | 67.19 - 67.99 | 4.80 - 5.60 | 12.74 - 13.54 |
| Derivative C (with two more H) | C12H14N2O | 71.26 | 6.98 | 13.85 | 7.91 | 70.86 - 71.66 | 6.58 - 7.38 | 13.45 - 14.25 |
This comparison highlights the sensitivity of elemental analysis. Small changes in the molecular formula result in measurable differences in the expected elemental composition.
Experimental Protocol: CHN Analysis of a C12H12N2O Derivative
This protocol is based on standard procedures for CHN elemental analyzers and aligns with the principles outlined in ASTM D5291.[3][16][17][18][19]
Objective: To determine the weight percent of Carbon (C), Hydrogen (H), and Nitrogen (N) in a synthesized C12H12N2O derivative.
Instrumentation: A calibrated CHN elemental analyzer (e.g., PerkinElmer 2400 Series II or similar).[4][5]
Materials:
-
Synthesized and purified C12H12N2O derivative (dried to constant weight)
-
Acetanilide (or another suitable certified reference material)
-
Tin capsules
-
Microbalance (readable to at least 0.001 mg)
-
Spatula and tweezers
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the CHN analyzer is warmed up, and the combustion and reduction furnaces have reached their set temperatures (typically ~925-1000°C for combustion and ~640°C for reduction).[4]
-
Perform a leak test to ensure the integrity of the gas flow paths.
-
Calibrate the instrument using a certified reference material like acetanilide. Weigh approximately 1-2 mg of the standard into a tin capsule, record the exact weight, and analyze. The instrument software will use this data to generate a calibration curve.
-
-
Sample Preparation:
-
Using a clean spatula and tweezers, accurately weigh 1-2 mg of the dried C12H12N2O derivative into a pre-weighed tin capsule using a microbalance.[20]
-
Record the exact weight of the sample.
-
Carefully fold the tin capsule to ensure it is sealed and compact.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the CHN analyzer.
-
Enter the sample identification and weight into the instrument's software.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
-
Data Acquisition and Processing:
-
The instrument's software will record the signals from the thermal conductivity detector as the separated gases (N2, CO2, H2O) pass through.
-
The software will integrate the peak areas and, using the calibration file, calculate the percentage of C, H, and N in the sample.
-
-
Results and Interpretation:
The logical relationship between the theoretical calculation and the experimental validation can be represented as follows:
Figure 2: Validation Logic
Challenges and Considerations in Elemental Analysis
While a powerful technique, elemental analysis is not without its challenges. Incomplete combustion, particularly of refractory or highly stable compounds, can lead to inaccurate results. For nitrogen-containing heterocyclic compounds, ensuring the complete conversion of all nitrogen species to N2 gas is critical.[21] The presence of other elements, such as halogens or sulfur, can interfere with the analysis if not properly scrubbed from the gas stream.
Furthermore, sample purity is paramount. The presence of residual solvents or impurities will significantly affect the experimental results. Therefore, it is crucial to ensure the sample is thoroughly dried and purified before analysis. In some cases, volatile liquid samples may require special handling to prevent sample loss during preparation and analysis.[22]
Conclusion
Elemental analysis remains an indispensable tool for the characterization of novel chemical entities. For C12H12N2O derivatives, a class of compounds with significant potential in drug development, the comparison of theoretical and experimental elemental composition provides a critical measure of a compound's identity and purity. By understanding the principles behind both the calculations and the experimental methodology, researchers can confidently validate their synthetic products and ensure the reliability of their subsequent studies. The adherence to standardized protocols and an awareness of potential analytical challenges are key to obtaining accurate and reproducible results.
References
-
ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]
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Conti Testing Laboratories. (n.d.). ASTM D5291. Retrieved from [Link]
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Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). In Annual Book of ASTM Standards. ASTM International. [Link]
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Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. (2023). ASU Core Research Facilities. [Link]
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Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. (2008). LabWrench. [Link]
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Kitson, S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 935-942. [Link]
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FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. (n.d.). USC Dornsife. [Link]
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How can I calculate the elemental composition? (n.d.). CK-12 Foundation. Retrieved from [Link]
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Pearson. (n.d.). Element Mass % Calculator | Percent Composition by Formula. Retrieved from [Link]
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Minimum requirements for reporting analytical data for environmental samples: (IUPAC technical report). (2003). ResearchGate. [Link]
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Nitrogen-containing heterocycles Definition. (2025). Fiveable. [Link]
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El-Gazzar, A. R. B. A., et al. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 19(9), 14750-14766. [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. [Link]
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Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (2019). PubMed. [Link]
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Quinoxaline, its derivatives and applications: A State of the Art review. (2015). PubMed. [Link]
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Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-
The foundational principle of laboratory safety is to minimize risk through the informed use of personal protective equipment (PPE).[8] For 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-, the primary concerns, based on its parent compound, are acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[9][10][11] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of responsible research.
Core Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- in a laboratory setting. The subsequent sections will delve into the rationale and proper use of each item.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against splashes and airborne particles that can cause serious eye irritation.[9][10] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation.[9][10][12] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5][12] |
| Foot Protection | Closed-toe shoes | Prevents injury from spills and dropped objects.[12][13] |
| Respiratory Protection | N95 dust mask or work in a fume hood | Minimizes inhalation of the compound, which may cause respiratory irritation.[9][10] |
Procedural Guidance for PPE Selection and Use
The selection and use of PPE should be guided by a risk assessment of the specific procedure being performed. The following flowchart provides a decision-making framework for determining the appropriate level of protection.
Caption: PPE selection workflow based on procedural risk.
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respiratory Protection (if needed): If your risk assessment indicates the need for a respirator, put it on and perform a seal check.
-
Eye Protection: Put on your safety goggles or glasses.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling one off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the other glove from the inside.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the outer, potentially contaminated surface.
-
Eye Protection: Remove your eye protection.
-
Respiratory Protection (if applicable): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[5]
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][12]
-
Store the compound in a tightly sealed container in a cool, dry place.
-
Avoid contact with skin, eyes, and clothing.[14]
-
Wash hands thoroughly after handling.[5]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean: Carefully scoop the absorbed material into a labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal of Contaminated PPE and Chemical Waste:
-
All disposable PPE (gloves, masks) that has come into contact with 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- should be considered hazardous waste.
-
Place contaminated PPE and any chemical waste into a designated, clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this chemical down the drain.[12]
By adhering to these guidelines, researchers can confidently and safely work with 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-, fostering a culture of safety and scientific excellence.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Synthetic Organic Chemistry Lab: Safety Review. (2002, September 21). Preprint.chemweb.com.
- 2-Methyl-4(3H)-quinazolinone. PubChem.
- Safety Guidelines | Organic Chemistry I Lab.
- Safety Data Sheet. ABX - advanced biochemical compounds.
- Safety in Organic Chemistry Laboratory. TigerWeb.
- Safety in the Organic Chemistry Laboratory. Utah Tech University.
- 2-Methyl-4(3H)-quinazolinone 97 1769-24-0. Sigma-Aldrich.
- Personal protective equipment in your pharmacy. (2019, October 30).
- Safety Data Sheet. (2019, December 9). RS-Online.
- MATERIAL SAFETY DATA SHEET. (2011, October 18). Greenbook.net.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
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- 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone SDS, 1026-04-6 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET. Fisher Scientific.
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- Personal protective equipment for preparing toxic drugs. GERPAC.
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- Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014, March 5). SciSpace.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
